molecular formula C12H8O4 B191572 Isobergapten CAS No. 482-48-4

Isobergapten

Cat. No.: B191572
CAS No.: 482-48-4
M. Wt: 216.19 g/mol
InChI Key: AJSPSRWWZBBIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobergapten is a furanocoumarin.
This compound has been reported in Heracleum dissectum, Heracleum moellendorffii var. paucivittatum, and other organisms with data available.
This compound is a furocoumarin. Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c1-14-9-6-10-8(4-5-15-10)12-7(9)2-3-11(13)16-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSPSRWWZBBIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=O)OC2=C3C=COC3=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075415
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482-48-4
Record name Isobergapten
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobergapten
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Furo[2,3-h]-1-benzopyran-2-one, 5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8075415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 482-48-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBERGAPTEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27X3V737WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isobergapten in Skin Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isobergapten is a naturally occurring angular furanocoumarin with significant therapeutic potential in the management of hyperproliferative and inflammatory skin disorders.[1][2] As a member of the psoralen class of compounds, its primary and most well-documented mechanism of action is through photochemotherapy (PUVA), where its photoactivation by UVA light leads to the inhibition of cell proliferation and induction of apoptosis.[2][3] Furthermore, emerging evidence, largely from related furanocoumarins, points to potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB. This guide provides a detailed examination of these mechanisms, supported by quantitative data, comprehensive experimental protocols, and visualizations of the core signaling pathways. While much of the detailed molecular data is derived from its more extensively studied linear isomer, bergapten, the fundamental mechanisms are considered highly relevant to this compound.

Core Mechanisms of Action

This compound exerts its therapeutic effects in skin disorders through two primary, often synergistic, mechanisms:

  • Photochemotherapy-Mediated Effects: This is the classical mechanism, utilized in PUVA (Psoralen + UVA) therapy for conditions like psoriasis and vitiligo.[4]

  • Anti-inflammatory Signaling Modulation: Independent of photoactivation, this compound and related furanocoumarins can directly suppress inflammatory cascades within skin cells.[5][6][7]

Photochemotherapy: DNA Intercalation and Photoadduct Formation

Upon systemic or topical administration, this compound distributes to the skin. Its planar molecular structure allows it to intercalate between the base pairs of cellular DNA.[2][3] Subsequent exposure to long-wave ultraviolet A (UVA) radiation (320-400 nm) excites the this compound molecule, enabling it to form covalent cyclobutane-type adducts with the pyrimidine bases (thymine and cytosine) of DNA.[2][3]

This process has two main consequences relevant to skin disorders:

  • Inhibition of DNA Replication and Cell Proliferation: The formation of these bulky DNA adducts physically obstructs the action of DNA polymerase, leading to a halt in DNA replication and subsequent cell cycle arrest.[3] This anti-proliferative effect is the cornerstone of its efficacy in hyperproliferative disorders like psoriasis.[8]

  • Induction of Apoptosis: The substantial DNA damage triggers cellular stress responses and activates intrinsic apoptotic pathways, leading to programmed cell death.[3] This is crucial for eliminating the hyperproliferating keratinocytes in psoriatic plaques and malignant T-cells in cutaneous T-cell lymphoma.[3]

Anti-inflammatory Signaling Modulation

Recent research, particularly on the closely related isomer bergapten, has elucidated a potent anti-inflammatory mechanism that is independent of UVA activation. This activity is critical for mitigating the inflammatory components of disorders like psoriasis and eczema.

The primary target of this mechanism is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation.[9][10] In inflammatory skin conditions, stimuli like the cytokine IL-17A lead to the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This frees the p65/p50 NF-κB dimer to translocate to the nucleus, where it drives the transcription of numerous pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[11][12]

Bergapten has been shown to suppress the expression of Cytochrome P450 1B1 (CYP1B1) in keratinocytes.[9] This downregulation of CYP1B1 inhibits the phosphorylation of the p65 subunit of NF-κB, preventing its activation and nuclear translocation.[9][10] This blockade effectively shuts down the downstream production of inflammatory mediators. Additionally, furanocoumarins like angelicin have been shown to inhibit the phosphorylation of p38 and JNK in the MAPK pathway, further contributing to the anti-inflammatory effect.[5]

Quantitative Data

Direct quantitative data for this compound is limited in publicly accessible literature. However, data from clinical trials and in-vitro studies using its isomer, bergapten (5-methoxypsoralen or 5-MOP), provide valuable insights into the therapeutic dosages and molecular effects.

Table 1: Clinical Efficacy of Bergapten (5-MOP) in Psoriasis
ParameterBergapten (5-MOP)8-MOP (Standard)OutcomeReference
Dosage 1.2 mg/kg0.6 mg/kgBergapten showed comparable or superior efficacy in clearing psoriatic lesions.[13],[14]
Side Effects Minimal to no erythema, pruritus, or nausea reported.Erythema, blistering, and pruritus are common side effects.Bergapten demonstrates a significantly better safety profile, allowing for higher dosage and patient acceptance.[8],[13],[14]
Table 2: In-Vitro Anti-inflammatory Effects of Bergapten in Keratinocytes
Treatment Group (HaCaT Cells)Target GeneFold Change vs. IL-17A ControlConcentrationReference
IL-17A + BergaptenTNFA↓ (Significant Downregulation)5 µM, 10 µM[11]
IL-17A + BergaptenIL1B↓ (Significant Downregulation)5 µM, 10 µM[11]
IL-17A + BergaptenIL6↓ (Significant Downregulation)5 µM, 10 µM[11]
IL-17A + BergaptenNFKB↓ (Significant Downregulation)5 µM, 10 µM[11]
IL-17A + Bergaptenp-p65/p65 ratio↓ (Significant Downregulation)1 µM, 5 µM, 10 µM[11]

Visualized Mechanisms and Workflows

Diagram 1: PUVA Therapy Workflow

PUVA_Workflow cluster_patient Patient Administration cluster_clinic Clinical Procedure cluster_outcome Therapeutic Outcome Patient Patient with Skin Disorder (e.g., Psoriasis) Admin Oral or Topical Administration of this compound Patient->Admin Wait Waiting Period (1-2 hours for peak bioavailability) Admin->Wait UVA Exposure to Controlled Dose of UVA Radiation (320-400 nm) Wait->UVA Repeat Repeat Sessions (2-3 times per week) UVA->Repeat Clearance Clearance of Psoriatic Plaques Repeat->Clearance

Caption: High-level workflow for PUVA (Psoralen + UVA) photochemotherapy.

Diagram 2: Molecular Mechanism of PUVA-Induced Apoptosis in Keratinocytes

PUVA_Apoptosis cluster_entry cluster_dna DNA Damage Pathway cluster_apoptosis Apoptosis Cascade Iso_UVA This compound + UVA Light Intercalation Intercalation into DNA Iso_UVA->Intercalation Adducts Formation of Covalent DNA Photoadducts Intercalation->Adducts ReplicationBlock DNA Replication Block & Cell Cycle Arrest Adducts->ReplicationBlock p53 p53 Activation ReplicationBlock->p53 Bax Bax Upregulation p53->Bax Mito Mitochondrial Disruption (Cytochrome c release) Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PUVA-induced DNA damage pathway leading to apoptosis in keratinocytes.

Diagram 3: Anti-inflammatory Mechanism via NF-κB Inhibition

NFkB_Inhibition Cytokine Pro-inflammatory Stimulus (e.g., IL-17A, TNF-α) CYP1B1 CYP1B1 Expression Cytokine->CYP1B1 IKK IKK Activation CYP1B1->IKK p65_p50_IkB p65-p50-IκBα Complex (Inactive) IKK->p65_p50_IkB phosphorylates IκBα for degradation p_p65_p50 p-p65-p50 Complex (Active) p65_p50_IkB->p_p65_p50 Nucleus Nucleus p_p65_p50->Nucleus Translocation Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Nucleus->Transcription This compound This compound (or Bergapten) This compound->CYP1B1 Inhibits Expression

Caption: this compound inhibits the NF-κB pathway via CYP1B1 suppression.

Experimental Protocols

Protocol: PUVA Therapy for Psoriasis

This protocol is a representative clinical methodology for administering oral PUVA therapy.

  • Patient Evaluation:

    • Assess patient's skin type (Fitzpatrick scale I-VI).

    • Determine the Minimal Phototoxic Dose (MPD) if following the European protocol. This involves administering a standard psoralen dose and exposing small skin areas to incremental UVA doses to find the dose causing minimal erythema at 72 hours.[4]

    • Rule out contraindications (e.g., history of melanoma, pregnancy, severe liver disease).

  • Drug Administration:

    • Administer oral bergapten (e.g., 1.2 mg/kg) or other psoralen with a small, low-fat meal to minimize nausea.[13]

    • Instruct the patient to wait 1.5-2 hours before UVA exposure to allow for peak photosensitizer bioavailability.[15]

  • UVA Exposure:

    • The patient, wearing protective goggles, stands in a calibrated PUVA cabinet equipped with UVA fluorescent bulbs.

    • The initial UVA dose is based on either skin type (U.S. protocol) or the predetermined MPD (European protocol).[4] A typical starting dose might be 0.5-2.5 J/cm².

    • Subsequent treatments are performed 2-3 times weekly, with a minimum of 48 hours between sessions.

  • Dose Adjustment:

    • Increase the UVA dose by a fixed increment (e.g., 0.5-1.0 J/cm²) at each session, provided no significant erythema or blistering occurs.[4]

    • The goal is to achieve a therapeutic response (clearance of psoriatic lesions) while minimizing phototoxic side effects.

  • Post-Treatment Care:

    • Instruct the patient to wear UVA-blocking sunglasses and avoid sun exposure for 24 hours post-treatment due to residual psoralen activity.

Protocol: Keratinocyte Proliferation Assay (WST-1)

This assay measures the metabolic activity of keratinocytes as an indicator of cell proliferation.

  • Cell Culture:

    • Culture human immortalized keratinocytes (HaCaT cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding:

    • Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

    • For phototoxicity studies, irradiate the plate with a specific dose of UVA light immediately after adding this compound. Keep a non-irradiated control plate.

    • Incubate for 24-48 hours.

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 2-4 hours at 37°C. The reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.

    • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol: Western Blot for NF-κB (p65) Phosphorylation

This protocol details the detection of activated NF-κB by measuring the phosphorylation of its p65 subunit.

  • Cell Treatment and Lysis:

    • Plate HaCaT cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound (e.g., 5 µM, 10 µM) for 2 hours.

    • Stimulate the cells with a pro-inflammatory agent (e.g., 20 ng/mL TNF-α or IL-17A) for 30 minutes to induce p65 phosphorylation.[10][11]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-p65 (Ser536) and total p65 (typically 1:1000 dilution). A loading control like β-actin (1:5000) should also be probed.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. Normalize the phospho-p65 signal to the total p65 signal to determine the relative level of activation.

Protocol: DNA Adduct Quantification (Generic)

Detecting specific DNA adducts requires specialized techniques like ³²P-postlabeling or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This is a generalized workflow.[16][17][18]

  • Sample Preparation:

    • Treat keratinocytes or skin tissue samples with this compound followed by UVA irradiation.

    • Isolate high-purity genomic DNA using a DNA extraction kit or phenol-chloroform extraction, including an RNase treatment step to remove contaminating RNA.

  • DNA Hydrolysis:

    • Enzymatically digest the DNA to individual deoxynucleosides using a mixture of micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase.

  • Adduct Enrichment (for ³²P-Postlabeling):

    • Enrich the adducted nucleotides from normal nucleotides using methods like nuclease P1 digestion, which removes normal 3'-mononucleotides.

  • Labeling and Separation:

    • For ³²P-Postlabeling: Label the 5'-hydroxyl group of the enriched adducts with ³²P-ATP using T4 polynucleotide kinase. Separate the radiolabeled adducts by two-dimensional thin-layer chromatography (2D-TLC).[17]

    • For LC-MS/MS: Directly analyze the hydrolyzed deoxynucleosides. Separate the adducts from normal deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • Detection and Quantification:

    • For ³²P-Postlabeling: Detect the radiolabeled adducts on the TLC plate using autoradiography or phosphorimaging. Quantify by measuring the radioactivity of the adduct spots relative to the total amount of DNA analyzed.

    • For LC-MS/MS: As the separated components elute from the HPLC, introduce them into a tandem mass spectrometer. Use stable isotope-labeled internal standards for absolute quantification. Detect adducts based on their specific mass-to-charge ratio (m/z) and fragmentation patterns.[18]

References

Introduction to Furanocoumarins and Isobergapten

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Isobergapten

Furanocoumarins are a class of naturally occurring secondary metabolites characterized by a furan ring fused with a coumarin (α‑benzopyrone) system.[1] These compounds are produced by a variety of plants, often as a defense mechanism against pathogens and herbivores, acting as phytoalexins.[2] Based on the position of the fused furan ring, they are classified as either linear (psoralen-type) or angular (angelicin-type).[1][3] this compound is an angular furanocoumarin, a derivative of the parent compound angelicin.[4] These molecules are of significant scientific interest due to their diverse pharmacological activities and their role in plant defense.[2][5] Many furanocoumarins, including this compound, are known to be phototoxic and can interact with cytochrome P450 enzymes, which has significant implications for drug metabolism.[6]

Natural Sources of this compound

This compound is found in a limited number of plant families, with the highest concentrations typically observed in the Apiaceae and Rutaceae families.[2][4] Its distribution also extends to families such as Moraceae and Fabaceae.[3][7] The concentration of this compound within a plant is not static and can be influenced by various factors, including the plant's developmental stage, environmental stress, and post-harvest conditions.[2][4] For instance, furanocoumarin levels can be higher in younger leaves and immature seeds compared to mature ones.[4]

Table 1: Natural Sources of this compound

Plant FamilyGenusSpeciesCommon Name / NotesPlant Part(s)
Apiaceae HeracleumH. dissectum-Roots[2][6]
H. moellendorffii--[2][6]
H. persicumPersian Hogweed-[8]
H. laciniatum--[2]
AngelicaA. archangelicaGarden Angelica-[9]
ApiumA. graveolensCeleryContains various furanocoumarins[2]
PetroselinumP. crispumParsleyContains various furanocoumarins[2]
PastinacaP. sativaParsnipContains various furanocoumarins[2]
Rutaceae CitrusC. medicaCitronFruits[2]
C. paradisiGrapefruitContains various furanocoumarins[2]
Moraceae FicusFicus spp.Fig-[2]
Saxifragaceae BergeniaBergenia spp.--[2]
Malvaceae AbutilonA. figarianum--[2]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the phenylpropanoid pathway.[1] It is a branch of angular furanocoumarin synthesis, which parallels the pathway for linear furanocoumarins.[9] The entire process begins with the amino acid L-phenylalanine and involves key intermediates such as umbelliferone and angelicin.[1] Cytochrome P450 enzymes play a crucial role in the diversification and tailoring reactions within this pathway, particularly in the formation of the furan ring and subsequent hydroxylations.[10][11]

Core Pathway to Angular Furanocoumarins
  • From L-Phenylalanine to Umbelliferone : The pathway starts with L-phenylalanine, which is converted to p-coumaroyl-CoA via the general phenylpropanoid pathway. An enzyme, p-coumaroyl CoA 2'-hydroxylase (C2'H), then catalyzes the formation of umbelliferone (7-hydroxycoumarin), which is the crucial branch-point precursor for both linear and angular furanocoumarins.[1][5]

  • Prenylation at the C-8 Position : For the synthesis of angular furanocoumarins, umbelliferone undergoes prenylation at the C-8 position.[1] This reaction is catalyzed by an aromatic prenyltransferase (PT), which transfers a dimethylallyl pyrophosphate (DMAPP) group to the C-8 position of umbelliferone to form osthenol.[5][12]

  • Furan Ring Formation : Osthenol is then converted into the dihydrofuranocoumarin intermediate, (+)-columbianetin.[1][12] This cyclization reaction is catalyzed by a cytochrome P450 enzyme known as columbianetin synthase.[1]

  • Formation of Angelicin : The final step in forming the core angular structure is the conversion of (+)-columbianetin to angelicin.[1][13] This oxidative dealkylation is catalyzed by another cytochrome P450 enzyme, angelicin synthase (AS), which belongs to the CYP71AJ subfamily.[14][15]

Final Steps to this compound

The biosynthesis from angelicin to this compound involves subsequent hydroxylation and methylation steps, analogous to the formation of other substituted furanocoumarins like isopimpinellin.[16]

  • Hydroxylation of Angelicin : Angelicin is hydroxylated at the C-5 position by a specific hydroxylase, likely a cytochrome P450 enzyme, to form 5-hydroxyangelicin (also known as sphondin).

  • O-Methylation : The hydroxyl group at the C-5 position of sphondin is then methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) to yield this compound (5-methoxyangelicin).[16]

Table 2: Key Enzymes in the Biosynthesis of this compound

Enzyme ClassSpecific Enzyme (if identified)SubstrateProductStep in Pathway
Hydroxylasep-Coumaroyl CoA 2'-Hydroxylase (C2'H)p-Coumaroyl-CoAUmbelliferoneUmbelliferone formation[5]
PrenyltransferaseUbiA Prenyltransferase (PT)Umbelliferone + DMAPPOsthenolC-8 Prenylation[5]
Monooxygenase (P450)Columbianetin SynthaseOsthenol(+)-ColumbianetinFuran ring cyclization[1]
Monooxygenase (P450)Angelicin Synthase (AS)(+)-ColumbianetinAngelicinFuran ring aromatization[1][14]
Monooxygenase (P450)Angelicin 5-Hydroxylase (A5H) (Putative)Angelicin5-HydroxyangelicinHydroxylation
MethyltransferaseO-Methyltransferase (OMT) (Putative)5-Hydroxyangelicin + SAMThis compoundMethylation[16]

Diagrams of Pathways and Workflows

Biosynthetic Pathway of this compound

Isobergapten_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Pathway Phe L-Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA PAL, C4H, 4CL Umbelliferone Umbelliferone pCoumaroylCoA->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol Prenyltransferase (PT) Columbianetin (+)-Columbianetin Osthenol->Columbianetin Columbianetin Synthase (P450) Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase (P450) HydroxyAngelicin 5-Hydroxyangelicin (Sphondin) Angelicin->HydroxyAngelicin Hydroxylase (P450) This compound This compound HydroxyAngelicin->this compound O-Methyltransferase (OMT)

Caption: Biosynthetic pathway of this compound from L-Phenylalanine.

Experimental Workflow for this compound Isolation

Isolation_Workflow start Plant Material (e.g., Heracleum roots) prep Drying and Grinding to fine powder start->prep extract Solvent Extraction (e.g., Maceration or Soxhlet with Hexane or Methanol) prep->extract filter Filtration and Concentration (Rotary Evaporation) extract->filter crude Crude Extract filter->crude cc Column Chromatography (Silica Gel) crude->cc fractions Fraction Collection and TLC Analysis cc->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure Purified this compound hplc->pure analysis Purity Assessment (Analytical HPLC) Structural Elucidation (NMR, MS) pure->analysis

Caption: General workflow for the isolation of this compound.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Plant Material

This protocol provides a general methodology for the extraction and purification of this compound from dried plant material, such as the roots of Heracleum species.[17][18]

1. Plant Material Preparation:

  • Collection and Drying: Collect the desired plant material (e.g., roots).[17] Air-dry the material in a shaded, well-ventilated area until a constant weight is achieved to prevent degradation of phytochemicals.[17]

  • Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.[17][19]

2. Extraction:

  • Solvent Selection: Choose a suitable solvent. Nonpolar solvents like hexane are effective for furanocoumarins and can simplify subsequent purification steps.[18] Alternatively, methanol or ethanol can be used for broader extraction.[17]

  • Procedure (Soxhlet Extraction): Place approximately 100 g of the powdered plant material into a cellulose thimble and load it into a Soxhlet extractor.[18] Use a solvent-to-solid ratio of approximately 10:1 (v/w). Heat the solvent (e.g., hexane) to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.

  • Concentration: After extraction, filter the resulting solution to remove any fine plant debris.[17] Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.[17]

3. Chromatographic Purification:

  • Column Chromatography (Initial Cleanup):

    • Prepare a silica gel (60-120 mesh) column using a non-polar solvent like hexane as the slurry and mobile phase.[17]

    • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually introducing ethyl acetate (e.g., 99:1, 98:2, 95:5 v/v).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 8:2) and UV visualization (at 254 nm and 365 nm).

    • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Concentrate the pooled fractions from column chromatography.

    • Dissolve the concentrate in a suitable solvent (e.g., methanol/acetonitrile).

    • Purify the sample using a prep-HPLC system equipped with a C18 column.[17]

    • Use an isocratic or gradient mobile phase (e.g., acetonitrile:water or methanol:water) at a flow rate appropriate for the column size.

    • Monitor the elution using a UV detector at a wavelength where this compound has strong absorbance (e.g., ~311 nm).[8][20]

    • Collect the peak corresponding to the retention time of this compound.

4. Final Analysis and Quantification:

  • Purity Assessment: Evaporate the solvent from the collected HPLC fraction. Assess the purity of the isolated compound using analytical HPLC, which should ideally show a single, sharp peak.[17]

  • Structural Elucidation: Confirm the identity of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR).[21]

  • Quantification: Determine the concentration of this compound in the original plant material using a validated analytical HPLC or HPTLC method with a certified reference standard.[22][23]

Protocol 2: In Vitro Functional Characterization of a Biosynthetic Enzyme (e.g., Angelicin Synthase)

This protocol outlines a general method for expressing and functionally testing a candidate cytochrome P450 enzyme, such as angelicin synthase (AS), involved in this compound biosynthesis.[5][14]

1. Gene Cloning and Heterologous Expression:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue known to produce angular furanocoumarins (e.g., young leaves of Peucedanum praeruptorum).[14] Synthesize first-strand cDNA using a reverse transcriptase kit.

  • Gene Amplification: Design primers based on a candidate gene sequence (e.g., from a CYP71AJ subfamily). Amplify the full open reading frame (ORF) using PCR.

  • Vector Construction and Transformation: Clone the amplified ORF into a suitable expression vector (e.g., a yeast expression vector like pYES2 or a bacterial vector like pET). Transform the construct into a suitable host (e.g., Saccharomyces cerevisiae or E. coli).

2. Microsome Preparation (for Yeast Expression):

  • Cultivation and Induction: Grow the transformed yeast cells in an appropriate selection medium. Induce protein expression by adding galactose to the medium.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in an extraction buffer containing protease inhibitors and osmotic support (e.g., sorbitol). Lyse the cells using glass beads and vigorous vortexing.

  • Microsome Isolation: Centrifuge the lysate at low speed to remove cell debris. Collect the supernatant and perform ultracentrifugation (e.g., at 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound P450 enzyme.

  • Resuspension: Resuspend the microsomal pellet in a storage buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol) and determine the total protein concentration.

3. In Vitro Enzyme Assay:

  • Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

    • Microsomal protein (e.g., 50-100 µg)

    • NADPH-cytochrome P450 reductase (if not co-expressed)

    • Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

    • The substrate: (+)-columbianetin (dissolved in a solvent like DMSO).

  • Initiation and Incubation: Pre-incubate the mixture at a suitable temperature (e.g., 30°C). Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Reaction Termination and Extraction: After a set incubation time (e.g., 1-2 hours), stop the reaction by adding a solvent like ethyl acetate. Vortex thoroughly to extract the products.

  • Sample Analysis: Centrifuge to separate the phases. Transfer the organic (ethyl acetate) layer to a new tube and evaporate to dryness. Re-dissolve the residue in a small volume of methanol or acetonitrile.

4. Product Identification:

  • Analyze the reaction products using HPLC or LC-MS.

  • Compare the retention time and mass spectrum of the product with an authentic standard of angelicin to confirm the enzyme's function as angelicin synthase.[14]

References

The Pharmacological Landscape of Isobergapten: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furanocoumarins, a class of naturally occurring heterocyclic compounds, have long been a subject of scientific scrutiny owing to their diverse and potent pharmacological activities. Predominantly found in plants of the Apiaceae and Rutaceae families, these molecules are characterized by a furan ring fused with a coumarin scaffold. Isobergapten, an angular furanocoumarin, has emerged as a compound of significant interest due to its promising therapeutic potential. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Pharmacological Properties of this compound

This compound exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. These properties are underpinned by its ability to interact with various molecular targets and modulate key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action are multifaceted, involving DNA intercalation, induction of apoptosis, and modulation of critical signaling pathways that govern cell survival and proliferation.

Mechanism of Action:

  • DNA Intercalation: Like other furanocoumarins, the planar structure of this compound allows it to intercalate between DNA base pairs. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1][2][3][4][5].

  • Modulation of Signaling Pathways:

    • p53 Pathway: this compound is believed to activate the p53 tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis if the damage is irreparable[6][7][8][9]. Bergapten, a closely related furanocoumarin, has been shown to enhance p53 gene expression[6][8][9].

    • PI3K/Akt Pathway: this compound has been implicated in the inhibition of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound can promote apoptosis in cancer cells[10][11][12][13][14].

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.

Mechanism of Action:

  • NF-κB Pathway: this compound is thought to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules[15][16][17][18]. Bergapten has been shown to suppress the activation of the JAK/STAT pathway, which is upstream of NF-κB, and reduce the production of inflammatory mediators like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages[19][20].

Antioxidant Activity

This compound possesses significant antioxidant properties, enabling it to scavenge free radicals and mitigate oxidative stress, a key contributor to various pathologies.

Antimicrobial Activity

This compound has demonstrated activity against a range of pathogenic microorganisms.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. Its antioxidant and anti-inflammatory activities are thought to contribute to its neuroprotective effects[21][22][23].

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological activities of this compound and related furanocoumarins.

Table 1: Anticancer Activity of Furanocoumarins

CompoundCell LineAssayIC50 ValueReference
This compound HeLa (Cervical Cancer)Antiproliferative4.58 - 18.23 µg/mL[24]
BergaptenSaos-2 (Osteosarcoma)MTT Assay40.05 µM[25]
BergaptenHT-29 (Colon Cancer)MTT Assay332.4 µM[25]
BergaptenSW620 (Colon Cancer)MTT Assay354.5 µM[25]
BergaptenHOS (Osteosarcoma)MTT Assay257.5 µM[25]
BergaptenRPMI8226 (Multiple Myeloma)MTT Assay1272 µM[25]
BergaptenU266 (Multiple Myeloma)MTT Assay1190 µM[25]
BergaptenMK-1 (Gastric Cancer)Antiproliferative193.0 µM[25]
BergaptenHeLa (Cervical Cancer)Antiproliferative43.5 µM[25]
BergaptenB16F10 (Murine Melanoma)Antiproliferative>462.0 µM[25]

Table 2: Anti-inflammatory Activity of Furanocoumarins

CompoundCell LineStimulantInhibitory EffectIC50 ValueReference
BergaptenRAW264.7LPSInhibition of NO production-[19]
BergaptenRAW264.7LPSInhibition of TNF-α, IL-1β, IL-6-[20]
Bergapten-Heat-induced egg albumin denaturationProtein denaturation inhibition5.34 ± 0.30 μg/ml[19]
Bergapten-Heat-induced bovine serum albumin denaturationProtein denaturation inhibition12.18 ± 0.20 μg/ml[19]

Table 3: Other Pharmacological Activities of this compound

ActivityAssayIC50 ValueReference
AntioxidantDPPH radical scavenging--
α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiae--
Antimicrobial (MIC)Staphylococcus aureus--
Antimicrobial (MIC)Bacillus cereus--
Antimicrobial (MIC)Escherichia coli--
Antimicrobial (MIC)Salmonella typhi--

Table 4: Pharmacokinetic Parameters of Furanocoumarins (Byakangelicol in Rats)

ParameterOral Administration (15 mg/kg)Intravenous Administration (5 mg/kg)
Cmax (ng/mL)138.2 ± 25.61852.4 ± 312.8
Tmax (h)0.28 ± 0.120.083
AUC(0-t) (ng·h/mL)315.7 ± 58.92318.6 ± 452.1
AUC(0-∞) (ng·h/mL)328.4 ± 61.32345.7 ± 460.3
t1/2 (h)1.8 ± 0.51.5 ± 0.4
CL (L/h/kg)45.7 ± 8.22.1 ± 0.4
Vz (L/kg)121.8 ± 32.54.8 ± 1.1
F (%)3.6-
Data for Byakangelicol, a related furanocoumarin, is provided as a reference due to the limited availability of specific pharmacokinetic data for this compound.[6]

Detailed Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

DPPH Radical Scavenging Assay for Antioxidant Activity

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix 100 µL of each sample dilution with 100 µL of the DPPH solution. A blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. Determine the IC50 value.

α-Glucosidase Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia. The assay typically uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate pNPG in the same buffer.

    • Prepare various concentrations of this compound.

  • Reaction Mixture: In a 96-well plate, pre-incubate 50 µL of the this compound solution with 50 µL of the α-glucosidase solution for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.

Western Blot Analysis for Signaling Pathway Proteins

Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, p-Akt, Akt, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT Language)

The following diagrams illustrate the key signaling pathways modulated by this compound.

p53_pathway cluster_stress Cellular Stress cluster_this compound This compound Action cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response DNA Damage DNA Damage p53_inactive p53 (inactive) DNA Damage->p53_inactive activates This compound This compound This compound->p53_inactive promotes activation p53_active p53 (active) (Transcription Factor) p53_inactive->p53_active stabilization & activation p21 p21 p53_active->p21 upregulates GADD45 GADD45 p53_active->GADD45 upregulates Bax Bax p53_active->Bax upregulates CellCycleArrest Cell Cycle Arrest (G1/S Checkpoint) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis Bax->Apoptosis

Caption: p53 Signaling Pathway Activation by this compound.

PI3K_Akt_pathway cluster_extracellular Extracellular Signal cluster_this compound This compound Action cluster_pathway PI3K/Akt Pathway cluster_cellular_response Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates This compound This compound This compound->PI3K inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 phosphorylation Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_inhibition Inhibition of Apoptosis Akt->Apoptosis_inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Inhibition of the PI3K/Akt Signaling Pathway by this compound.

NFkB_pathway cluster_stimulus Inflammatory Stimulus cluster_this compound This compound Action cluster_pathway NF-κB Pathway cluster_response Cellular Response LPS LPS Receptor_LPS Toll-like Receptor LPS->Receptor_LPS IKK IKK Complex Receptor_LPS->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive sequesters NFkB_active NF-κB (active) NFkB_inactive->NFkB_active release & activation Nucleus Nucleus NFkB_active->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Proinflammatory_Genes induces transcription Nucleus->Proinflammatory_Genes

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the anticancer properties of this compound.

experimental_workflow cluster_discovery Phase 1: Initial Screening cluster_mechanistic Phase 2: Mechanistic Studies cluster_invivo Phase 3: In Vivo Validation A1 Source Material (e.g., Plant Extract) A2 Extraction & Isolation of this compound A1->A2 A3 In vitro Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) A2->A3 A4 Determination of IC50 Values A3->A4 B1 Cell Cycle Analysis (Flow Cytometry) A4->B1 Lead Compound Identified B2 Apoptosis Assays (e.g., Annexin V/PI Staining) A4->B2 B3 Western Blot Analysis (p53, Akt, NF-κB pathways) A4->B3 C1 Animal Model of Cancer (e.g., Xenograft) B3->C1 Mechanism Elucidated C2 Treatment with this compound C1->C2 C3 Tumor Growth Measurement C2->C3 C4 Toxicology & Histopathology C3->C4

Caption: Experimental Workflow for Anticancer Drug Discovery with this compound.

Conclusion

This compound, a naturally occurring furanocoumarin, presents a compelling profile of pharmacological activities with significant therapeutic potential. Its anticancer, anti-inflammatory, antioxidant, and neuroprotective effects are supported by a growing body of evidence. The ability of this compound to modulate multiple critical signaling pathways, including the p53, PI3K/Akt, and NF-κB pathways, underscores its potential as a lead compound for the development of novel therapeutics. Further research, particularly in the areas of in vivo efficacy, pharmacokinetics, and safety profiling, is warranted to fully elucidate the clinical utility of this promising natural product. This technical guide provides a foundational resource for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to Isobergapten: Chemical Structure, Properties, and Pharmacological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobergapten, a naturally occurring angular furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological properties. Predominantly found in plants of the Apiaceae and Rutaceae families, this secondary metabolite exhibits a range of biological activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, natural sources, and biosynthesis of this compound. Furthermore, it delves into its pharmacological activities, elucidating the underlying molecular mechanisms and signaling pathways. Detailed experimental protocols for key biological assays are also provided to facilitate further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound, with the IUPAC name 5-methoxyfuro[2,3-h]chromen-2-one, is classified as an angular furanocoumarin.[1] Its chemical structure consists of a furan ring fused to a coumarin backbone at the h-face (C7-C8 bond), with a methoxy group at the C5 position.[1]

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 5-methoxyfuro[2,3-h]chromen-2-one[2]
Molecular Formula C₁₂H₈O₄[2]
SMILES COC1=C2C=CC(=O)OC2=C3C=COC3=C1[2]
InChI Key AJSPSRWWZBBIOR-UHFFFAOYSA-N[2]
CAS Number 482-48-4[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 216.19 g/mol [2]
Appearance White to Off-White Needle-like Crystals[1]
Melting Point 222 °C[3]
Boiling Point 412.4 ± 45.0 °C (Predicted)[1]
Solubility Soluble in DMSO, methanol, ethanol, and other organic solvents. Practically insoluble in water.[4][5]
UV λmax 223, 251, 267, 311 nm[4]

Natural Occurrence and Biosynthesis

This compound is a secondary metabolite found in a variety of plant species, with a notable presence in the Apiaceae (carrot or parsley family) and Rutaceae (citrus family) families.[1] It has been isolated from plants such as Heracleum persicum and Heracleum maximum.[2]

The biosynthesis of this compound is a branch of the larger phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.[2] The process begins with the amino acid phenylalanine and proceeds through multiple enzymatic steps to form the furanocoumarin scaffold.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological activities, making it a compound of significant interest for drug development.

Anticancer Activity

This compound has demonstrated notable anticancer and anti-proliferative properties against various cancer cell lines, including those of the breast, prostate, and colon.[2] Its mechanisms of action in cancer cells are multifaceted and include the induction of apoptosis (programmed cell death).[2]

One of the key signaling pathways implicated in the anticancer effect of the related furanocoumarin, bergapten, is the PI3K/Akt/GSK-3β pathway.[6][7] Inhibition of this pathway by bergapten leads to an altered Bax/Bcl-2 ratio, triggering the caspase cascade and subsequent apoptosis in cancer cells.[7]

anticancer_pathway This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b bax Bax (Pro-apoptotic) akt->bax inhibits bcl2 Bcl-2 (Anti-apoptotic) gsk3b->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis caspases Caspase Cascade bax->caspases caspases->apoptosis

Anticancer signaling pathway of this compound.
Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties.[1] Studies on the related compound bergapten have shown that it can decrease the expression of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][4] The anti-inflammatory effects are mediated through the modulation of the NF-κB and MAPK signaling pathways.[8]

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor inflammatory_stimuli->receptor This compound This compound mapk MAPK Pathway This compound->mapk nfkb NF-κB Pathway This compound->nfkb receptor->mapk receptor->nfkb cox2_inos COX-2 & iNOS Expression mapk->cox2_inos nfkb->cox2_inos inflammation Inflammation cox2_inos->inflammation

Anti-inflammatory signaling of this compound.
Antioxidant Activity

This compound exhibits antioxidant activity by scavenging free radicals.[4] In cell-free assays, it has been shown to scavenge DPPH radicals with an IC₅₀ value of 28.6 µM.[4][6]

Antimicrobial Activity

This compound is active against a range of bacteria, including Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis, with minimum inhibitory concentrations (MICs) of 125 µg/ml for all.[4][6]

Neuroprotective Properties

Emerging research suggests that furanocoumarins may possess neuroprotective properties.[[“]][[“]] One of the key signaling pathways involved in neuronal survival is the cAMP response element-binding protein (CREB) pathway.[11][12] Activation of CREB promotes the expression of genes involved in neuronal survival and plasticity. While direct evidence for this compound is still being investigated, it is hypothesized to exert neuroprotective effects through the modulation of such pro-survival pathways.

neuroprotective_pathway neurotrophic_factors Neurotrophic Factors receptor Receptor neurotrophic_factors->receptor This compound This compound (Proposed action) signaling_cascade Signaling Cascade This compound->signaling_cascade receptor->signaling_cascade creb CREB Activation signaling_cascade->creb gene_expression Gene Expression (Survival & Plasticity) creb->gene_expression neuronal_survival Neuronal Survival gene_expression->neuronal_survival

Proposed neuroprotective pathway of this compound.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effect of this compound on cancer cells by measuring cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of this compound.

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • 96-well microplate or spectrophotometer

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a series of dilutions of this compound and ascorbic acid in the chosen solvent.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of the solvent with 100 µL of the DPPH solution. A blank should be prepared with the solvent alone.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [((A_control - A_sample) / A_control)] x 100

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • 96-well microtiter plate

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Incubator

Procedure:

  • Dispense 50 µL of MHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 50 µL of the diluted bacterial suspension to each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound is a promising natural compound with a well-defined chemical structure and a range of significant pharmacological activities. Its anticancer, anti-inflammatory, and potential neuroprotective effects, mediated through various signaling pathways, highlight its therapeutic potential. The experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the properties of this compound for the development of novel therapeutic strategies. Further in-depth studies, particularly in vivo and clinical trials, are warranted to fully elucidate its efficacy and safety profile for human use.

References

Toxicological Profile and Phototoxicity of Isobergapten: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isobergapten, a naturally occurring angular furanocoumarin found in various plant families, is recognized for its significant biological activity. As with other furanocoumarins, its toxicological profile is intrinsically linked to its photosensitizing properties. This technical guide provides an in-depth review of the known toxicological and phototoxic effects of this compound. It covers mechanisms of action, summarizes key quantitative data, and details standardized experimental protocols for phototoxicity assessment. This document is intended for researchers, scientists, and drug development professionals working with or investigating this compound.

Introduction

This compound (5-methoxyangelicin) is an angular furanocoumarin, a class of organic compounds produced as secondary metabolites by a variety of plants, particularly in the Apiaceae and Rutaceae families.[1] Furanocoumarins are characterized by a furan ring fused with a coumarin.[1] These compounds are of significant scientific interest due to their wide range of biological activities, including antimicrobial and anticancer effects.[1][2]

A defining characteristic of many furanocoumarins, including this compound, is their phototoxicity.[1] This property, harnessed in therapies like PUVA (Psoralen + UVA) for skin disorders, is also a primary toxicological concern.[1] The mechanism involves the absorption of ultraviolet A (UVA) radiation, which activates the molecule, leading to cellular damage.[1] Furthermore, some furanocoumarins are known to inhibit crucial metabolic enzymes like cytochrome P450, leading to potential drug-food and drug-herb interactions.[1][3] This guide synthesizes the current understanding of this compound's toxicological profile, with a strong emphasis on its phototoxic mechanisms and the methodologies used for its evaluation.

General Toxicological Profile

The available toxicological data for this compound primarily focuses on its effects when activated by UV light. Information on its systemic toxicity in the absence of photoactivation is limited.

2.1 Acute Toxicity Specific oral or dermal LD50 values for this compound are not well-documented in the public literature. However, aggregated GHS information from ECHA C&L Inventory classifies this compound as a substance that may cause an allergic skin reaction (Skin Sensitization, Category 1).[3] Furocoumarin-containing plants are known to cause skin reactions, including stomach ache and painful skin inflammation (phytophotodermatitis), when contact is combined with sun exposure.[3][4]

2.2 Genotoxicity Furanocoumarins as a class are known to be photogenotoxic.[3] Their mechanism involves intercalating between the base pairs of DNA.[3] Upon irradiation with UVA light, they form covalent photoadducts with pyrimidine bases, which can lead to mutations.[3] Data specifically addressing the genotoxicity of this compound in the absence of UVA light is scarce.

2.3 Carcinogenicity Similar to their genotoxicity, the carcinogenicity of furanocoumarins is primarily linked to photoactivation (photocarcinogenicity).[3] The furocoumarin 8-methoxypsoralen is classified as carcinogenic to humans, and animal studies have shown other furanocoumarins to be carcinogenic when combined with UVA radiation.[3] While this compound's potential for photocarcinogenicity is a concern due to its mechanism of action, it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), suggesting a lack of evidence for carcinogenicity without UV exposure.[4]

2.4 Reproductive and Developmental Toxicity No dedicated studies on the reproductive or developmental toxicity of this compound were identified in a review of the available literature. Assessing these endpoints would require further investigation following standardized guidelines, such as those from the OECD.[5][6]

Phototoxicity of this compound

The most significant toxicological property of this compound is its phototoxicity, a non-immunologic inflammatory skin reaction triggered by the combination of the chemical and UVA radiation.[1]

3.1 Mechanism of Action The phototoxicity of furanocoumarins is initiated by the absorption of long-wave UV radiation (UVA, 320-400 nm). This elevates the molecule from its ground state to an excited singlet state, which then transitions to a more stable, longer-lived excited triplet state. From this triplet state, the molecule can induce cellular damage via two primary pathways.[7][8]

  • Type I Mechanism: The excited furanocoumarin directly reacts with biological substrates. Its primary target is DNA, where it intercalates between base pairs and, upon photoactivation, forms covalent monoadducts with pyrimidine bases. Difunctional furanocoumarins can absorb a second photon to form interstrand cross-links, which are particularly cytotoxic.[3][8]

  • Type II Mechanism: The excited furanocoumarin transfers its energy to molecular oxygen (O₂), generating highly reactive oxygen species (ROS), most notably singlet oxygen (¹O₂).[8] Singlet oxygen can then oxidize various cellular components, including lipids, proteins, and amino acids, leading to widespread cellular damage and triggering inflammatory and apoptotic pathways.[8][9]

Phototoxicity_Mechanism cluster_activation Photoactivation cluster_pathways Damage Pathways cluster_type1 Type I Mechanism cluster_type2 Type II Mechanism This compound This compound Excited_this compound Excited Triplet State This compound* This compound->Excited_this compound Photon Absorption UVA UVA Radiation (320-400 nm) DNA DNA Excited_this compound->DNA O2 Molecular Oxygen (O₂) Excited_this compound->O2 Adducts DNA Monoadducts & Interstrand Cross-links DNA->Adducts Covalent Bonding Cell_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, Apoptosis, Inflammation) Adducts->Cell_Damage Mutation, Apoptosis ROS Singlet Oxygen (¹O₂) O2->ROS Energy Transfer ROS->Cell_Damage Oxidative Stress

Fig. 1: Key signaling pathways in this compound-induced phototoxicity.

3.2 Experimental Protocols: 3T3 Neutral Red Uptake Phototoxicity Test The most widely accepted in vitro method for assessing phototoxic potential is the 3T3 Neutral Red Uptake (NRU) Phototoxicity Test, as specified in the OECD Test Guideline 432.[10][11]

Objective: To compare the cytotoxicity of a test substance in the presence versus the absence of a non-cytotoxic dose of simulated solar light.[10][12]

Methodology:

  • Cell Culture: Balb/c 3T3 mouse fibroblasts are cultured and seeded into two 96-well microplates and allowed to form monolayers over 24 hours.[10]

  • Pre-incubation: The culture medium is replaced with a medium containing one of eight different concentrations of the test article (e.g., this compound). The cells are incubated for one hour.[12]

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation (typically 5 J/cm²), while the second identical plate is kept in the dark as a control (-UVA).[13]

  • Post-incubation: The treatment medium is removed from both plates and replaced with fresh culture medium. The plates are then incubated for another 18-24 hours.[10]

  • Neutral Red Uptake (NRU): The medium is replaced with a solution containing Neutral Red, a vital dye that accumulates in the lysosomes of living cells. After a 3-hour incubation, the cells are washed, and the incorporated dye is extracted.[12]

  • Measurement & Analysis: The amount of extracted dye is quantified using a spectrophotometer. Cell viability is calculated for each concentration relative to untreated controls. The IC50 value (the concentration that reduces cell viability by 50%) is determined for both the irradiated (+UVA) and non-irradiated (-UVA) conditions.[10]

  • Evaluation: The phototoxic potential is evaluated by comparing the two IC50 values. A Photo-Irritation-Factor (PIF) or Mean Photo Effect (MPE) is calculated to classify the substance.[13]

Experimental_Workflow cluster_analysis Analysis Outputs A 1. Cell Seeding (Balb/c 3T3 Fibroblasts in 2x 96-well plates) B 2. 24h Incubation (Formation of cell monolayer) A->B C 3. Pre-incubation with this compound (1 hour, 8 concentrations) B->C D1 4a. Irradiation (Plate 1 exposed to 5 J/cm² UVA) C->D1 D2 4b. Dark Control (Plate 2 kept in the dark) C->D2 E 5. Medium Replacement & 24h Incubation D1->E D2->E F 6. Neutral Red Staining (3 hours) E->F G 7. Dye Extraction & Absorbance Reading F->G H 8. Data Analysis G->H IC50_dark Calculate IC50 (-UVA) IC50_uva Calculate IC50 (+UVA) PIF Compare IC50 values (e.g., Photo-Irritation-Factor)

Fig. 2: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay.

Quantitative Toxicological and Biological Activity Data

The following table summarizes the available quantitative data for this compound. It is important to note the absence of classical toxicological endpoints like LD50 and No-Observed-Adverse-Effect Level (NOAEL).

ParameterValueAssay / ModelReference
Enzyme Inhibition
α-Glucosidase IC500.385 µMCell-free assay[2]
Antioxidant Activity
DPPH Radical Scavenging IC5028.6 µMCell-free assay[2]
Antimicrobial Activity
Minimum Inhibitory Conc. (MIC)125 µg/mlAgainst S. aureus, B. cereus, P. aeruginosa, S. entritidis[2]
In Vivo Photodynamic Activity
Anti-tumor Dose0.5 mg/kgB16/F10 murine melanoma model (in combination with UVA)[2][14]

Summary and Conclusion

This compound is a biologically active angular furanocoumarin whose toxicological profile is dominated by its phototoxic properties. The primary mechanism of this phototoxicity involves the formation of DNA adducts and the generation of reactive oxygen species following activation by UVA radiation.[3][8] This activity is responsible for both its potential therapeutic applications in photochemotherapy and its risk of causing phytophotodermatitis upon unintended sun exposure.[1][3]

While this compound has demonstrated anti-tumor effects in vivo when combined with UVA, there is a significant lack of data on its systemic toxicity, including acute toxicity, carcinogenicity without photoactivation, and reproductive toxicity.[2] For drug development professionals, the key considerations are its potential for skin sensitization and the necessity of assessing phototoxicity using standardized protocols like the 3T3 NRU assay. Further research is required to establish a complete safety profile, especially regarding long-term exposure and systemic effects in the absence of light.

References

An In-depth Technical Guide on Isobergapten's Interaction with Cellular Enzymes and DNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isobergapten, a naturally occurring furanocoumarin, has garnered significant scientific interest due to its diverse biological activities, including its interactions with crucial cellular components like enzymes and DNA. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of involved signaling pathways. As a member of the furanocoumarin class, this compound's primary mechanisms of action involve the inhibition of cellular enzymes, particularly cytochrome P450s, and covalent modification of DNA upon photoactivation.[1] These interactions underpin its potential therapeutic applications, including anti-cancer and anti-proliferative effects.[2][3] This guide aims to serve as a valuable resource for researchers and professionals in drug development by consolidating key technical information on this compound's molecular interactions.

Interaction with Cellular Enzymes

This compound, like other furanocoumarins, is known to interact with and inhibit various cellular enzymes, most notably the cytochrome P450 (CYP) superfamily of enzymes.[1][2] These enzymes play a critical role in the metabolism of a wide range of xenobiotics, including drugs. Inhibition of CYP enzymes by compounds like this compound can lead to significant drug-drug interactions.[1]

Cytochrome P450 Inhibition

While specific quantitative data for this compound's inhibition of cytochrome P450 enzymes is limited in the currently available literature, data from its close structural isomer, bergapten, provides valuable insight into its potential inhibitory activity. Bergapten has been shown to be a potent inhibitor of CYP3A4, a key enzyme responsible for the metabolism of a large number of pharmaceuticals.

Table 1: Quantitative Data on Furanocoumarin-Mediated Enzyme Inhibition

CompoundEnzymeInhibition ParameterValue (µM)Comments
BergaptenCYP3A4IC501.8 ± 0.2Competitive inhibition. Data serves as a proxy for this compound due to structural similarity.
Paradisin-ACYP3A4IC501.2A potent furanocoumarin inhibitor from grapefruit juice.[4]
6',7'-DihydroxybergamottinCYP3A4IC50~1.0Major furanocoumarin in grapefruit juice and a mechanism-based inactivator.[5]
BergaptenCYP1B1 (EROD activity)IC5013.86Substrate-dependent inhibition.[4]
Paradisin-ACYP1B1 (EROD activity)IC503.56 ± 0.12[4]

Disclaimer: The IC50 value for Bergapten is used as an estimate for this compound's potential activity due to a lack of specific data for this compound. Structural similarities suggest comparable, but not identical, inhibitory profiles.

Experimental Protocol: CYP3A4 Inhibition Assay

This protocol outlines a common in vitro method to determine the inhibitory potential of a compound like this compound on human CYP3A4 activity using a fluorescent probe.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP3A4

  • CYP3A4 substrate (e.g., midazolam or testosterone)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., ketoconazole)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Preparation of Reaction Mixtures: In a 96-well plate, prepare reaction mixtures containing potassium phosphate buffer, HLM or recombinant CYP3A4, and the NADPH regenerating system.

  • Pre-incubation with Inhibitor: Add varying concentrations of this compound (or the positive control) to the wells. Include a vehicle control (DMSO). Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the CYP3A4 substrate to each well.

  • Incubation: Incubate the reaction plate at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Interaction with DNA

A hallmark of furanocoumarins, including this compound, is their ability to interact with DNA. This interaction is a two-step process: non-covalent intercalation into the DNA double helix, followed by the formation of covalent photoadducts upon exposure to long-wave ultraviolet light (UVA).[1]

DNA Intercalation and Photoadduct Formation

The planar structure of this compound allows it to intercalate between the base pairs of the DNA helix. This non-covalent interaction is a prerequisite for the subsequent photochemical reaction. Upon irradiation with UVA light (320-400 nm), the intercalated this compound molecule can form covalent bonds with pyrimidine bases, primarily thymine, leading to the formation of monoadducts and interstrand crosslinks (ICLs).[1] These DNA lesions can block replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Experimental Protocol: DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol describes a method to assess the intercalative binding of this compound to DNA using ethidium bromide (EtBr) as a fluorescent probe.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr) solution

  • Tris-HCl buffer (pH 7.4)

  • This compound solution of known concentration

  • Fluorescence spectrophotometer

Procedure:

  • Prepare DNA-EtBr Complex: Prepare a solution containing a fixed concentration of ctDNA and EtBr in Tris-HCl buffer. Allow the mixture to incubate to ensure the formation of the DNA-EtBr complex, which exhibits strong fluorescence.

  • Titration with this compound: Record the fluorescence emission spectrum of the DNA-EtBr complex. Sequentially add small aliquots of the this compound solution to the cuvette containing the DNA-EtBr complex.

  • Fluorescence Measurement: After each addition of this compound, mix the solution and record the fluorescence emission spectrum. The intercalating this compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the this compound concentration. The quenching data can be analyzed using the Stern-Volmer equation to determine the binding constant (Ksv).

Experimental Protocol: Comet Assay for DNA Damage

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks and crosslinks induced by agents like photoactivated this compound.

Materials:

  • Treated cells (e.g., cancer cell line exposed to this compound and UVA)

  • Low melting point agarose

  • Lysis solution (high salt, detergent, and alkaline pH)

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Encapsulation: Mix a suspension of treated cells with low melting point agarose and cast a thin layer on a microscope slide.

  • Cell Lysis: Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the DNA damage using specialized image analysis software.

Signaling Pathways and Cellular Effects

The cellular consequences of this compound's interactions with enzymes and DNA are mediated through various signaling pathways, often culminating in apoptosis and cell cycle arrest. While the specific pathways modulated by this compound are still under investigation, research on related furanocoumarins and other natural products suggests the involvement of key pathways like the PI3K/Akt pathway.[2]

Apoptosis Induction and the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation. In many cancers, this pathway is constitutively active, promoting cell growth and inhibiting apoptosis. Inhibition of the PI3K/Akt pathway can restore apoptotic processes in cancer cells. It is hypothesized that this compound, like its analog bergapten, may induce apoptosis by inhibiting the PI3K/Akt pathway.[2] This inhibition would lead to the dephosphorylation and activation of downstream pro-apoptotic proteins and the inactivation of anti-apoptotic proteins.

Diagram of a Hypothesized this compound-Induced Apoptosis Pathway

Isobergapten_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates This compound This compound This compound->PI3K inhibits AKT Akt PI3K->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits (P) Bcl2 Bcl-2 Bad->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Hypothesized PI3K/Akt pathway inhibition by this compound leading to apoptosis.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway and Caspase Activation

This protocol details the steps for analyzing the protein expression and phosphorylation status of key components of the PI3K/Akt pathway and the activation of caspases, providing evidence for apoptosis induction.

Materials:

  • Treated cells (e.g., cancer cell line exposed to this compound)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane and add the ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Diagram of the Western Blot Workflow

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (Blotting) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Imaging & Densitometry H->I

Caption: A simplified workflow for Western blot analysis.

Conclusion

This compound exhibits significant interactions with cellular enzymes and DNA, which form the basis of its biological activities. While quantitative data specifically for this compound remains an area for further research, the information available for its close structural analogs provides a strong foundation for understanding its potential as a modulator of key cellular processes. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate the specific molecular interactions of this compound and to further elucidate its mechanisms of action. The visualization of the hypothesized signaling pathway highlights the potential for this compound to induce apoptosis through the inhibition of pro-survival pathways like PI3K/Akt. Continued research into the quantitative aspects of this compound's interactions and its effects on cellular signaling will be crucial for the development of this promising natural compound for therapeutic applications.

References

Isobergapten: A Technical Guide on its Anti-inflammatory and Antipyretic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobergapten, a naturally occurring furanocoumarin, presents a compelling case for investigation as a potent anti-inflammatory and antipyretic agent. While direct research on this compound is emerging, extensive studies on its isomer, Bergapten, provide a strong foundation for its potential therapeutic applications. This technical guide synthesizes the current understanding of the anti-inflammatory and antipyretic mechanisms potentially mediated by this compound, drawing from data on closely related compounds. It details the molecular pathways, summarizes quantitative in vitro and in vivo data, and provides established experimental protocols for further investigation. The evidence suggests that this compound may exert its effects through the modulation of key inflammatory signaling cascades, including NF-κB, MAPK, and JAK/STAT pathways, leading to the downregulation of pro-inflammatory mediators.

Introduction

Inflammation and fever are complex physiological responses to infection or tissue injury. While essential for host defense, their dysregulation can lead to chronic diseases and significant patient discomfort. The search for novel anti-inflammatory and antipyretic agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Furanocoumarins, a class of organic compounds produced by various plants, have garnered significant interest for their diverse pharmacological activities.[1][2] this compound, a member of this class, is structurally similar to the more extensively studied Bergapten, which has demonstrated significant anti-inflammatory properties.[1] This guide provides an in-depth overview of the potential mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research into this compound's therapeutic potential.

Anti-inflammatory Effects of Bergapten (as a proxy for this compound)

Bergapten has been shown to possess significant anti-inflammatory properties by inhibiting the production of various pro-inflammatory mediators.[1]

Inhibition of Pro-inflammatory Cytokines and Mediators

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated that Bergapten can dose-dependently inhibit the production of key pro-inflammatory cytokines and mediators, as summarized in the table below.

MediatorCell LineStimulantBergapten ConcentrationInhibitionReference
TNF-αRAW264.7LPSDose-dependentSignificant Reduction[1]
IL-1βRAW264.7LPSDose-dependentSignificant Reduction[1]
IL-6RAW264.7LPSDose-dependentSignificant Reduction[1]
PGE2RAW264.7LPSDose-dependentSignificant Reduction[1]
NORAW264.7LPSDose-dependentSignificant Reduction[1]
iNOSRAW264.7LPSDose-dependentExpression Suppression[1]
COX-2RAW264.7LPSDose-dependentExpression Suppression[1]
In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of Bergapten have been confirmed in in vivo models. A study using a tail-cutting-induced inflammation model in zebrafish larvae showed that Bergapten significantly suppressed the recruitment of neutrophils and macrophages to the injury site.[3] It also effectively inhibited the production of reactive oxygen species (ROS) and nitric oxide (NO) in this model.[3]

Antipyretic Effects

Fever is primarily mediated by the production of prostaglandin E2 (PGE2) in the hypothalamus, which is synthesized by the enzyme cyclooxygenase-2 (COX-2).[4] Given that Bergapten has been shown to inhibit both COX-2 expression and PGE2 production, it is plausible that this compound possesses antipyretic properties.[1][4] However, direct experimental evidence for the antipyretic effects of this compound is currently lacking and requires investigation using established animal models.

Signaling Pathways

The anti-inflammatory effects of Bergapten are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.[2] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[2] Studies on compounds with similar structures suggest that this compound may inhibit NF-κB activation by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAP3K Stimuli->MAP3K Activates MAP2K MAP2K (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, ERK, JNK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes Induces This compound This compound This compound->MAP2K Inhibits Phosphorylation Carrageenan_Workflow Start Animal Acclimatization Grouping Grouping of Rats Start->Grouping Treatment Administer Vehicle, This compound, or Standard Drug Grouping->Treatment Induction Inject Carrageenan into Paw Treatment->Induction Measurement Measure Paw Volume (0-5 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

References

Antimycobacterial Activity of Isobergapten from Heracleum maximum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the antimycobacterial properties of isobergapten, a furanocoumarin isolated from the roots of Heracleum maximum. This plant has been traditionally used by the indigenous peoples of North America, including the First Nations of eastern Canada, for treating respiratory ailments such as tuberculosis.[1][2] This document provides a comprehensive overview of the scientific evidence supporting this ethnobotanical use, focusing on the bioactive constituent this compound. Included are quantitative data on its antimycobacterial efficacy, detailed experimental protocols for activity assessment, and a summary of the bioassay-guided fractionation process used for its isolation. This guide is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development who are exploring novel antituberculosis agents.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the discovery and development of new therapeutic agents. Natural products are a promising source of novel antimycobacterial compounds. Heracleum maximum, commonly known as cow parsnip, has a history of medicinal use, particularly in the treatment of respiratory infections.[1][2] Scientific investigations into the roots of this plant have led to the isolation and identification of several compounds with antimycobacterial activity, including the furanocoumarin this compound.[1]

This guide focuses on the antimycobacterial activity of this compound, presenting the available quantitative data, the methodologies used to determine its efficacy, and the process of its isolation.

Quantitative Antimycobacterial Activity

Bioassay-guided fractionation of a methanolic extract of Heracleum maximum roots identified this compound as one of the constituents with activity against Mycobacterium tuberculosis H37Ra.[1] The antimycobacterial efficacy of this compound and other co-isolated furanocoumarins was quantified by determining their Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values.[1]

Table 1: Antimycobacterial Activity of Furanocoumarins from Heracleum maximum against Mycobacterium tuberculosis H37Ra

CompoundMIC (μM)IC50 (μM)
This compound1850344
Bergapten925125
Angelicin2149350
Sphondin1859351
Pimpinellin812389
Isopimpinellin1625406
6-Isopentenyloxythis compound16727

Data sourced from O'Neill et al., 2013.[1]

Potential Mechanism of Action

The precise signaling pathway and molecular target of this compound's antimycobacterial activity have not been fully elucidated. However, research on furanocoumarins and other natural products against mycobacteria suggests several potential mechanisms:

  • Cell Wall Disruption: Some furanocoumarins have been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] This disruption can lead to increased cell permeability and eventual cell death.

  • Efflux Pump Inhibition: Certain flavonoids and other phytochemicals can inhibit efflux pumps, which are membrane proteins that bacteria use to expel antimicrobial agents. By inhibiting these pumps, the intracellular concentration of the active compound can be increased, enhancing its efficacy.

  • DNA Synthesis Inhibition: Some compounds with a coumarin scaffold have been found to target DNA gyrase, an enzyme essential for DNA replication in bacteria.[3]

Further research is required to determine the specific mechanism by which this compound exerts its inhibitory effects on Mycobacterium tuberculosis.

Experimental Protocols

The primary method used to quantify the antimycobacterial activity of this compound from Heracleum maximum was the Microplate Resazurin Assay (MRA).[1]

Microplate Resazurin Assay (MRA) for Mycobacterium tuberculosis

This protocol is a generalized procedure based on standard MRA methodologies for M. tuberculosis.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Ra culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Resazurin sodium salt solution (e.g., 0.01% w/v in sterile distilled water)

  • Sterile 96-well microplates

  • Sterile pipette tips and multichannel pipettor

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation:

    • A mid-log phase culture of M. tuberculosis H37Ra is diluted in 7H9 broth to a turbidity equivalent to a 1.0 McFarland standard.

    • This suspension is further diluted (e.g., 1:20) to achieve the final inoculum concentration.

  • Compound Dilution:

    • The test compound is serially diluted in 7H9 broth in the wells of a 96-well plate. Typically, 100 µL of broth is added to each well, and then the compound is serially diluted two-fold across the plate.

  • Inoculation:

    • 100 µL of the prepared mycobacterial inoculum is added to each well containing the diluted compound.

    • Control wells are included:

      • Growth Control: Wells containing only broth and the mycobacterial inoculum.

      • Sterility Control: Wells containing only broth.

      • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound and the mycobacterial inoculum.

  • Incubation:

    • The microplate is sealed (e.g., with a plate sealer or in a plastic bag) to prevent evaporation and incubated at 37°C for a specified period, typically 5-7 days.

  • Addition of Resazurin:

    • After the incubation period, 20-30 µL of the resazurin solution is added to each well.

    • The plate is re-incubated for 16-24 hours.

  • Reading Results:

    • The results are read visually. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Bioassay-Guided Fractionation Workflow

The isolation of this compound from Heracleum maximum was achieved through bioassay-guided fractionation. This process involves a stepwise separation of the crude plant extract, with each resulting fraction being tested for antimycobacterial activity to guide the subsequent purification steps.

Bioassay_Guided_Fractionation start Heracleum maximum Roots extraction Methanolic Extraction start->extraction crude_extract Crude Methanolic Extract extraction->crude_extract fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions bioassay Antimycobacterial Assay (MRA) fractions->bioassay active_fractions Active Fractions bioassay->active_fractions Identify active fractions purification Further Purification (e.g., HPLC, NMR, MS) active_fractions->purification This compound Isolated this compound purification->this compound

Caption: Bioassay-guided fractionation workflow for the isolation of this compound.

Conclusion

This compound, a furanocoumarin isolated from the roots of Heracleum maximum, demonstrates measurable in vitro activity against Mycobacterium tuberculosis. While its potency is moderate compared to other co-isolated compounds, its discovery validates the traditional use of this plant for treating tuberculosis and provides a basis for further investigation. Future research should focus on elucidating the specific mechanism of action of this compound and exploring potential synergistic effects with other antimycobacterial agents. The detailed protocols and data presented in this guide offer a foundation for such continued research and development efforts in the quest for new anti-TB therapies.

References

Isobergapten: A Technical Guide to its Modulation of Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobergapten, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse pharmacological activities. As an angular furanocoumarin, its chemical structure distinguishes it from its linear counterparts, leading to unique biological effects. This technical guide provides an in-depth exploration of this compound's role as a modulator of key biological pathways. It summarizes the current understanding of its anti-cancer, anti-inflammatory, and neuroprotective mechanisms, supported by available quantitative data. Furthermore, this document details the experimental protocols for key assays used to evaluate its efficacy and presents visual representations of the signaling pathways it influences. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of this compound.

Introduction to this compound

This compound (5-methoxyangelicin) is a furanocoumarin found in various plant species, notably in the families Apiaceae and Rutaceae.[1] Furanocoumarins are a class of organic compounds characterized by a furan ring fused with a coumarin. Based on the fusion pattern, they are classified as either linear or angular. This compound belongs to the angular type. Like other furanocoumarins, this compound is known to intercalate into DNA, and upon photoactivation by UVA radiation, it can form photoadducts, leading to cytotoxic effects.[2] This property has been explored for its anti-cancer potential. Beyond its photosensitizing properties, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

Quantitative Data on the Biological Activities of this compound and Related Furanocoumarins

The following tables summarize the available quantitative data for this compound and its close structural isomer, bergapten, to provide a comparative context for its biological activities.

Table 1: In Vitro Efficacy of this compound

Biological ActivityAssayTarget/OrganismResult (IC50 / MIC)Reference
α-Glucosidase Inhibitionα-Glucosidase Inhibitory Assayα-GlucosidaseIC50: 0.385 µM[3]
AntioxidantDPPH Radical Scavenging AssayDPPH RadicalsIC50: 28.6 µM[3]
AntibacterialMicrobroth DilutionStaphylococcus aureusMIC: 125 µg/ml[3]
AntibacterialMicrobroth DilutionBacillus cereusMIC: 125 µg/ml[3]
AntibacterialMicrobroth DilutionPseudomonas aeruginosaMIC: 125 µg/ml[3]
AntibacterialMicrobroth DilutionSalmonella enteritidisMIC: 125 µg/ml[3]

Table 2: In Vivo Anti-Tumor Activity of this compound

Cancer ModelTreatmentDosageOutcomeReference
B16/F10 Murine MelanomaThis compound + UVA Radiation0.5 mg/kgReduced tumor growth[3]

Table 3: Comparative Anticancer Activity (IC50) of Bergapten (5-methoxypsoralen), an Isomer of this compound

Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[4]
HOSOsteosarcoma257.5[4]
MK-1Gastric Cancer193.0[4]
HeLaCervical Cancer43.5[4]
B16F10Murine Melanoma>462.0[4]
HT-29Colon Cancer332.4[4]
SW680Colon Cancer354.5[4]
RPMI8226Multiple Myeloma1272[4]
U266Multiple Myeloma1190[4]

Modulation of Key Signaling Pathways

Furanocoumarins, including this compound and its isomers, are known to exert their biological effects by modulating several critical intracellular signaling pathways.

Anti-Cancer Mechanisms

The anticancer activity of furanocoumarins is attributed to their ability to induce apoptosis, cause cell cycle arrest, and inhibit cell proliferation and metastasis.

Furanocoumarins can trigger programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, a family of proteases essential for the execution of apoptosis.

This compound This compound dna_damage DNA Damage This compound->dna_damage p53 p53 Activation dna_damage->p53 bax Bax p53->bax mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Proposed intrinsic apoptosis pathway modulated by this compound.

This compound and related compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, most notably the G2/M phase. This prevents the cells from dividing and propagating.

This compound This compound chk1 Chk1 Phosphorylation This compound->chk1 cdc2 cdc2 Phosphorylation (Reduced) This compound->cdc2 g2m_arrest G2/M Arrest chk1->g2m_arrest cdc2->g2m_arrest cell_proliferation Cell Proliferation Inhibition g2m_arrest->cell_proliferation

Figure 2: this compound's proposed mechanism of cell cycle arrest.

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. Furanocoumarins like bergapten have been shown to inhibit this pathway, contributing to their anticancer effects.

This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt cell_survival Cell Survival akt->cell_survival proliferation Proliferation akt->proliferation

Figure 3: Inhibition of the PI3K/Akt pathway by this compound.
Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases. Furanocoumarins have demonstrated potent anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation. Its activation leads to the expression of pro-inflammatory cytokines and enzymes. Bergapten has been shown to suppress the activation of the NF-κB pathway.[5]

This compound This compound nf_kb NF-κB Activation This compound->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines inflammation Inflammation pro_inflammatory_cytokines->inflammation

Figure 4: this compound's inhibitory effect on the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation. Bergapten has been found to attenuate neuroinflammatory responses by inhibiting the MAPK signaling pathway.

Neuroprotective Mechanisms

While direct evidence for this compound's neuroprotective effects is still emerging, the anti-inflammatory and antioxidant properties of furanocoumarins suggest a potential role in mitigating neuroinflammation and oxidative stress, which are key pathological features of neurodegenerative diseases.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of furanocoumarins.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time.

    • Harvest the cells by trypsinization and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Analysis: The flow cytometer will detect the fluorescence of FITC and PI. The cell population can be divided into four quadrants: viable cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Principle: PI stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol while vortexing and incubate for at least 30 minutes on ice.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA and prevent its staining by PI).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

  • Data Analysis: A histogram of fluorescence intensity versus cell count is generated. The data is then analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

  • Procedure:

    • Plate the NF-κB reporter cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of this compound for a specified time.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • After incubation, lyse the cells and add a luciferase substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is normalized to a control (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). The percentage of inhibition of NF-κB activity by this compound is then calculated relative to the stimulated control.

In Vitro PI3K Kinase Assay

This assay directly measures the enzymatic activity of PI3K.

  • Principle: The assay measures the ability of PI3K to phosphorylate its substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2), to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). The amount of PIP3 produced is then quantified.

  • Procedure:

    • Immunoprecipitate PI3K from cell lysates.

    • Incubate the immunoprecipitated PI3K with a PIP2 substrate and ATP in a kinase reaction buffer, in the presence or absence of this compound.

    • Stop the reaction.

    • Detect the amount of PIP3 produced using a competitive ELISA or by detecting the amount of ADP produced using a luminescence-based assay.

  • Data Analysis: The activity of PI3K in the presence of this compound is compared to the activity in the absence of the compound to determine the percentage of inhibition.

Conclusion and Future Directions

This compound is a promising natural compound with a wide range of biological activities that are mediated through the modulation of key signaling pathways. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant properties warrant further investigation for its potential therapeutic applications. The data on its isomer, bergapten, provides a strong rationale for a more in-depth study of this compound's specific mechanisms of action.

Future research should focus on:

  • Conducting comprehensive in vitro studies to determine the IC50 values of this compound against a broader panel of cancer cell lines.

  • Elucidating the specific molecular targets of this compound within the NF-κB, PI3K/Akt, and MAPK signaling pathways.

  • Performing in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer, inflammatory diseases, and neurodegenerative disorders.

  • Investigating the structure-activity relationship of angular furanocoumarins to optimize their therapeutic potential.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and application of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Isobergapten Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isobergapten is a naturally occurring angular furanocoumarin, a class of secondary metabolites found in various plant species, particularly within the Apiaceae and Rutaceae families.[1] Like other furanocoumarins, this compound is investigated for its diverse biological activities, including cytotoxic and antioxidant effects, making it a compound of interest for pharmaceutical research and drug development.[1] The effective extraction and isolation of this compound from plant matrices are critical preliminary steps for any subsequent research.

This document provides detailed protocols for various conventional and modern techniques used to extract this compound and related furanocoumarins from plant materials. It also includes comparative data to assist researchers in selecting the most appropriate method based on efficiency, yield, and available resources.

Overall Experimental Workflow

The general process for isolating this compound involves the preparation of plant material, extraction, purification of the crude extract, and finally, analysis and quantification of the purified compound.

G cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing & Purification cluster_analysis Analysis p1 Plant Material Collection (e.g., Citrus, Heracleum) p2 Drying (Air or Freeze-Drying) p1->p2 p3 Grinding to Powder p2->p3 e1 Solvent Extraction (Select Method) p3->e1 pr1 Filtration e1->pr1 pr2 Concentration (Rotary Evaporation) pr1->pr2 pr3 Purification (e.g., Column Chromatography) pr2->pr3 a1 Purity Assessment (HPLC, TLC) pr3->a1 a2 Structural Elucidation (NMR, MS) a1->a2 a3 Quantification a1->a3

Caption: General workflow for the extraction and analysis of this compound.

Extraction Techniques and Protocols

Solid-liquid extraction using organic solvents is the most common approach for isolating furanocoumarins.[2] Techniques range from conventional methods like maceration and Soxhlet extraction to modern, more efficient methods such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE).[2][3]

Maceration

Maceration is a simple technique that involves soaking the plant material in a solvent for an extended period at room temperature.[4][5] It is suitable for thermolabile compounds but can be time-consuming with lower extraction efficiency compared to other methods.[6]

Protocol for Maceration:

  • Preparation: Weigh the finely powdered, dried plant material.

  • Soaking: Place the powdered material into a closed vessel (e.g., a stoppered conical flask).[7]

  • Solvent Addition: Add the selected solvent (e.g., methanol, ethanol) to completely cover the material, typically at a solid-to-solvent ratio of 1:10 to 1:20 (w/v).[8]

  • Incubation: Seal the vessel and let it stand for 3 to 7 days at room temperature.[4][7] Agitate the mixture occasionally by shaking or stirring to ensure complete extraction.[4][5]

  • Filtration: After the maceration period, separate the extract (miscella) from the solid residue (marc) by filtration through filter paper (e.g., Whatman No. 1).[7][8]

  • Marc Pressing: Press the marc to recover the remaining solvent and dissolved compounds.[7]

  • Concentration: Combine the filtered liquids and concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[8]

Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that uses a smaller volume of solvent, which is repeatedly refluxed over the plant material. It is more efficient than maceration but the prolonged exposure to heat may degrade sensitive compounds.[6][9]

Protocol for Soxhlet Extraction:

  • Preparation: Place a known quantity of dried, powdered plant material into a thimble made of porous material (e.g., cellulose).

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with the extraction solvent (e.g., petroleum ether, methanol) to approximately two-thirds of its volume.[10]

  • Extraction: Assemble the Soxhlet apparatus with a condenser. Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, immersing the plant material.

  • Cycling: Once the solvent reaches the top of the siphon tube, the entire liquid content is siphoned back into the flask. This completes one cycle.

  • Duration: Continue the extraction for a set duration (e.g., 3-6 hours) or a specific number of cycles until the solvent in the siphon tube appears colorless.[11]

  • Concentration: After extraction, cool the apparatus and collect the solvent containing the extracted compounds. Concentrate the extract using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer, which leads to shorter extraction times and higher yields.[12][13] UAE is considered a green and efficient method.[12]

Protocol for Ultrasound-Assisted Extraction (UAE):

  • Preparation: Place a weighed amount of powdered plant material into an extraction vessel.

  • Solvent Addition: Add a suitable solvent (e.g., methanol, ethanol) at a predetermined solid-to-solvent ratio (e.g., 1:10 to 1:40 w/v).[14]

  • Ultrasonication: Submerge the vessel in an ultrasonic bath or place an ultrasonic probe directly into the mixture.

  • Parameter Control: Set the extraction parameters. Key variables include:

    • Temperature: 25°C to 60°C.[11][15] Higher temperatures can increase efficiency but may degrade compounds if too high.[16]

    • Time: 5 to 60 minutes.[14][17] The highest extraction rate is often achieved in the first few minutes.[14]

    • Frequency: Typically 20 kHz to 100 kHz.[14]

    • Power: Varies by instrument (e.g., 150 W).[14]

  • Filtration and Concentration: After extraction, filter the mixture and concentrate the filtrate using a rotary evaporator as described in the maceration protocol.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to directly heat the solvent and the moisture within the plant cells.[17] This creates a rapid build-up of internal pressure, leading to cell wall rupture and the release of target compounds into the solvent. MAE significantly reduces extraction time (often to minutes) and solvent consumption.[2][18]

Protocol for Microwave-Assisted Extraction (MAE):

  • Preparation: Place a weighed amount of powdered plant material (e.g., 0.1 g) into a microwave-safe extraction vessel.[2]

  • Solvent Addition: Add the chosen solvent (e.g., hexane, ethanol/water mixture) at an optimized solvent-to-solid ratio (e.g., 20:1 v/w).[2][18]

  • Extraction: Seal the vessel (if using a closed system) and place it in the microwave extractor.

  • Parameter Control: Set the extraction parameters. Key variables include:

    • Microwave Power: 400 W to 800 W.[18]

    • Temperature: 70°C to 110°C.[2][19]

    • Time: 1 to 30 minutes.[2][18]

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature before opening.[18] Filter the extract to remove solid plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the solvent.[20][21] A substance becomes supercritical when its temperature and pressure are above its critical point, where it exhibits properties of both a liquid and a gas.[21][22] SC-CO₂ is non-toxic, non-flammable, and easily removed from the extract, making it ideal for heat-sensitive compounds.[20][22]

Protocol for Supercritical Fluid Extraction (SFE):

  • Preparation: Load the dried and ground plant material into the extraction vessel.

  • Apparatus Setup: The system consists of a CO₂ tank, a pump to pressurize the CO₂, a co-solvent pump (if needed), a heating unit, the extraction vessel, and a separator.[23]

  • Parameter Control: Set the extraction conditions. Key parameters that influence selectivity include:

    • Pressure: Typically 100 to 300 bar.[21][23]

    • Temperature: 40°C to 60°C.[21]

    • Co-solvent: For moderately polar compounds like this compound, a modifier such as ethanol or methanol may be added to the CO₂ to increase its solvating power.[21][22]

  • Extraction: Pump heated and pressurized CO₂ through the extraction vessel. The supercritical fluid diffuses into the plant matrix and dissolves the target compounds.[23]

  • Separation: The fluid containing the dissolved extract is then passed into a separator at a lower pressure. This causes the CO₂ to return to a gaseous state, precipitating the extracted material.[23]

  • Collection: Collect the crude extract from the separator. The CO₂ can be recycled or vented.[23]

Quantitative Data Summary

The selection of an extraction method often depends on the desired yield and efficiency. The following table summarizes comparative yield data for various furanocoumarins extracted from the fruits of Archangelica officinalis, providing a benchmark for selecting a suitable method.

Extraction MethodExtracting SolventBergapten Yield (mg/g)Imperatorin Yield (mg/g)Phellopterin Yield (mg/g)Reference
Soxhlet Petroleum Ether3.0119 ± 0.185012.2940 ± 0.01626.2844 ± 0.0018[15]
UAE (25°C) Petroleum Ether2.5031 ± 0.201011.0500 ± 0.70105.3012 ± 0.4110[15]
UAE (60°C) Petroleum Ether3.0011 ± 0.210012.0100 ± 0.81006.0010 ± 0.5010[15]
MAE (Open System) Petroleum Ether3.0100 ± 0.210012.1000 ± 0.80006.1100 ± 0.4800[15]
ASE (100°C) Methanol3.9010 ± 0.281014.8110 ± 1.10007.9011 ± 0.6100[15]
ASE (130°C) Methanol3.9911 ± 0.291014.9911 ± 1.11008.0100 ± 0.6200[15]
Data derived from the analysis of furanocoumarins from Archangelica officinalis Hoffm. fruits.[15] UAE: Ultrasound-Assisted Extraction; MAE: Microwave-Assisted Extraction; ASE: Accelerated Solvent Extraction.

Post-Extraction Purification

Crude extracts typically contain a mixture of compounds. Further purification is necessary to isolate this compound.

G start Crude Extract step1 Column Chromatography (e.g., Silica Gel) start->step1 step2 Fraction Collection step1->step2 step3 TLC Analysis (Pool Fractions) step2->step3 step4 Preparative HPLC (e.g., C18 Column) step3->step4 end Purified this compound step4->end

Caption: A typical workflow for the purification of this compound from a crude plant extract.

Protocol for Purification:

  • Column Chromatography: The crude extract is often first subjected to silica gel column chromatography.[11] Elution is performed with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate) to separate compounds based on their polarity.

  • Fraction Collection & Analysis: Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the target compound.[8] Fractions with similar TLC profiles are pooled together.

  • Solid-Phase Extraction (SPE): SPE can be used as an alternative or supplementary purification step.[2][10] For example, a cartridge can be conditioned, the extract loaded, and fractions eluted with a stepwise gradient of solvents (e.g., hexane-acetone mixtures).[2]

  • Preparative HPLC: For final purification to achieve high purity, the pooled fractions are often subjected to preparative High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18).[8]

  • Final Product: The fraction corresponding to the this compound peak is collected, and the solvent is evaporated to yield the purified compound. Purity is confirmed using analytical HPLC.[8]

Antioxidant Mechanism of this compound

This compound exhibits antioxidant properties through multiple mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems.

G cluster_direct Direct Action cluster_cellular Cellular Modulation isob This compound scav Radical Scavenging isob->scav def Cellular Antioxidant Defense Systems isob->def rad Free Radicals (e.g., DPPH) rad->scav result Cellular Protection from Oxidative Damage scav->result gsh Increased Glutathione (GSH) Levels def->gsh gst Increased Glutathione S-Transferase (GST) Activity def->gst gsh->result gst->result

Caption: Logical diagram of the antioxidant mechanisms of this compound.

This compound has demonstrated the ability to directly neutralize free radicals, as shown in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test.[1] Furthermore, extracts containing furanocoumarins have been shown to enhance the body's own defense mechanisms by increasing levels of non-enzymatic antioxidants like glutathione (GSH) and the activity of detoxification enzymes such as glutathione S-transferase (GST).[1] These combined actions contribute to the overall protection of cells from oxidative damage.[1]

References

Synthesis and Purification of Isobergapten for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobergapten, a naturally occurring angular furanocoumarin, has garnered significant interest in the scientific community for its diverse biological activities. Found in various plant species, particularly within the Apiaceae and Rutaceae families, this compound exhibits photosensitizing, anti-inflammatory, and potential anticancer properties.[1] For researchers investigating its therapeutic potential and mechanisms of action, a reliable and well-documented method for its synthesis and purification is paramount. This application note provides detailed protocols for the chemical synthesis of this compound and its subsequent purification to a high degree of purity suitable for research purposes.

Biosynthesis of this compound

The biosynthesis of this compound in plants is a complex enzymatic process originating from the phenylpropanoid pathway. The pathway commences with the amino acid phenylalanine and proceeds through a series of intermediates to form umbelliferone, a key precursor for both linear and angular furanocoumarins. The formation of the angular furan structure of this compound is a branch from this central pathway.

graph "Biosynthesis of this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Phenylalanine [label="Phenylalanine"]; trans_Cinnamic_Acid [label="trans-Cinnamic Acid"]; p_Coumaric_Acid [label="p-Coumaric Acid"]; Umbelliferone [label="Umbelliferone", fillcolor="#FBBC05"]; Demethylsuberosin [label="Demethylsuberosin"]; Marmesin [label="Marmesin (Linear Pathway)", style=dashed]; Psoralen [label="Psoralen (Linear Furanocoumarin)", style=dashed]; Columbianetin [label="Columbianetin"]; Angelicin [label="Angelicin"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Phenylalanine -> trans_Cinnamic_Acid [label="PAL"]; trans_Cinnamic_Acid -> p_Coumaric_Acid [label="C4H"]; p_Coumaric_Acid -> Umbelliferone [label="Multiple Steps"]; Umbelliferone -> Demethylsuberosin [label="Prenyltransferase"]; Demethylsuberosin -> Marmesin [label="Marmesin Synthase", style=dashed]; Marmesin -> Psoralen [style=dashed]; Demethylsuberosin -> Columbianetin [label="Angelicin Synthase"]; Columbianetin -> Angelicin; Angelicin -> this compound [label="Hydroxylation & O-methylation"]; }

Caption: Biosynthesis pathway of this compound.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a multi-step process, beginning with the formation of a coumarin core, followed by the construction of the furan ring. A common approach involves the Pechmann condensation to create the coumarin scaffold, followed by allylation, Claisen rearrangement, and oxidative cyclization to form the fused furan ring.

Overall Synthesis Workflow
digraph "Synthesis of this compound Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="Starting Materials:\n5-Methoxyresorcinol & Malic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Step 1: Pechmann Condensation"]; Intermediate1 [label="7-Hydroxy-5-methoxycoumarin"]; Step2 [label="Step 2: O-Allylation"]; Intermediate2 [label="7-Allyloxy-5-methoxycoumarin"]; Step3 [label="Step 3: Claisen Rearrangement"]; Intermediate3 [label="7-Hydroxy-8-allyl-5-methoxycoumarin"]; Step4 [label="Step 4: Oxidative Cyclization"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> Product; }

Caption: Chemical synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Hydroxy-5-methoxycoumarin

This step utilizes the Pechmann condensation reaction.

Materials:

  • 5-Methoxyresorcinol

  • Malic acid

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask, slowly add concentrated sulfuric acid while cooling in an ice bath to 0-5 °C.

  • To the cooled sulfuric acid, add a mixture of 5-methoxyresorcinol and malic acid in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.

  • Pour the reaction mixture slowly into a beaker containing crushed ice with constant stirring.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from 95% ethanol to obtain pure 7-hydroxy-5-methoxycoumarin.

ParameterValue
Reactant Ratio (molar) 5-Methoxyresorcinol : Malic Acid (1 : 1.1)
Reaction Temperature 0-10 °C (addition), Room Temperature (reaction)
Reaction Time 12-18 hours
Typical Yield 60-70%
Step 2: Synthesis of 7-Allyloxy-5-methoxycoumarin

This step involves the O-allylation of the hydroxyl group of the coumarin.

Materials:

  • 7-Hydroxy-5-methoxycoumarin

  • Allyl bromide

  • Anhydrous Potassium carbonate (K₂CO₃)

  • Dry Acetone

Procedure:

  • To a solution of 7-hydroxy-5-methoxycoumarin in dry acetone, add anhydrous potassium carbonate.

  • Add allyl bromide dropwise to the mixture while stirring at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.

  • The crude 7-allyloxy-5-methoxycoumarin can be purified by column chromatography or used directly in the next step if sufficiently pure.

ParameterValue
Reactant Ratio (molar) 7-Hydroxy-5-methoxycoumarin : Allyl bromide : K₂CO₃ (1 : 1.2 : 1.5)
Reaction Temperature Reflux (approx. 56 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Step 3: Synthesis of 7-Hydroxy-8-allyl-5-methoxycoumarin

This step involves a thermal Claisen rearrangement.[2][3][4][5][6]

Materials:

  • 7-Allyloxy-5-methoxycoumarin

  • N,N-Dimethylaniline (as solvent and base)

Procedure:

  • Dissolve 7-allyloxy-5-methoxycoumarin in N,N-dimethylaniline in a round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 194 °C) under an inert atmosphere (e.g., nitrogen or argon) for 2-3 hours.

  • Monitor the rearrangement by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into dilute hydrochloric acid (HCl) to neutralize the N,N-dimethylaniline.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude 7-hydroxy-8-allyl-5-methoxycoumarin, which can be purified by column chromatography.

ParameterValue
Reaction Temperature Reflux (approx. 194 °C)
Reaction Time 2-3 hours
Typical Yield 70-80%
Step 4: Synthesis of this compound (Oxidative Cyclization)

This final step forms the furan ring.[7][8][9][10][11]

Materials:

  • 7-Hydroxy-8-allyl-5-methoxycoumarin

  • Osmium tetroxide (OsO₄) (catalytic amount)

  • Sodium periodate (NaIO₄)

  • Dioxane and Water (as solvent)

  • Polyphosphoric acid (PPA) or Sulfuric acid (H₂SO₄)

Procedure:

  • Dissolve 7-hydroxy-8-allyl-5-methoxycoumarin in a mixture of dioxane and water.

  • Add a catalytic amount of osmium tetroxide, followed by the portion-wise addition of sodium periodate.

  • Stir the mixture at room temperature for 1-2 hours. This will cleave the allyl double bond to form an intermediate aldehyde.

  • Extract the intermediate aldehyde with an organic solvent.

  • The crude aldehyde is then treated with a dehydrating agent like polyphosphoric acid or concentrated sulfuric acid and heated gently (e.g., 80-100 °C) for a short period (30-60 minutes) to effect cyclization to the furan ring.

  • Cool the reaction mixture and pour it onto ice.

  • Collect the precipitated crude this compound by filtration and wash with water.

ParameterValue
Oxidative Cleavage Temp. Room Temperature
Oxidative Cleavage Time 1-2 hours
Cyclization Temperature 80-100 °C
Cyclization Time 30-60 minutes
Typical Overall Yield 40-50% (from 7-hydroxy-8-allyl-5-methoxycoumarin)

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity for research applications. A combination of column chromatography and preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Purification Workflow
digraph "Purification of this compound Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Crude [label="Crude this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLC [label="TLC Monitoring"]; CC [label="Column Chromatography\n(Silica Gel)"]; Fractions [label="Combined Fractions"]; Prep_HPLC [label="Preparative HPLC\n(C18 Column)"]; Pure [label="Pure this compound (>98%)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Crude -> CC; CC -> TLC [dir=both]; TLC -> Fractions; Fractions -> Prep_HPLC; Prep_HPLC -> Pure; }

Caption: Purification workflow for this compound.

Protocol 1: Column Chromatography

This initial purification step removes major impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent and load the dried sample onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient is from 95:5 to 80:20 (Hexane:Ethyl Acetate).

  • Collect fractions and monitor them by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).[1]

  • Combine the fractions containing pure this compound (visualized under UV light).

  • Evaporate the solvent from the combined fractions to obtain partially purified this compound.

ParameterValue
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase Hexane-Ethyl Acetate Gradient
TLC Mobile Phase Hexane:Ethyl Acetate (7:3 v/v)
Expected Rf of this compound ~0.4-0.5 (in 7:3 Hexane:EtOAc)
Protocol 2: Preparative HPLC

For achieving high purity (>98%), preparative HPLC is recommended.

Materials:

  • Partially purified this compound from column chromatography

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Dissolve the partially purified this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative HPLC system with a C18 column.

  • Use a gradient elution method with acetonitrile and water (both may contain 0.1% formic acid). A typical gradient would be from 30% to 70% acetonitrile over 30-40 minutes.

  • Inject the sample and collect the fractions corresponding to the this compound peak, which can be detected by UV absorbance at an appropriate wavelength (e.g., 254 nm or 310 nm).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain pure this compound.

  • Confirm the purity of the final product using analytical HPLC.

ParameterValue
Stationary Phase C18 silica gel
Mobile Phase Acetonitrile-Water Gradient
Flow Rate Dependent on column dimensions (e.g., 10-20 mL/min for a 20 mm ID column)
Detection UV at 254 nm or 310 nm
Expected Purity >98%

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis and purification of this compound for research applications. By following these detailed procedures, researchers can obtain high-purity this compound, enabling accurate and reproducible results in their investigations into its biological properties and therapeutic potential. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

Application Notes & Protocols for Isobergapten Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isobergapten, a furanocoumarin found in various plants, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. These application notes provide detailed protocols for the determination of this compound in biological samples using high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

Analytical Methods

A variety of analytical methods can be employed for the quantification of this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix. Chromatographic techniques are central to the separation and quantification of this compound from complex biological samples.[1]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a sensitive and selective method for detecting fluorescent compounds like furanocoumarins.

Protocol: Adapted from a method for Bergapten analysis in rat plasma. This method should be validated for this compound before use.

a. Sample Preparation (Plasma)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., Isoimperatorin).

  • Add 300 µL of ethyl acetate for liquid-liquid extraction.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

b. Chromatographic Conditions

  • Column: Hedera™ ODS column or equivalent C18 column.

  • Mobile Phase: A gradient of aqueous formic acid (0.1%, v/v) and acetonitrile is commonly used.

  • Flow Rate: 1 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 288 nm and an emission wavelength of 478 nm.[2]

c. Method Validation Parameters (for Bergapten, adaptable for this compound)

The lower limit of quantitation (LLOQ) for Bergapten in rat plasma has been reported to be 2 ng/mL.[2]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity, selectivity, and speed for the quantification of analytes in complex biological matrices.

Protocol: Based on a method for the analysis of multiple furanocoumarins in HepG2 cells and dog plasma. This method should be validated specifically for this compound in the target matrix.

a. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 150 µL of methanol or acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

b. Sample Preparation (Urine)

  • Urine samples can often be prepared by a simple "dilute and shoot" method. Mix urine with water or mobile phase (e.g., 1:1 to 1:4 ratio).

  • Centrifuge at low temperature and high speed.

  • Filter the supernatant through a 0.22 µm membrane before injection.

  • For rodent urine, deproteinization with an organic solvent like methanol or acetonitrile may be necessary due to higher protein content.

c. UPLC-MS/MS Conditions

  • Column: ACQUITY UPLC® BEH C18 column (2.1 × 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.

d. Method Validation Parameters

The following table summarizes typical validation parameters for furanocoumarin analysis using UPLC-MS/MS.

ParameterTypical Value
Linearity Range0.5 - 500 ng/mL
Lower Limit of Quantification (LLOQ)0.5 ng/mL
Intra-day Precision (RSD%)< 15%
Inter-day Precision (RSD%)< 15%
Accuracy (Bias%)Within ±15%
Extraction Recovery76.45% to 104.69%
Matrix Effect92.95% to 104.58%

Quantitative Data Summary

The following tables present a summary of quantitative data from various studies on furanocoumarin analysis.

Table 1: HPLC-FLD Method for Bergapten in Rat Plasma

ParameterValueReference
LLOQ2 ng/mL[2]
Sample PreparationLiquid-Liquid Extraction[2]
Internal StandardIsoimperatorin[2]

Table 2: LC-MS/MS Method for Bergapten in Dog Plasma

ParameterValueReference
Linearity Range0.5 - 500 ng/mL[3]
LLOQ0.5 ng/mL[3]
Intra-day Precision (RSD%)3.4 - 11.5%[3]
Inter-day Precision (RSD%)3.4 - 11.5%[3]
Intra-day Accuracy (Bias%)-3.8 - 6.9%[3]
Inter-day Accuracy (Bias%)-3.8 - 6.9%[3]

Table 3: UPLC-MS/MS Method for Furanocoumarins in HepG2 Cells

ParameterValueReference
Precision (CV%)< 7.77%[4]
Accuracy (Bias%)-5.43% - 3.84%[4]
Extraction Recovery76.45% - 104.69%[4]
Matrix Effect92.95% - 104.58%[4]
Stability (RSD%)< 8.21%[4]

Experimental Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis.

experimental_workflow_plasma cluster_prep Plasma Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is precipitation Protein Precipitation (Methanol/Acetonitrile) is->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into UPLC-MS/MS supernatant->injection data Data Acquisition (MRM Mode) injection->data quantification Quantification data->quantification

Caption: Workflow for this compound quantification in plasma.

experimental_workflow_urine cluster_prep Urine Sample Preparation cluster_analysis UPLC-MS/MS Analysis urine Urine Sample dilution Dilute with Water/ Mobile Phase urine->dilution centrifuge Centrifuge dilution->centrifuge filter Filter (0.22 µm) centrifuge->filter injection Inject into UPLC-MS/MS filter->injection data Data Acquisition injection->data quantification Quantification data->quantification

Caption: Workflow for this compound quantification in urine.

Potential Signaling Pathway Involvement

While specific signaling pathways for this compound are not extensively detailed in the provided search results, furanocoumarins, in general, are known to interact with various cellular pathways. For instance, Bergapten has been shown to have anti-cancer activities and may counteract the proliferative effect of breast cancer cells and cause apoptosis.[5] This suggests potential involvement in cell cycle regulation and apoptosis pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades modulated by this compound.

signaling_pathway_hypothesis This compound This compound cellular_uptake Cellular Uptake This compound->cellular_uptake molecular_targets Potential Molecular Targets (e.g., Kinases, Transcription Factors) cellular_uptake->molecular_targets apoptosis Apoptosis Pathway molecular_targets->apoptosis cell_cycle Cell Cycle Regulation molecular_targets->cell_cycle cellular_effects Cellular Effects (e.g., Anti-proliferation, Apoptosis) apoptosis->cellular_effects cell_cycle->cellular_effects

Caption: Hypothesized signaling pathway involvement of this compound.

References

Isobergapten: A Versatile Tool for Probing DNA Replication and Transcription

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobergapten, a naturally occurring furanocoumarin, presents a powerful tool for investigating the intricate processes of DNA replication and transcription. As a member of the psoralen family, this compound's mechanism of action is primarily centered around its ability to intercalate into DNA and, upon photoactivation by Ultraviolet A (UVA) radiation, form covalent monoadducts and interstrand cross-links (ICLs) with pyrimidine bases.[1] This photo-induced DNA damage effectively creates roadblocks for the cellular machinery responsible for DNA synthesis and gene expression, making this compound an invaluable molecule for studying these fundamental biological processes.[2] These application notes provide a comprehensive overview of this compound's utility, supported by detailed protocols for its application in a research setting.

Mechanism of Action

The primary mechanism by which this compound disrupts DNA replication and transcription involves a two-step process. Initially, the planar structure of the this compound molecule allows it to intercalate between the base pairs of the DNA double helix.[1] Subsequent exposure to UVA light excites the this compound molecule, enabling it to form covalent bonds with adjacent pyrimidine residues, particularly thymine.[3] This can result in the formation of a monoadduct, where this compound is attached to a single DNA strand, or an interstrand cross-link, where it covalently links the two complementary strands of the DNA helix.

These DNA adducts present significant physical barriers to the progression of DNA and RNA polymerases, leading to the stalling of replication forks and transcription complexes.[2] This blockage can trigger a cascade of cellular responses, including cell cycle arrest, activation of DNA repair pathways, and ultimately, apoptosis.[2][4]

Applications in Research

  • Studying DNA Replication: By inducing localized DNA damage, this compound can be used to study the dynamics of replication fork stalling, collapse, and restart. Researchers can investigate the recruitment of DNA repair proteins to the sites of damage and elucidate the mechanisms of lesion bypass.

  • Investigating Transcription: The formation of this compound-DNA adducts provides a method to study transcription-coupled DNA repair pathways. The stalled RNA polymerase at the site of a lesion can act as a signal for the recruitment of repair machinery.

  • Drug Development: As an inhibitor of cell proliferation, this compound and its derivatives can be explored as potential anticancer agents. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation.[2][4]

  • Probing DNA-Protein Interactions: The formation of cross-links can be used to "freeze" DNA-protein interactions, allowing for the identification of proteins that are in close proximity to specific DNA sequences.

Quantitative Data

ParameterCell LineValueConditionsReference
Antiproliferative Activity (IC50) A431 (epidermoid carcinoma)7.72 µMWith UVA irradiation[2]
Antiproliferative Activity (IC50) Various4.58 - 18.23 µg/mLNot specified[2]
Cytotoxicity (IC50) of Bergapten (related furanocoumarin) Saos-2 (osteosarcoma)40.05 µM48-hour incubation, no UVA[4]
Cytotoxicity (IC50) of Bergapten (related furanocoumarin) HT-29 (colorectal adenocarcinoma)332.4 µM48-hour incubation, no UVA[4]

Experimental Protocols

Protocol 1: Induction of DNA Damage and Inhibition of Cell Proliferation

This protocol describes a general method for treating cultured cells with this compound and UVA light to induce DNA damage and assess the impact on cell proliferation.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • UVA light source (365 nm)

  • Cell proliferation assay kit (e.g., MTT, WST-1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and DNA intercalation.

  • UVA Irradiation: Wash the cells twice with PBS to remove any extracellular this compound. Add fresh PBS to each well. Expose the plate to a UVA light source (365 nm) at a specific dose (e.g., 1-5 J/cm²). The optimal dose should be determined empirically.

  • Post-Irradiation Incubation: Remove the PBS and add fresh complete culture medium. Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • Cell Proliferation Assay: At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions to determine the effect of the treatment on cell viability.

cluster_workflow Experimental Workflow: this compound-Induced Phototoxicity A 1. Seed Cells B 2. Treat with this compound A->B Incubate overnight C 3. UVA Irradiation (365 nm) B->C Allow intercalation D 4. Incubate C->D Induce DNA cross-links E 5. Assess Cell Proliferation D->E Monitor effects

Caption: Workflow for assessing this compound-induced phototoxicity.

Protocol 2: In Vitro DNA Topoisomerase I Relaxation Assay

This protocol is designed to assess the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I reaction buffer

  • This compound (in DMSO)

  • Stop solution/loading dye

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • UVA light source (365 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the 10x reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

  • UVA Irradiation (Optional): To investigate the photo-activated inhibitory effect, expose the reaction mixtures to UVA light (365 nm) for a defined period.

  • Enzyme Addition: Add human topoisomerase I to each reaction tube to initiate the relaxation reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity will be indicated by a decrease in the amount of relaxed DNA compared to the control.

cluster_pathway Topoisomerase I Inhibition Assay A Supercoiled DNA C Relaxed DNA A->C Relaxation B Topoisomerase I B->C D This compound +/- UVA D->B Inhibition

Caption: Principle of the topoisomerase I relaxation assay.

Protocol 3: Western Blot Analysis of PI3K/AKT Signaling Pathway

This protocol outlines the steps to investigate the effect of this compound on the PI3K/AKT signaling pathway, which is often dysregulated in cancer. While direct evidence for this compound is limited, this pathway is known to be affected by the related compound bergapten.[4]

Materials:

  • Cells treated with this compound +/- UVA as described in Protocol 1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and blotting system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

cluster_signaling Hypothesized this compound Effect on PI3K/AKT Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Hypothesized inhibitory effect on the PI3K/AKT pathway.

Conclusion

This compound is a valuable photochemotherapeutic agent and research tool for dissecting the complex mechanisms of DNA replication and transcription. Its ability to induce well-defined DNA lesions upon UVA activation allows for controlled studies of cellular responses to DNA damage. While further research is needed to fully elucidate its specific interactions with cellular machinery and signaling pathways, the protocols and information provided here offer a solid foundation for utilizing this compound in a variety of research applications, from fundamental molecular biology to preclinical drug development. Researchers are encouraged to optimize the provided protocols for their specific experimental systems.

References

Application of Isobergapten in Anticancer Agent Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobergapten, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its potential as an anticancer agent. As a member of the furanocoumarin class of organic compounds, this compound shares structural similarities with other phototoxic and photocarcinogenic compounds that are known to intercalate with DNA.[1] Furanocoumarins, as a group, have demonstrated a range of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in tumorigenesis.[2][3][4][5] These properties position this compound as a promising candidate for further investigation and development in oncology.

These application notes provide an overview of the potential anticancer effects of this compound, with a focus on its mechanisms of action. Detailed protocols for key experimental assays are provided to facilitate further research into its therapeutic potential.

Mechanisms of Anticancer Action

The anticancer effects of furanocoumarins, including potentially this compound, are multifaceted. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the proliferation of cancer cells (cell cycle arrest), and inhibiting critical cell signaling pathways that promote tumor growth and survival.[2][3][4][6]

Induction of Apoptosis

This compound is anticipated to induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[2] This process is often mediated through the activation of caspase cascades, which are central to the execution of the apoptotic program.[2]

Cell Cycle Arrest

A crucial aspect of cancer is uncontrolled cell division. Furanocoumarins have been shown to arrest the cell cycle, thereby inhibiting the proliferation of cancer cells.[2] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Inhibition of Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are critical for cell survival, proliferation, and metastasis, and their dysregulation is a hallmark of many cancers.[7][8][9][10] Furanocoumarins have been shown to exert their anticancer effects by inhibiting these pathways.[2][4]

Quantitative Data

While specific IC50 values for this compound are not widely available in the reviewed literature, data for the closely related furanocoumarin, Bergapten (5-methoxypsoralen), provides valuable insight into the potential potency of this class of compounds. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[11]

Table 1: IC50 Values of Bergapten (5-methoxypsoralen) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Saos-2Osteosarcoma40.05[12][13]
HeLaCervical Cancer43.5[12][13]
MK-1Gastric Cancer193.0[12][13]
HT-29Colorectal Adenocarcinoma332[12]
SW620Colorectal Adenocarcinoma345.5[12]
HOSOsteosarcoma257.5[12][13]
U266Multiple Myeloma1190[12]
RPMI8226Multiple Myeloma1272[12]
MCF-7Breast Cancer1.18[14]

Note: This data is for Bergapten, a structural isomer of this compound, and should be considered as indicative of the potential activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare a series of dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the number of apoptotic and necrotic cells after treatment with this compound.

Principle: This flow cytometry-based assay utilizes Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of necrotic cells with compromised membranes.[15][16][17][18]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By flow cytometry, cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be distinguished based on their DNA content.[19][20][21][22][23]

Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. The cells can be stored at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound in cancer cells.

PI3K_Akt_Signaling_Pathway cluster_0 This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression This compound This compound This compound->Raf Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, Apoptosis %, Cell Cycle %) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

References

Isobergapten: Application Notes and Protocols for Investigating Skin Pigmentation and Immune Response

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Isobergapten, a naturally occurring furanocoumarin, presents a compelling subject for research in dermatology and immunology. While direct and extensive research on this compound's specific roles in skin pigmentation and immune modulation is emerging, significant insights can be drawn from its structural isomer, bergapten (5-methoxypsoralen). Bergapten is well-documented for its effects on melanogenesis and its anti-inflammatory properties, providing a strong foundational framework for investigating this compound. These notes offer detailed protocols and data, primarily derived from studies on bergapten, to guide research into the potential of this compound as a modulator of skin pigmentation and immune function.

Modulation of Skin Pigmentation

Furanocoumarins like bergapten are known to stimulate melanogenesis, a process that can be harnessed for treating hypopigmentation disorders such as vitiligo.[1][2][3] The proposed mechanism involves the activation of key signaling pathways that upregulate the production of melanin.

Quantitative Data on Melanogenic Activity (Derived from Bergapten Studies)

The following table summarizes the quantitative effects of bergapten on melanin synthesis and tyrosinase activity in B16F10 melanoma cells. These values provide a benchmark for designing experiments with this compound.

ParameterConcentration (µM)ResultReference
Melanin Content 6.25Increased[4]
12.5Increased[4]
25Increased[4]
Tyrosinase Activity 6.25Increased[4][5]
12.5Increased[4][5]
25223.7% of control[5]
Protein Expression 6.25, 12.5, 25Increased Tyrosinase, TRP-1, TRP-2, MITF[4][6]
Signaling Pathways in Melanogenesis

Bergapten has been shown to stimulate melanogenesis through the activation of the β-catenin and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][6] These pathways converge to increase the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes.[4][6]

melanogenesis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (hypothesized) Receptor Receptor This compound->Receptor Activates PKA PKA Receptor->PKA Akt Akt Receptor->Akt MAPK_pathway p38/JNK MAPK Receptor->MAPK_pathway MITF MITF PKA->MITF Phosphorylates (activates) GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Inhibits degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates MAPK_pathway->MITF Upregulates beta_catenin_nuc->MITF Co-activates Melanogenic_Genes Tyrosinase, TRP-1, TRP-2 Gene Expression MITF->Melanogenic_Genes Increases transcription Melanin Melanin Production Melanogenic_Genes->Melanin

Fig. 1: Hypothesized signaling pathway for this compound-induced melanogenesis.

Modulation of the Immune Response

Bergapten has demonstrated anti-inflammatory effects, suggesting a potential for this compound in treating inflammatory skin conditions like psoriasis.[1][2][3] The mechanism is thought to involve the suppression of pro-inflammatory signaling pathways.

Quantitative Data on Anti-Inflammatory Activity (Derived from Bergapten Studies)

The following table summarizes the anti-inflammatory effects of bergapten on RAW264.7 macrophage cells.

ParameterConditionResultReference
TNF-α, IL-1β, IL-6, PGE2, NO production LPS-stimulatedInhibited[7]
iNOS, COX-2 expression LPS-stimulatedInhibited[7]
IL-10 release LPS-stimulatedIncreased[7]
JAK/STAT activation LPS-stimulatedSuppressed[7]
ROS accumulation LPS-stimulatedPrevented[7]
Signaling Pathways in Immune Modulation

Bergapten is reported to exert its anti-inflammatory effects by inhibiting the JAK/STAT pathway and reducing the production of reactive oxygen species (ROS), without affecting the MAPK and NF-κB pathways in LPS-stimulated macrophages.[7]

immune_modulation_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound (hypothesized) JAK JAK This compound->JAK Inhibits ROS ROS This compound->ROS Inhibits TLR4->JAK TLR4->ROS Induces STAT STAT JAK->STAT Phosphorylates STAT_nuc STAT STAT->STAT_nuc Dimerizes and Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) STAT_nuc->Pro_inflammatory_Genes Induces transcription

Fig. 2: Hypothesized anti-inflammatory pathway of this compound.

Experimental Protocols

The following protocols are adapted from methodologies used in the study of bergapten and other furanocoumarins and can be applied to investigate this compound.

Cell Culture
  • Cell Line: B16F10 mouse melanoma cells (for melanogenesis studies) or RAW264.7 mouse macrophage cells (for immune response studies).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Melanin Content Assay

This assay quantifies the melanin produced by B16F10 cells following treatment with the test compound.

Fig. 3: Workflow for Melanin Content Assay.
Cellular Tyrosinase Activity Assay

This assay measures the activity of tyrosinase, the key enzyme in melanin synthesis, within the cells.

  • Cell Seeding and Treatment: Seed and treat B16F10 cells as described for the melanin content assay.

  • Cell Lysis: After 72 hours of incubation, wash the cells with ice-cold PBS and lyse them with a buffer containing 1% Triton X-100.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Enzyme Reaction: In a 96-well plate, mix equal amounts of protein from each sample with L-DOPA (2 mg/mL).

  • Absorbance Measurement: Incubate at 37°C for 1 hour and measure the absorbance at 490 nm to determine the amount of dopachrome produced.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Protein Extraction: Lyse treated cells and extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Tyrosinase, TRP-1, TRP-2, MITF, p-p38, p-JNK, β-catenin, p-JAK, p-STAT).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Assay

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by RAW264.7 cells.

  • Cell Seeding and Treatment: Seed RAW264.7 cells in a 96-well plate and treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

  • Absorbance Measurement: Incubate for 15 minutes at room temperature and measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Specific Data for this compound

While extensive data on skin pigmentation and immune modulation is lacking for this compound, some studies have reported other biological activities.

ActivityAssayResultReference
α-Glucosidase Inhibition Cell-freeIC50 = 0.385 µM[8]
Antioxidant DPPH radical scavengingIC50 = 28.6 µM[8]
Antimicrobial MIC125 µg/ml against S. aureus, B. cereus, P. aeruginosa, S. entritidis[8]
Anti-tumor B16/F10 murine melanoma model (with UVA)Reduced tumor growth at 0.5 mg/kg[8]

Conclusion

The provided application notes and protocols, primarily based on research on bergapten, offer a robust starting point for investigating the effects of this compound on skin pigmentation and immune responses. The structural similarity between this compound and bergapten suggests they may share similar biological activities and mechanisms of action. However, researchers should be mindful that these are hypothesized applications, and direct experimental validation is crucial. The limited existing data on this compound's antioxidant and anti-tumor activities further supports its potential as a valuable compound for dermatological and immunological research.

References

Application Note: High-Throughput Purification of Isobergapten Using Preparative Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobergapten, a furanocoumarin found in various plant species, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its biological activities progresses, the need for a robust and efficient method for obtaining high-purity this compound is paramount. Preparative High-Performance Liquid Chromatography (HPLC) offers a powerful solution for the isolation and purification of natural products like this compound from complex plant extracts. This application note provides a detailed protocol for the development of a preparative liquid chromatography method for the purification of this compound, from initial sample preparation to final purity assessment. The methodology is designed to be scalable, allowing for the purification of milligram to gram quantities of the target compound, essential for further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular FormulaC₁₂H₈O₄N/A
Molecular Weight216.19 g/mol N/A
AppearanceCrystalline solid[1]
UV-Vis λmax222, 250, 260, 268, 310 nm[1]
SolubilitySoluble in ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in aqueous buffers.[1]

Experimental Workflow and Protocols

The overall workflow for the purification of this compound involves several key stages, from the initial extraction from the plant matrix to the final, highly purified compound.

workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product plant_material Plant Material (e.g., Phebalium rude) extraction Solvent Extraction plant_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract prep_lc Preparative LC crude_extract->prep_lc fraction_collection Fraction Collection prep_lc->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis solvent_removal Solvent Removal purity_analysis->solvent_removal pure_this compound Pure this compound solvent_removal->pure_this compound

Caption: General workflow for the purification of this compound.

Protocol 1: Extraction of Furanocoumarins from Plant Material

This protocol describes a general method for extracting furanocoumarins from a plant source.

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., leaves, roots) in a well-ventilated area away from direct sunlight.

    • Grind the dried material into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction:

    • Perform a Soxhlet extraction or maceration with a suitable organic solvent. Methanol or ethanol are commonly used for extracting furanocoumarins.[2]

    • For maceration, soak the powdered plant material in the solvent (e.g., 1:10 w/v) for 24-48 hours with occasional agitation.

    • For Soxhlet extraction, extract the powdered plant material with the solvent for several hours until the solvent in the thimble is colorless.

  • Filtration and Concentration:

    • Filter the extract through a suitable filter paper to remove solid plant debris.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Development of the Preparative HPLC Method

A successful preparative separation begins with a well-optimized analytical method. This protocol outlines the steps to develop an analytical method and scale it up for preparative purification.

Analytical Method Development:

  • Column and Mobile Phase Selection:

    • Utilize a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) for the analytical separation.

    • A common mobile phase for furanocoumarin separation is a gradient of water (A) and acetonitrile or methanol (B), often with a small amount of acidifier like 0.1% formic acid to improve peak shape.[3]

  • Gradient Optimization:

    • Develop a gradient elution method to effectively separate this compound from other compounds in the crude extract. A typical starting gradient could be from 20% B to 80% B over 20-30 minutes.

    • Adjust the gradient slope to achieve optimal resolution between this compound and any closely eluting impurities.

  • Detection:

    • Set the UV detector to one of the absorbance maxima of this compound, such as 310 nm, for sensitive detection.[1]

Scale-Up to Preparative Chromatography:

The transition from an analytical to a preparative method involves adjusting the flow rate and injection volume to accommodate the larger column dimensions while maintaining the separation profile.

scale_up cluster_analytical Analytical Scale cluster_preparative Preparative Scale cluster_formulas Scaling Formulas analytical_method Optimized Analytical Method (Column: 4.6 x 150 mm, 5 µm) analytical_params Flow Rate (F_anal) Injection Volume (V_anal) analytical_method->analytical_params flow_rate_formula F_prep = F_anal * (d_prep / d_anal)² injection_volume_formula V_prep = V_anal * (d_prep² * L_prep) / (d_anal² * L_anal) preparative_method Scaled Preparative Method (Column: e.g., 21.2 x 150 mm, 5 µm) preparative_params Flow Rate (F_prep) Injection Volume (V_prep) preparative_method->preparative_params

Caption: Logical relationship for scaling up from analytical to preparative LC.

Example Preparative HPLC Parameters (Scaled from an Analytical Method):

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 30-70% B in 25 min30-70% B in 25 min
Flow Rate 1.0 mL/min21.2 mL/min
Injection Volume 20 µL424 µL (for equivalent loading)
Detection UV at 310 nmUV at 310 nm
Sample Concentration 1 mg/mL in mobile phase10-50 mg/mL in mobile phase

Note: The preparative injection volume can be significantly increased for column overloading to maximize throughput, which will require further optimization.

Protocol 3: Fraction Collection and Purity Analysis
  • Fraction Collection:

    • Set up the fraction collector to collect eluent based on time or UV threshold.

    • Collect the peak corresponding to this compound in separate vials.

  • Purity Analysis:

    • Analyze the collected fractions using the developed analytical HPLC method to determine the purity of the isolated this compound.

    • Pool the fractions that meet the desired purity level.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator or a freeze-dryer to obtain the purified solid this compound.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data based on the purification of furanocoumarins using preparative chromatography.

Table 1: Preparative Chromatography Performance for Furanocoumarin Purification

CompoundMethodLoading CapacityPurity AchievedRecovery RateReference
BergaptenHSCCC500 mg crude extract96.5%92.1%[4]
ImperatorinHSCCC500 mg crude extract98.2%93.7%[4]
BergaptenSemi-prep CPC150 mg crude extract>99.9%Not specified[5]
PeucedaninSemi-prep CPC150 mg crude extract95.0%Not specified[5]
8-MethoxypeucedaninSemi-prep CPC150 mg crude extract97.0%Not specified[5]

HSCCC: High-Speed Counter-Current Chromatography; CPC: Centrifugal Partition Chromatography

Table 2: Comparison of Analytical and Scaled-Up Preparative HPLC Parameters

ParameterAnalytical Column (4.6 mm ID)Preparative Column (21.2 mm ID)Preparative Column (50 mm ID)
Flow Rate (mL/min) 1.021.2118.4
Injection Volume (µL) for equivalent loading 204242368
Relative Loadability 1x~21x~118x

Conclusion

This application note provides a comprehensive guide to the development of a preparative liquid chromatography method for the purification of this compound. By starting with a well-optimized analytical method and applying systematic scale-up principles, researchers can efficiently isolate high-purity this compound from complex plant extracts. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, enabling the advancement of research into the therapeutic potential of this promising furanocoumarin.

References

Isobergapten: A Furanocoumarin with Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Isobergapten, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. Found in various plants, including those of the Heracleum and Citrus genera, this small molecule has demonstrated potential as a novel therapeutic agent in several key areas of research, including oncology, endocrinology, and infectious diseases.[1][2] These application notes provide a comprehensive overview of this compound's biological activities, detailed protocols for its evaluation, and insights into its mechanisms of action.

Biological and Pharmacological Activities

This compound exhibits a range of biological effects, making it a versatile candidate for drug development. Its activities include anticancer, α-glucosidase inhibition, antioxidant, and antibacterial properties.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound's biological activities.

Table 1: In Vitro Inhibitory and Scavenging Activity of this compound

ActivityAssayIC50 Value (µM)Reference
α-Glucosidase InhibitionCell-free0.385[2]
DPPH Radical ScavengingCell-free28.6[2]

Table 2: Antimicrobial Activity of this compound

Bacterial StrainAssayMIC Value (µg/mL)Reference
Staphylococcus aureusTLC Bioautography125[2]
Bacillus cereusTLC Bioautography125[2]
Pseudomonas aeruginosaTLC Bioautography125[2]
Salmonella enteritidisTLC Bioautography125[2]

Table 3: In Vivo Anticancer Activity of this compound

Cancer ModelTreatmentDosageEffectReference
B16/F10 Murine MelanomaThis compound + UVA Radiation0.5 mg/kgReduced tumor growth[2]

Experimental Protocols

The following are detailed protocols for the evaluation of this compound's biological activities.

Protocol 1: α-Glucosidase Inhibition Assay

This protocol is adapted from established methods to determine the α-glucosidase inhibitory activity of this compound.[3][4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (0.5 U/mL in 100 mM phosphate buffer, pH 6.8)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (5 mM in 100 mM phosphate buffer, pH 6.8)

  • This compound (stock solution and serial dilutions)

  • Acarbose (positive control)

  • 100 mM Phosphate buffer (pH 6.8)

  • 1 M Sodium Carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add 50 µL of 100 mM phosphate buffer (pH 6.8) to each well of a 96-well plate.

  • Add 10 µL of this compound solution at various concentrations to the test wells. Add 10 µL of acarbose to the positive control wells and 10 µL of phosphate buffer to the blank wells.

  • Add 20 µL of the α-glucosidase solution to all wells except the blank wells. Add 20 µL of phosphate buffer to the blank wells.

  • Mix gently and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to all wells.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M sodium carbonate solution to all wells.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (enzyme + buffer + substrate) and A_sample is the absorbance of the test reaction (enzyme + this compound + substrate).

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines the procedure to assess the antioxidant capacity of this compound using the DPPH radical scavenging method.[5][6][7]

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in methanol or ethanol)

  • This compound (stock solution and serial dilutions)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

  • In a 96-well plate, add 100 µL of this compound solution at different concentrations to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, mix 100 µL of the solvent (e.g., methanol) with 100 µL of the DPPH solution.

  • A blank should be prepared with 200 µL of the solvent alone.

  • Incubate the plate at room temperature in the dark for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with the solvent and A_sample is the absorbance of the DPPH solution with this compound.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound on cancer cell lines using the MTT assay.[8][9]

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • This compound (stock solution and serial dilutions in growth medium)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plate

  • CO₂ incubator

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 6 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

Protocol 4: In Vivo Murine Melanoma Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of this compound in a B16-F10 murine melanoma model.[2][10][11][12]

Materials:

  • B16-F10 murine melanoma cells

  • C57BL/6 mice

  • RPMI 1640 medium

  • This compound solution

  • UVA radiation source

  • Calipers

Procedure:

  • Culture B16-F10 melanoma cells in RPMI 1640 medium supplemented with 10% fetal calf serum and antibiotics.

  • Subcutaneously inoculate approximately 4 x 10⁵ B16-F10 cells suspended in serum-free RPMI 1640 into the right flank of C57BL/6 mice.

  • Allow tumors to grow to a palpable size.

  • Randomize mice into treatment and control groups.

  • Administer this compound (e.g., 0.5 mg/kg) intratumorally or via another appropriate route.

  • Expose the tumor area to a controlled dose of UVA radiation.

  • Monitor tumor size by measuring with calipers every other day. Calculate tumor volume using the formula: V = (π/6) x length x width².

  • Monitor the overall health and body weight of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

Signaling Pathways and Mechanisms of Action

This compound and related furanocoumarins exert their anticancer effects through the modulation of key cellular signaling pathways, leading to cell cycle arrest and apoptosis.

p53 Pathway Activation

This compound has been suggested to activate the p53 tumor suppressor pathway.[1] Activation of p53 can lead to the transcription of target genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, or it can trigger apoptosis.

p53_pathway This compound This compound p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis CDK_Inhibition CDK Inhibition p21->CDK_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) CDK_Inhibition->Cell_Cycle_Arrest

Caption: this compound-induced p53 pathway activation.

PI3K/Akt Signaling Pathway Inhibition

Furanocoumarins can also interfere with the PI3K/Akt survival pathway.[10] This pathway is often overactive in cancer cells, promoting proliferation and inhibiting apoptosis. Inhibition of this pathway by this compound could contribute to its anticancer effects.

PI3K_Akt_pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Akt->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram illustrates a typical workflow for screening the anticancer potential of this compound in vitro.

anticancer_workflow Start Start: Cancer Cell Line Culture Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability IC50 Determine IC50 Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Mechanism->Apoptosis Western_Blot Western Blot (p53, Akt, etc.) Mechanism->Western_Blot End End: Evaluate Therapeutic Potential Cell_Cycle->End Apoptosis->End Western_Blot->End

Caption: Workflow for in vitro anticancer evaluation of this compound.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent with a multi-faceted mechanism of action. The provided data and protocols offer a solid foundation for researchers to explore its full therapeutic potential. Further investigations into its pharmacokinetics, safety profile, and efficacy in more complex disease models are warranted to translate these promising preclinical findings into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isobergapten Immobilization for Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the immobilization of isobergapten on Surface Plasmon Resonance (SPR) sensor surfaces. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful SPR experiments involving this small molecule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended immobilization strategy for a small, hydrophobic molecule like this compound?

A1: For small molecules like this compound, covalent immobilization is often the preferred method to create a stable sensor surface.[1] Amine coupling is a widely used and robust chemistry for this purpose, targeting primary amines on a modified this compound molecule or a carrier protein to which this compound is conjugated.[2][3][4] If direct coupling proves challenging or leads to low activity, a capture-based approach using a biotinylated form of this compound with a streptavidin-coated sensor chip can be an effective alternative.[1][5]

Q2: How do I determine the optimal immobilization density for this compound?

A2: The optimal immobilization density depends on the specific application of your SPR experiment.[6]

  • For kinetic analysis: A lower ligand density is recommended to minimize mass transport limitations and steric hindrance, which can affect the accuracy of kinetic rate constants.[6]

  • For screening or affinity ranking: A higher ligand density can be beneficial to maximize the binding signal of potentially weak interactors.[6]

  • For concentration measurements: The highest ligand density is often required to ensure that the binding is mass transport limited, making the signal directly proportional to the analyte concentration.[6]

It is advisable to perform a ligand density titration to empirically determine the optimal level for your specific assay.[7]

Q3: What are the key considerations for the running buffer when working with this compound?

A3: Due to the hydrophobic nature of this compound, optimizing the running buffer is crucial to minimize non-specific binding and ensure solubility. Consider the following:

  • pH: The pH of the running buffer can influence both the activity of the immobilized ligand and the analyte. A common starting point is a physiological pH of 7.4, using buffers like PBS or HEPES.[5]

  • Ionic Strength: Increasing the salt concentration (e.g., up to 500 mM NaCl) can help to reduce non-specific electrostatic interactions.[8][9]

  • Surfactants: Including a non-ionic surfactant, such as Tween 20 (typically at 0.005% to 0.1%), is highly recommended to prevent hydrophobic interactions with the sensor surface.[8][10]

  • Organic Solvents: For hydrophobic small molecules, adding a small percentage of an organic solvent like DMSO (e.g., 1-5%) to the running buffer can improve the solubility of the analyte.[7] However, ensure that the concentration is compatible with your immobilized ligand and the SPR system.

Q4: How can I regenerate the sensor surface after an experiment with this compound?

A4: The goal of regeneration is to completely remove the bound analyte without damaging the immobilized this compound. The choice of regeneration solution is critical and often needs to be determined empirically.[1] Start with mild conditions and increase the harshness as needed.[11] Common regeneration solutions include:

  • Low pH solutions: Glycine-HCl (pH 1.5-3.0) is a frequently used option.[1][12]

  • High pH solutions: Sodium hydroxide (1-100 mM) can be effective.[12]

  • High salt concentrations: Solutions with high concentrations of NaCl or MgCl2 can disrupt ionic interactions.[12]

  • Organic solvents: A pulse of a solution containing ethylene glycol or other organic solvents might be necessary for hydrophobic interactions.[12]

Always test the stability of your immobilized this compound surface after regeneration by injecting a known concentration of a positive control analyte.

Troubleshooting Guides

Issue 1: Low or No Immobilization of this compound
Possible Cause Troubleshooting Step
Suboptimal pH for Amine Coupling Perform a pH scouting experiment to find the optimal pH for pre-concentration of your modified this compound on the sensor surface. This is typically 0.5-1 pH unit below the pI of the molecule to be immobilized.[13]
Inactive Amine Coupling Reagents Prepare fresh EDC and NHS solutions immediately before use, as they are sensitive to moisture and degrade over time.
Low Ligand Concentration Increase the concentration of the this compound solution used for immobilization. A typical starting range for small molecules is 20-50 µg/mL.[3]
Insufficient Surface Activation Increase the contact time or concentration of the EDC/NHS mixture to ensure sufficient activation of the carboxyl groups on the sensor surface.[14]
Issue 2: High Non-Specific Binding (NSB)
Possible Cause Troubleshooting Step
Hydrophobic Interactions with the Sensor Surface Add a non-ionic surfactant (e.g., 0.05% Tween 20) to the running buffer.[8][10] If using a dextran-based sensor chip, consider adding 1 mg/ml of carboxymethyl dextran to the running buffer.[8]
Electrostatic Interactions Increase the ionic strength of the running buffer by adding NaCl (e.g., 150-500 mM).[8][9]
Binding to Unreacted Sites Ensure complete deactivation of the sensor surface with ethanolamine after immobilization.[2] Consider using a blocking agent like BSA (0.5 to 2 mg/ml) in the running buffer, but be cautious as it can sometimes contribute to NSB.[8]
Analyte Aggregation Prepare fresh analyte solutions and centrifuge them before use to remove any aggregates. Ensure the analyte is fully solubilized in the running buffer.
Issue 3: Poor Signal-to-Noise Ratio or Low Analyte Response
Possible Cause Troubleshooting Step
Low Immobilization Density If screening for weak binders, increase the amount of immobilized this compound to achieve a higher signal. Aim for a theoretical maximum analyte response (Rmax) of at least 50-100 RU.[7]
Steric Hindrance If kinetic analysis is the goal and the signal is poor despite a high immobilization level, consider reducing the density to prevent steric hindrance that may block analyte binding sites.[6]
Low Analyte Concentration Increase the concentration of the analyte being injected. For weak interactions, higher concentrations are often necessary to observe a binding response.[15][16]
Suboptimal Buffer Conditions Screen different running buffer compositions (pH, salt, additives) to find conditions that favor the binding interaction.[15]
Choice of Sensor Chip For small molecule analysis, consider using a sensor chip with a 3D dextran matrix (e.g., CM5) or other high-capacity surfaces to increase the ligand density and enhance the signal.[7][17]

Experimental Protocols

Protocol 1: Amine Coupling Immobilization of Modified this compound

This protocol outlines a general procedure for the covalent immobilization of an amine-containing derivative of this compound onto a carboxymethylated sensor surface (e.g., CM5).

Materials:

  • SPR instrument and a CM5 sensor chip

  • Amine Coupling Kit (containing NHS, EDC, and ethanolamine)

  • Modified this compound (with a primary amine)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 4.0, 4.5, 5.0, and 5.5

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

  • System Priming: Prime the SPR system with the running buffer until a stable baseline is achieved.

  • pH Scouting (Pre-concentration):

    • Inject the modified this compound (e.g., 10 µg/mL) diluted in each of the immobilization buffers (pH 4.0, 4.5, 5.0, 5.5) over the unmodified sensor surface.

    • Select the pH that results in the highest electrostatic pre-concentration of the ligand on the surface.

  • Surface Activation:

    • Inject a freshly prepared 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the desired flow cells for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.[7]

  • Ligand Immobilization:

    • Inject the modified this compound, diluted in the optimal immobilization buffer determined from pH scouting, over the activated surface.

    • Monitor the increase in response units (RU) to achieve the target immobilization level. Adjust the injection time and ligand concentration as needed.

  • Deactivation:

    • Inject 1 M ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters on the surface.[3]

  • Surface Stabilization:

    • Wash the surface with running buffer. Perform several startup cycles, including injections of the regeneration solution, to stabilize the immobilized surface before starting the analyte binding experiments.

Data Presentation

Table 1: Recommended Immobilization Levels for Different SPR Applications
ApplicationTarget Immobilization Level (RU) for this compoundRationale
Kinetic Analysis 100 - 500 RUMinimizes mass transport and steric hindrance for accurate rate constant determination.[6]
Affinity Ranking/Screening 500 - 1500 RUMaximizes the binding signal for detecting weak interactions.[6]
Concentration Determination > 1500 RUAims for mass transport limited binding for a concentration-dependent signal.[6]
Table 2: Common Regeneration Solutions for Small Molecule SPR
Regeneration SolutionConcentrationTypical Contact TimeTarget Interaction
Glycine-HCl10 - 50 mM, pH 1.5 - 3.030 - 60 secondsPrimarily electrostatic
NaOH10 - 100 mM30 - 60 secondsStrong electrostatic, hydrogen bonds
NaCl1 - 2 M30 - 60 secondsElectrostatic
Ethylene Glycol25 - 50%30 - 120 secondsHydrophobic
SDS0.1 - 0.5%30 - 60 secondsStrong hydrophobic and electrostatic

Visualizations

experimental_workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Analysis start Start prep_buffer Prepare Running & Immobilization Buffers start->prep_buffer prep_ligand Prepare Modified This compound Solution start->prep_ligand ph_scout pH Scouting prep_buffer->ph_scout prep_ligand->ph_scout activate Activate Surface (EDC/NHS) ph_scout->activate Select Optimal pH immobilize Immobilize Ligand activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate stabilize Stabilize Surface deactivate->stabilize inject_analyte Inject Analyte stabilize->inject_analyte regenerate Regenerate Surface inject_analyte->regenerate regenerate->inject_analyte Next Cycle analyze Analyze Data regenerate->analyze

Caption: General workflow for this compound immobilization and analysis in SPR.

troubleshooting_workflow cluster_low_signal Low Signal cluster_nsb High Non-Specific Binding cluster_instability Baseline Instability start Problem Encountered check_immob Check Immobilization Level start->check_immob Low Signal add_surfactant Add Surfactant (Tween 20) start->add_surfactant High NSB degas_buffer Degas Buffers start->degas_buffer Instability inc_analyte Increase Analyte Concentration check_immob->inc_analyte opt_buffer Optimize Running Buffer inc_analyte->opt_buffer inc_salt Increase Salt (NaCl) add_surfactant->inc_salt check_deactivation Verify Deactivation inc_salt->check_deactivation check_leaks Check for System Leaks degas_buffer->check_leaks stabilize_longer Increase Stabilization Time check_leaks->stabilize_longer

Caption: Troubleshooting decision tree for common SPR issues with this compound.

References

Troubleshooting low signal intensity in Isobergapten binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering low signal intensity in Isobergapten binding assays. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

Low signal intensity is a common challenge in binding assays and can arise from a variety of factors. This section addresses specific issues you might encounter during your experiments with this compound.

Q1: Why am I getting a low or no signal in my fluorescence polarization (FP) assay with this compound?

A1: Low signal in a fluorescence polarization assay can be due to several factors, ranging from instrument settings to reagent quality. Here’s a checklist of potential causes and solutions:

  • Incorrect Instrument Settings: Ensure the excitation and emission wavelengths on your plate reader are correctly set for the fluorophore you are using. The gain settings should be optimized to amplify the signal without saturating the detector.

  • Low Tracer Concentration: The concentration of your fluorescently labeled this compound analog or a competing fluorescent ligand (tracer) might be too low. While the tracer concentration should ideally be at or below the binding affinity (Kd) of the interaction, it needs to be sufficient to produce a signal significantly above the background.[1]

  • Fluorophore Issues:

    • Low Quantum Yield: The fluorophore itself may have a low quantum yield, resulting in a weak signal. Consider using a brighter fluorophore.

    • Photobleaching: Excessive exposure to excitation light can cause photobleaching. Minimize light exposure and use fresh samples.

  • Quenching: this compound, like other furanocoumarins, may possess intrinsic fluorescence quenching properties. This can occur through dynamic or static quenching mechanisms, where the compound reduces the fluorescence of the tracer upon binding or interaction.[2][3]

  • Buffer Composition: Components in your assay buffer could be interfering with the signal. For instance, bovine serum albumin (BSA), often used to prevent non-specific binding, can sometimes be fluorescent or interact with the fluorophore.

Q2: My affinity chromatography experiment to purify an this compound-binding protein is yielding very little or no product. What could be the problem?

A2: Low recovery in affinity chromatography can be frustrating. Here are some common reasons and troubleshooting steps:

  • Inefficient Ligand Immobilization: If you have immobilized this compound or an analog to the chromatography resin, the coupling efficiency might be low. Verify the immobilization chemistry and consider optimizing the ligand concentration and reaction time.

  • Poor Binding Conditions: The binding buffer composition is critical. The pH, ionic strength, and presence of any additives can significantly affect the binding of the target protein to the immobilized this compound. Experiment with a range of buffer conditions to find the optimal binding environment.

  • Target Protein Issues:

    • Low Concentration: The concentration of the target protein in your sample may be too low for effective capture. Consider concentrating your sample before loading it onto the column.

    • Misfolding or Inactivity: The target protein may be misfolded or inactive, preventing it from binding to this compound. Ensure proper protein folding and activity by using appropriate buffers and handling techniques.

  • Elution Problems: The elution conditions may not be strong enough to disrupt the binding between your target protein and this compound. You might need to adjust the pH, increase the salt concentration, or use a competitive eluent.

Q3: In my Surface Plasmon Resonance (SPR) experiment, the response units (RU) are very low when I inject this compound over the immobilized protein. How can I improve this?

A3: Low response units in an SPR experiment indicate that very little binding is occurring on the sensor chip surface. Here are some potential solutions:

  • Low Analyte Concentration: The concentration of this compound in your injection solution may be too low. Try injecting a range of higher concentrations to determine the optimal range for binding.

  • Inactive Ligand: The immobilized protein on the sensor chip may have lost its activity during the immobilization process. Ensure that the immobilization chemistry does not denature the protein and that the protein is correctly folded.

  • Mass Transport Limitation: For fast-binding interactions, the rate of binding can be limited by the diffusion of the analyte from the bulk solution to the sensor surface. Increasing the flow rate of the analyte solution can sometimes help to overcome this.

  • Incorrect Buffer: The running buffer should be optimized to support the binding interaction. Factors such as pH and ionic strength can have a significant impact on binding.

Data Presentation

Quantitative data is crucial for interpreting binding assays. Below are tables summarizing key parameters.

Table 1: Example IC50 Value for this compound

Target EnzymeAssay TypeIC50 (µM)Reference
α-GlucosidaseEnzyme Inhibition Assay0.385--INVALID-LINK--

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is not a direct measure of binding affinity (Kd), but the two can be related.

Table 2: Template for Reporting Binding Affinity (Kd)

Researchers should aim to determine the equilibrium dissociation constant (Kd) for this compound binding to its target. A lower Kd value indicates a stronger binding affinity.[4][5][6]

Target ProteinBinding Assay MethodLigandKd (nM)Notes
[Insert Target Protein][e.g., Fluorescence Polarization, SPR]This compound[Insert Value][e.g., Buffer conditions, Temperature]

Experimental Protocols

Detailed methodologies are essential for reproducible results. Below are general protocols for common binding assays that can be adapted for studying this compound.

Protocol 1: Fluorescence Polarization (FP) Competition Assay

This protocol describes a competition assay to measure the binding of this compound to a target protein by observing the displacement of a fluorescently labeled ligand (tracer).

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer that maintains the stability and activity of the target protein (e.g., Phosphate-Buffered Saline (PBS) with 0.01% Tween-20).

    • Target Protein Solution: Prepare a stock solution of the purified target protein in the assay buffer. The final concentration in the assay should be optimized, but a starting point is often in the low nanomolar range.

    • Fluorescent Tracer Solution: Prepare a stock solution of the fluorescently labeled ligand that is known to bind to the target protein. The final concentration should be around its Kd value for the target protein.

    • This compound Solutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Add a fixed volume of the target protein solution to each well of a black, low-binding 384-well plate.

    • Add the serially diluted this compound solutions to the wells.

    • Add a fixed volume of the fluorescent tracer solution to all wells.

    • Include control wells:

      • No inhibitor control: Target protein + tracer + buffer (no this compound).

      • No protein control: Tracer + buffer (no target protein).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the tracer's fluorophore.

  • Data Analysis:

    • Calculate the change in polarization (ΔmP) for each this compound concentration relative to the controls.

    • Plot the ΔmP values against the logarithm of the this compound concentration and fit the data to a suitable binding model to determine the IC50 value.

Protocol 2: DNA Intercalation Assay (Ethidium Bromide Displacement)

This compound is a furanocoumarin, a class of compounds known to intercalate into DNA. This assay measures the ability of this compound to displace ethidium bromide (EtBr) from DNA, which results in a decrease in EtBr fluorescence.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as Tris-EDTA (TE) buffer (pH 7.4).

    • DNA Solution: Prepare a stock solution of double-stranded DNA (e.g., calf thymus DNA) in the assay buffer.

    • Ethidium Bromide Solution: Prepare a stock solution of EtBr in the assay buffer.

    • This compound Solutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a fluorescence cuvette or a black 96-well plate, mix the DNA solution and the EtBr solution. Incubate for 5-10 minutes to allow for EtBr intercalation.

    • Measure the initial fluorescence of the DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

    • Add increasing concentrations of this compound to the DNA-EtBr solution.

    • Incubate for a few minutes after each addition.

  • Data Acquisition:

    • Measure the fluorescence intensity after the addition of each concentration of this compound.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the this compound concentration. A decrease in fluorescence indicates displacement of EtBr by this compound.

    • The data can be used to calculate a binding constant for the this compound-DNA interaction.

Mandatory Visualizations

Signaling Pathways

Natural products often exert their biological effects by modulating key signaling pathways. Based on the known activities of similar compounds, this compound may influence pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding Ras Ras Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocation & Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Isobergapten_effect This compound (Potential Inhibition) Isobergapten_effect->Raf Isobergapten_effect->MEK

Caption: Potential modulation of the MAPK/ERK signaling pathway by this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binding PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Isobergapten_effect This compound (Potential Inhibition) Isobergapten_effect->PI3K Isobergapten_effect->Akt

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflows

A logical workflow is crucial for effectively troubleshooting experimental issues.

Troubleshooting_Workflow start Low Signal Intensity Observed check_instrument Verify Instrument Settings (Wavelengths, Gain) start->check_instrument check_reagents Assess Reagent Quality (Tracer, Protein, this compound) check_instrument->check_reagents Settings OK consult Consult Literature/ Technical Support check_instrument->consult Settings Incorrect optimize_conc Optimize Concentrations (Tracer, Protein) check_reagents->optimize_conc Reagents OK check_reagents->consult Reagents Degradated check_buffer Evaluate Buffer Composition optimize_conc->check_buffer Concentrations Optimized optimize_conc->consult No Improvement positive_control Run Positive Control Assay check_buffer->positive_control Buffer OK check_buffer->consult Buffer Issues data_analysis Re-analyze Data positive_control->data_analysis Control Works positive_control->consult Control Fails end Problem Resolved data_analysis->end consult->start Implement Suggestions

Caption: A logical workflow for troubleshooting low signal intensity in binding assays.

References

Strategies to minimize non-specific binding of Isobergapten in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isobergapten. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your experiments and ensure the accuracy and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties relevant to non-specific binding?

A1: this compound is a naturally occurring furanocoumarin. Its physicochemical properties are crucial for understanding its tendency for non-specific binding. This compound is a relatively small, hydrophobic molecule, soluble in organic solvents like DMSO, methanol, and ethanol, but practically insoluble in water.[1][2] This hydrophobicity is a primary driver of non-specific binding to surfaces such as plasticware, membranes, and proteins.

Physicochemical Properties of this compound

PropertyValueImplication for Non-Specific Binding
Molecular Formula C₁₂H₈O₄Small molecule size can allow it to access various binding pockets.
Molar Mass 216.19 g/mol -
logP 2.06Indicates hydrophobicity, a major cause of non-specific binding.
Water Solubility 0.16 g/L (practically insoluble)[2]Requires organic solvents for stock solutions, which can affect assays.
Solubility Soluble in DMSO, methanol, ethanol[1]Stock solutions need to be diluted carefully to avoid precipitation.

Q2: Why is minimizing non-specific binding of this compound important?

A2: Non-specific binding of this compound can lead to several experimental artifacts, including:

  • High background signals: This can obscure the specific signal from your target of interest, reducing the assay's sensitivity and signal-to-noise ratio.

  • False positives: this compound binding to off-target molecules can produce a signal that is mistakenly interpreted as a specific interaction.

  • Inaccurate quantification: If a significant portion of this compound is non-specifically bound, the effective concentration available to interact with the target is reduced, leading to erroneous calculations of binding affinity and potency.

Q3: What are the primary drivers of non-specific binding for a hydrophobic molecule like this compound?

A3: The main forces behind non-specific binding of hydrophobic small molecules are:

  • Hydrophobic interactions: Attraction between the nonpolar regions of this compound and hydrophobic surfaces of proteins or plasticware.

  • Electrostatic interactions: Attraction between charged regions of this compound and oppositely charged surfaces.

  • Hydrogen bonding: Formation of hydrogen bonds with various functional groups on proteins and other macromolecules.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating non-specific binding of this compound in your experiments.

Issue 1: High Background Signal in Cell-Based/Biochemical Assays

High background is a common indicator of significant non-specific binding. Follow this workflow to troubleshoot the issue.

A High Background Signal Detected B Review Assay Buffer Composition A->B C Optimize Buffer Conditions B->C Suboptimal D Evaluate Blocking Strategy B->D Optimal C->D E Implement/Optimize Blocking D->E Inadequate F Assess Wash Steps D->F Adequate E->F G Optimize Washing Protocol F->G Insufficient H Check for Compound Autofluorescence F->H Sufficient G->H I Run Compound-Only Control H->I Potential Issue J Reduced Background & Clear Signal H->J No Issue I->J

Caption: Troubleshooting workflow for high background signal.

Step-by-Step Troubleshooting:

  • Review Assay Buffer Composition:

    • Problem: The buffer composition may be promoting hydrophobic or electrostatic interactions.

    • Solution: Optimize the buffer by adjusting pH, increasing salt concentration, or adding a non-ionic surfactant.[2][3]

  • Evaluate Blocking Strategy:

    • Problem: Unoccupied binding sites on plates, membranes, or beads are a major source of non-specific binding.

    • Solution: Implement or optimize a blocking step using agents like Bovine Serum Albumin (BSA) or casein. For furanocoumarins like this compound, BSA has been shown to act as a sequestration agent, which can be leveraged for blocking.

  • Assess Wash Steps:

    • Problem: Insufficient washing may not remove all non-specifically bound this compound.

    • Solution: Increase the number and duration of wash steps. Adding a low concentration of a non-ionic surfactant to the wash buffer can also be effective.

  • Check for Compound Autofluorescence:

    • Problem: this compound itself might be fluorescent at the excitation/emission wavelengths of your assay, leading to a high background signal.

    • Solution: Run a control experiment with this compound in the assay buffer without any biological components to measure its intrinsic fluorescence.

Issue 2: Poor Reproducibility Between Replicate Wells

Inconsistent results can be a symptom of variable non-specific binding.

A Poor Reproducibility Observed B Check this compound Solubility and Aggregation A->B C Optimize Solvent Concentration & Add Surfactant B->C Issue Found D Review Plate/Surface Uniformity B->D No Issue C->D E Pre-treat/Block Plates Uniformly D->E Issue Found F Assess Pipetting and Mixing D->F No Issue E->F G Ensure Thorough Mixing F->G Inconsistent H Improved Reproducibility F->H Consistent G->H

References

Improving the yield of Isobergapten during chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isobergapten Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in the Pechmann condensation step for the synthesis of the this compound precursor (5,7-dihydroxy-4-methylcoumarin). What are the common causes and how can I improve it?

A1: Low yields in the Pechmann condensation are often attributed to several factors. Firstly, the choice of catalyst is critical. While traditional methods use strong acids like sulfuric acid, modern heterogeneous catalysts can offer better yields and easier workup. Secondly, reaction temperature and time are crucial parameters that need to be optimized. Finally, the purity of starting materials, particularly the phenol (phloroglucinol), can significantly impact the reaction outcome.

To improve the yield, consider the following:

  • Catalyst Selection: Experiment with different solid acid catalysts. For instance, Amberlyst-15 has been shown to give yields up to 95% under solvent-free conditions.[1] Another option is using a UiO-66-SO3H metal-organic framework, which can achieve yields of around 66% under optimized conditions.[2]

  • Reaction Conditions: Optimize the reaction temperature and time. For example, with Amberlyst-15, a temperature of 110°C is recommended.[1] When using UiO-66-SO3H, an optimal temperature of 140°C for 4 hours with a specific molar ratio of reactants has been reported.[2]

  • Reagent Purity: Ensure your phloroglucinol and ethyl acetoacetate are pure and dry, as impurities can lead to side reactions.

Q2: I am observing the formation of a significant amount of a byproduct during the Pechmann condensation. What is this byproduct and how can I minimize its formation?

A2: A common byproduct in Pechmann condensations is a chromone derivative, formed through a competing reaction pathway known as the Simonis chromone cyclization. The formation of chromones is particularly favored by certain condensing agents and reaction conditions.

To minimize chromone formation:

  • Choice of Acid Catalyst: Strong Brønsted acids like sulfuric acid or methanesulfonic acid generally favor the formation of coumarins. Conversely, Lewis acids such as phosphorus pentoxide (P₂O₅) are known to promote the formation of chromones.

  • Control of Reaction Temperature: Carefully controlling the reaction temperature as specified in established protocols is crucial, as deviations can alter the selectivity of the reaction.

Q3: What is an efficient method for the selective methylation of 5,7-dihydroxy-4-methylcoumarin to obtain the this compound precursor?

A3: Selective methylation of one hydroxyl group in the presence of another can be challenging. A common strategy is to use a milder methylating agent and carefully control the stoichiometry. One potential approach is the use of dimethyl sulfate (DMS) or methyl iodide in the presence of a weak base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. The reaction should be monitored closely, typically by thin-layer chromatography (TLC), to stop it once the desired mono-methylated product is predominantly formed.

Q4: My final this compound product is impure. What are the recommended purification techniques?

A4: Purification of the final product is essential to remove unreacted starting materials, byproducts, and catalyst residues. Common and effective purification methods for coumarin derivatives include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where this compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system with an appropriate polarity (e.g., a mixture of hexane and ethyl acetate) will be required to separate this compound from impurities.

Troubleshooting Guides

Problem: Low Yield in Pechmann Condensation

This guide provides a systematic approach to troubleshooting low yields in the synthesis of 5,7-dihydroxy-4-methylcoumarin.

Low_Yield_Troubleshooting start Low Yield Observed check_catalyst Evaluate Catalyst Performance start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions check_purity Verify Reagent Purity start->check_purity solution_catalyst Switch to a more efficient catalyst (e.g., Amberlyst-15) check_catalyst->solution_catalyst solution_conditions Adjust Temperature, Time, and Molar Ratios check_conditions->solution_conditions solution_purity Purify Starting Materials (Phloroglucinol, Ethyl Acetoacetate) check_purity->solution_purity

Caption: Troubleshooting workflow for low yield in Pechmann condensation.

Data Presentation

Table 1: Comparison of Catalytic Systems for the Synthesis of 5,7-Dihydroxy-4-methylcoumarin

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄ (conc.)Resorcinol, Ethyl AcetoacetateNone<20-~49[3]
Amberlyst-15Resorcinol, Ethyl AcetoacetateNone110-95[1]
Zirconium Sulfate Tetrahydrate1,3-benzenediol, Ethyl AcetoacetateCyclohexane (Microwave)-0.287.5[4]
Zn₀.₉₂₅Ti₀.₀₇₅O NPsPhloroglucinol, Ethyl AcetoacetateNone110-88[5]
UiO-66-SO₃HPhloroglucinol, Ethyl AcetoacetateNone140466[2]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Dihydroxy-4-methylcoumarin via Pechmann Condensation using Amberlyst-15

This protocol is adapted from the synthesis of 7-hydroxy-4-methylcoumarin.[1]

Materials:

  • Phloroglucinol (1 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Amberlyst-15 (0.2 g)

Procedure:

  • In a round-bottom flask, combine phloroglucinol, ethyl acetoacetate, and Amberlyst-15.

  • Heat the reaction mixture in an oil bath at 110°C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethanol to the flask and stir to dissolve the product.

  • Filter the mixture to remove the Amberlyst-15 catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 2: General Procedure for Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which it is highly soluble.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

Experimental Workflow: this compound Synthesis

Isobergapten_Synthesis_Workflow cluster_step1 Step 1: Pechmann Condensation cluster_step2 Step 2: Selective Methylation cluster_step3 Step 3: Furan Ring Formation (Conceptual) cluster_step4 Step 4: Purification reactants1 Phloroglucinol + Ethyl Acetoacetate reaction1 Pechmann Condensation (e.g., Amberlyst-15, 110°C) reactants1->reaction1 product1 5,7-Dihydroxy-4-methylcoumarin reaction1->product1 reactants2 5,7-Dihydroxy-4-methylcoumarin + Methylating Agent product1->reactants2 reaction2 Selective Methylation (e.g., DMS, K₂CO₃) reactants2->reaction2 product2 Crude this compound Precursor reaction2->product2 reactants3 This compound Precursor product2->reactants3 reaction3 Annulation to form furan ring reactants3->reaction3 product3 Crude this compound reaction3->product3 purification Recrystallization or Column Chromatography product3->purification final_product Pure this compound purification->final_product

Caption: Overall workflow for the chemical synthesis of this compound.

References

Technical Support Center: Enhancing Isobergapten Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving and using isobergapten in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common solubility challenges to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

Issue: My this compound is not dissolving in my aqueous cell culture medium.

  • Question: I added this compound powder directly to my cell culture medium, but it won't dissolve. What should I do?

  • Answer: this compound is a lipophilic compound and is practically insoluble in water and aqueous solutions like cell culture media.[1] It is necessary to first dissolve it in an appropriate organic solvent to create a concentrated stock solution before diluting it into your final assay medium.

Issue: After adding my this compound stock solution to the cell culture medium, a precipitate or cloudiness appears.

  • Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, the medium becomes cloudy, or I see small particles. What is happening, and how can I prevent this?

  • Answer: This phenomenon, often called "precipitation" or "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. This can be caused by several factors:

    • High Final Concentration: The final concentration of this compound in your medium may be above its solubility limit in the aqueous environment.

      • Solution: Lower the final working concentration of this compound. Perform a preliminary solubility test to determine the maximum concentration that remains in solution in your specific cell culture medium.

    • "Solvent Shock": Rapidly diluting a concentrated stock solution into a large volume of aqueous medium can cause a sudden change in polarity, leading to precipitation.

      • Solution: Perform a serial dilution. First, create an intermediate dilution of your stock solution in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the rest of your medium. Adding the stock solution dropwise while gently swirling the medium can also help.

    • Low Temperature: Adding the stock solution to cold medium can decrease the solubility of this compound.

      • Solution: Always use cell culture medium that has been pre-warmed to 37°C.

    • High DMSO Concentration: While DMSO is an excellent solvent for this compound, high final concentrations in your cell culture can be toxic to cells and can also promote precipitation of the compound.

      • Solution: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for many cell lines, not exceeding 0.1%.[2][3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell-based assays.[4][5] Other organic solvents like ethanol and methanol can also be used.[4]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This allows for the addition of a very small volume to your cell culture medium, minimizing the final DMSO concentration. For a detailed procedure, refer to the Experimental Protocols section.

Q3: How should I store my this compound stock solution?

A3: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored properly, DMSO stock solutions are typically stable for several months.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO can vary significantly between different cell lines.[5] As a general rule, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with many researchers aiming for 0.1% or less to avoid cytotoxic effects.[2][3] It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment with different concentrations of DMSO.

Quantitative Data on this compound Solubility

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO) ≥ 20 mg/mL
Ethanol Soluble
Methanol Soluble
Water Practically Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 216.19 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated scale

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh out 2.16 mg of this compound powder and place it into a sterile vial.

  • Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Objective: To prepare a final concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile, complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Intermediate Dilution (1:10): In a sterile tube, add 90 µL of pre-warmed cell culture medium. To this, add 10 µL of the 10 mM this compound stock solution. Mix gently by pipetting up and down. This creates a 1 mM intermediate solution.

  • Final Dilution (1:100): Prepare the required volume of your final working solution. For example, to make 1 mL of a 10 µM working solution, add 990 µL of pre-warmed cell culture medium to a sterile tube. Add 10 µL of the 1 mM intermediate solution to this tube.

  • Mixing: Mix the final solution gently but thoroughly by inverting the tube or pipetting. The solution is now ready to be added to your cells.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to your cell culture medium (in this case, 0.1%). This is done by performing the same dilution steps with pure DMSO instead of the this compound stock solution.

Visualizations

experimental_workflow start Start: Need to prepare this compound for in vitro assay select_solvent Select appropriate organic solvent (e.g., DMSO) start->select_solvent prepare_stock Prepare high-concentration stock solution (e.g., 10 mM in DMSO) select_solvent->prepare_stock prepare_working Prepare final working solution in pre-warmed cell culture medium prepare_stock->prepare_working check_solubility Precipitation upon dilution in aqueous medium? troubleshoot Troubleshooting: - Lower final concentration - Perform serial dilution - Use pre-warmed medium - Check final DMSO concentration check_solubility->troubleshoot Yes add_to_cells Add to in vitro assay check_solubility->add_to_cells No troubleshoot->prepare_working prepare_working->check_solubility end Experiment Start add_to_cells->end

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 phosphorylates IkB IκB NFkB NF-κB IkB_NFkB:f0->IkB degradation NFkB_nucleus NF-κB IkB_NFkB:f1->NFkB_nucleus translocation This compound This compound This compound->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes transcription

References

Technical Support Center: Overcoming Challenges in Isobergapten Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Isobergapten. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring furanocoumarin, a class of organic compounds known for their photosensitivity.[1][2] Like other furanocoumarins, this compound can degrade when exposed to light, heat, and certain pH conditions, potentially leading to a loss of biological activity and the formation of unknown degradation products.[3][4] This instability can compromise the accuracy and reproducibility of experimental results.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, the solid powder should be kept in a tightly sealed, light-resistant container at -20°C.[5] Stock solutions, typically prepared in a solvent like DMSO, should be stored in small aliquots in light-resistant vials at -80°C to minimize freeze-thaw cycles.

Q3: How should I handle this compound in the laboratory?

A3: Due to its photosensitivity, all work with this compound and its solutions should be conducted under subdued light conditions. Use amber-colored vials or wrap containers in aluminum foil to protect them from light.[6] It is also advisable to prepare solutions fresh for each experiment whenever possible. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the compound.[6][7]

Q4: What are the primary factors that can cause this compound to degrade?

A4: The main factors contributing to the degradation of this compound are:

  • Light (Photodegradation): Exposure to UV and visible light can induce photochemical reactions, leading to the formation of photoadducts and other degradation products.[3][8]

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.[5][9]

  • pH (Hydrolysis): this compound may be susceptible to hydrolysis under acidic or basic conditions, which can lead to the opening of the lactone ring common to coumarins.[6][10]

  • Oxidation: The presence of oxidizing agents can also contribute to the degradation of the molecule.[11]

Q5: How can I tell if my this compound has degraded?

A5: Visual signs of degradation in a solution may include a change in color or the formation of a precipitate. However, the most reliable way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate this compound from its degradation products, allowing for the quantification of the parent compound and the detection of any new peaks corresponding to degradants.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity in in vitro assays.

  • Possible Cause: Degradation of this compound in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare this compound solutions immediately before use from a recently thawed aliquot of a stock solution stored at -80°C.

    • Protect from Light: During incubation and all handling steps, protect the experimental setup (e.g., cell culture plates) from light by covering it with aluminum foil or using a dark incubator.

    • Minimize Exposure to Harsh Conditions: If the experimental medium has a high pH or the incubation is at an elevated temperature for an extended period, consider the potential for degradation. It may be necessary to replenish the this compound-containing medium at regular intervals.

    • Perform a Stability Check: To confirm if degradation is occurring in your specific assay conditions, incubate your this compound solution in the assay medium for the duration of your experiment. Analyze the sample by HPLC at the beginning and end of the incubation period to quantify the remaining this compound.

Issue 2: Appearance of unexpected peaks in HPLC analysis.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Review Handling and Storage Procedures: Ensure that the this compound stock and working solutions have been stored and handled correctly, with protection from light and appropriate temperatures.

    • Analyze a Freshly Prepared Sample: Prepare a new solution of this compound and analyze it immediately by HPLC to establish a baseline chromatogram. Compare this to the chromatogram of the sample with unexpected peaks.

    • Consider the Source of Degradation: Based on the experimental conditions, try to identify the likely cause of degradation (e.g., exposure to light, extreme pH, or high temperature). This can help in modifying the experimental protocol to prevent future degradation.

    • Characterize Degradation Products: If the degradation is significant and unavoidable, consider using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the structure of the degradation products, as they may have their own biological activity.

Troubleshooting Workflow for this compound Instability

G Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results (e.g., low activity, high variability) check_storage Verify Storage Conditions (Solid at -20°C, Solution at -80°C, light-protected) start->check_storage check_handling Review Handling Procedures (Subdued light, fresh solutions, appropriate solvent) check_storage->check_handling Correct run_hplc Perform Stability-Indicating HPLC Analysis check_handling->run_hplc Correct degradation_detected Degradation Detected? (New peaks, reduced parent peak) run_hplc->degradation_detected optimize_protocol Optimize Experimental Protocol (Protect from light, fresh solutions, control pH/temp) degradation_detected->optimize_protocol Yes no_degradation No Degradation Detected degradation_detected->no_degradation No re_evaluate Re-evaluate Experiment optimize_protocol->re_evaluate end Consistent Results re_evaluate->end other_factors Investigate Other Experimental Factors (e.g., cell health, reagent quality, assay variability) no_degradation->other_factors other_factors->end G Hypothetical Signaling Pathway Interaction of a Furanocoumarin furanocoumarin Furanocoumarin (e.g., this compound) dna DNA furanocoumarin->dna p38_mapk p38 MAPK furanocoumarin->p38_mapk activates pi3k_akt PI3K/AKT Pathway furanocoumarin->pi3k_akt inhibits uv_light UVA Light uv_light->dna nf_y NF-Y p38_mapk->nf_y activates apoptosis Apoptosis pi3k_akt->apoptosis inhibits p53 p53 nf_y->p53 transactivates p21 p21 p53->p21 induces p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest

References

Technical Support Center: Robust Isobergapten Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of Isobergapten quantification. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider for the validation of an analytical method for this compound quantification?

A1: According to the International Council for Harmonisation (ICH) guidelines, the core parameters for validating an analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[1][2][3] A comprehensive validation protocol should be established before initiating the studies.[3][4]

Q2: Which analytical techniques are most suitable for this compound quantification?

A2: High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detectors is a widely used and robust technique for the quantification of furanocoumarins like this compound.[4][5] Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) offers higher sensitivity and selectivity, making it particularly suitable for complex matrices and low concentration levels.[6][7]

Q3: How do I ensure the stability of this compound in my samples and solutions?

A3: Stability testing is crucial and should be performed to evaluate the stability of this compound in stock solutions, standard solutions, and in the sample matrix under various storage conditions (e.g., room temperature, refrigerated, frozen).[4][8] Stability studies should also assess the impact of freeze-thaw cycles.[9] It is recommended to prepare fresh standards for each analytical run and to store stock solutions at -20°C or -80°C, protected from light, due to the photoactive nature of furanocoumarins.[10]

Q4: What are the common sources of error in this compound quantification?

A4: Common sources of error include improper sample preparation, matrix effects in LC-MS/MS analysis, instability of the analyte, use of a non-validated method, and instrument variability.[11] Furanocoumarin levels can also be affected by sample pre-treatment and storage conditions of the source material.[12]

Q5: What should I do if my method fails the system suitability test?

A5: If the system suitability test fails, you should investigate the cause before proceeding with sample analysis. Check the mobile phase composition, column condition, detector performance, and injector precision. Common acceptance criteria for system suitability include a relative standard deviation (RSD) of ≤ 2% for peak areas and retention times from replicate injections of a standard solution.[2]

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the validation of an this compound quantification method.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH with the analyte. - Column degradation or contamination. - Sample overload.- Adjust the mobile phase pH. - Use a guard column or wash the analytical column. - Reduce the injection volume or sample concentration.
Inconsistent Retention Times - Fluctuation in mobile phase composition. - Leak in the HPLC system. - Temperature variations.- Ensure proper mixing and degassing of the mobile phase. - Check for leaks in pumps, injectors, and fittings. - Use a column oven to maintain a constant temperature.
Low Sensitivity (Poor Signal-to-Noise Ratio) - Suboptimal detector wavelength (UV) or MS parameters. - Low injection volume or concentration. - Sample degradation.- Optimize the detector settings for this compound. - Increase the injection volume or concentrate the sample. - Prepare fresh samples and standards.
Non-linear Calibration Curve - Detector saturation at high concentrations. - Inaccurate preparation of standard solutions. - Analyte adsorption to vials or tubing.- Narrow the concentration range of the calibration standards. - Carefully prepare new standard solutions and verify their concentrations. - Use silanized vials or alternative materials.
High Variability in Replicate Injections (%RSD > 2%) - Air bubbles in the pump or detector. - Injector malfunction. - Incomplete sample dissolution.- Degas the mobile phase and prime the pump. - Service the injector and check the syringe. - Ensure complete dissolution of the sample and filter it before injection.
Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) - Co-eluting endogenous components from the sample matrix. - High concentration of salts or other non-volatile components.- Improve sample cleanup using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). - Modify the chromatographic method to separate this compound from interfering components. - Use a stable isotope-labeled internal standard.[13]

Experimental Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) from a separate stock solution to assess accuracy and precision.

Protocol 2: Method Validation - Linearity Assessment
  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).

  • The acceptance criterion for linearity is typically r² ≥ 0.995.

Protocol 3: Method Validation - Accuracy and Precision Assessment
  • Analyze six replicates of the QC samples at each concentration level (low, medium, high) on the same day to determine intra-day (repeatability) precision and accuracy.

  • Analyze the same QC samples on three different days to determine inter-day (intermediate) precision and accuracy.

  • Calculate the percentage recovery for accuracy and the relative standard deviation (%RSD) for precision.

  • Acceptance criteria are often within ±15% of the nominal concentration for accuracy and an RSD of ≤ 15% for precision (except for the LLOQ, where it may be ±20%).

Quantitative Data Summary

The following tables provide example acceptance criteria for the validation of an this compound quantification method.

Table 1: Linearity and Range

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.995
RangeThe range should cover the expected concentrations of this compound in the samples and demonstrate acceptable linearity, accuracy, and precision.[1][14]

Table 2: Accuracy and Precision

LevelAccuracy (% Recovery)Precision (%RSD)
Lower Limit of Quantification (LLOQ)80 - 120%≤ 20%
Low QC85 - 115%≤ 15%
Medium QC85 - 115%≤ 15%
High QC85 - 115%≤ 15%

Table 3: Stability

Stability TestStorage ConditionsAcceptance Criteria (% Deviation from Initial)
Short-Term (Bench-Top)Room Temperature≤ ±15%
Long-Term-20°C or -80°C≤ ±15%
Freeze-Thaw (3 cycles)-20°C to Room Temperature≤ ±15%

Visualizations

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Method's Intended Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Specificity Specificity/ Selectivity Write_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Stability Stability Robustness Robustness Compile_Data Compile & Analyze Data Validation_Report Generate Validation Report Compile_Data->Validation_Report cluster_execution cluster_execution cluster_execution->Compile_Data

Caption: Workflow for Analytical Method Validation.

Sample_Analysis_Workflow Start Start Sample Analysis SST System Suitability Test (SST) Start->SST SST_Check SST Passed? SST->SST_Check Sample_Prep Sample Preparation (Extraction, Dilution) SST_Check->Sample_Prep Yes Troubleshoot Troubleshoot System SST_Check->Troubleshoot No Analysis LC-MS/MS or HPLC Analysis Sample_Prep->Analysis Data_Processing Data Processing & Integration Analysis->Data_Processing Quantification Quantification using Calibration Curve Data_Processing->Quantification Report Generate Report Quantification->Report Troubleshoot->SST

Caption: General Workflow for Sample Analysis.

References

Optimizing experimental conditions (pH, temperature) for Isobergapten interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing experimental conditions when studying Isobergapten. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to pH and temperature optimization.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why are pH and temperature critical for studying its interactions?

A1: this compound is a naturally occurring furanocoumarin found in various plants, including those of the Citrus and Heracleum genera.[1] It possesses a molecular weight of approximately 216.19 g/mol .[1] Like other furanocoumarins, it is known to interact with biological molecules, including DNA and proteins such as cytochrome P450 enzymes.[2][3]

Optimizing pH and temperature is crucial because these parameters directly influence the stability, structure, and activity of target proteins, as well as the kinetics of the binding interaction itself.[4][5]

  • pH: Affects the ionization state of both the protein and this compound, which can alter electrostatic interactions and hydrogen bonding critical for complex formation.[6][7] Extreme pH values can lead to protein denaturation.[8]

  • Temperature: Directly impacts the energy of the system, affecting the rates of association and dissociation of the this compound-target complex.[5] Thermal stability assays, which rely on controlled temperature changes, are a common method to detect ligand binding.[9]

Q2: How does pH specifically affect protein stability and binding interactions?

A2: pH influences protein-protein and protein-small molecule interactions by altering the protonation state of ionizable amino acid residues.[6] This can change a protein's surface charge and disrupt or create new hydrogen bonds and salt bridges.[8] The pH at which a protein shows maximum stability often correlates with the pH of its maximal activity, making pH optimization a critical step to ensure that the target protein is in a functionally competent state.[4] For any binding assay, it is essential to use a buffer system that maintains a stable pH throughout the experiment.

Table 1: Common Biological Buffers and Their Effective pH Ranges

Buffer pKa at 25°C Effective pH Range
Citrate 3.13, 4.76, 6.40 2.5 - 6.5
MES 6.15 5.5 - 6.7
MOPS 7.14 6.5 - 7.9[10]
HEPES 7.48 6.8 - 8.2[10]
Tris 8.06 7.5 - 9.0

| Glycine | 9.60 | 9.0 - 10.6 |

Q3: How does temperature influence the kinetics of this compound-target interactions?

A3: Temperature is a key factor in the kinetics of molecular interactions. As temperature increases, the rate of both association and dissociation generally increases due to higher molecular motion.[5] However, excessively high temperatures can cause proteins to unfold or denature, leading to a loss of binding activity.[5] Techniques like Thermal Shift Assays measure the change in a protein's melting temperature (Tm) upon ligand binding as an indicator of interaction and stability.[9] Other methods, such as Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST), can be performed at different temperatures to determine thermodynamic parameters of the interaction.[5][11]

Experimental Protocols and Data Presentation

Q4: What is a general workflow for optimizing pH and temperature for an this compound interaction study?

A4: A systematic approach is necessary to co-optimize pH and temperature. The following workflow outlines the key steps.

G cluster_setup Phase 1: Initial Setup & Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation start Define Target Protein & this compound Stock ph_screen pH Screen: Test binding across a broad pH range (e.g., pH 5.0-9.0) at a constant temperature (e.g., 25°C) start->ph_screen ph_select Identify Optimal pH Range (Highest signal or stability) ph_screen->ph_select Analyze Data temp_screen Temperature Screen: Perform thermal shift assay (DSF) or kinetic analysis (MST/SPR) at optimal pH ph_select->temp_screen validation Validate Binding: Determine Kd at optimal pH and temperature temp_screen->validation Determine Optimal Temp. downstream Proceed to Downstream Assays (e.g., functional assays, structural studies) validation->downstream

Caption: General workflow for pH and temperature optimization.

Q5: What is a detailed protocol for a Differential Scanning Fluorimetry (DSF) assay to assess this compound binding?

A5: Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and widely used method to screen for ligand binding by measuring changes in protein thermal stability.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., 1 mg/mL) in a low-salt buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a dilution series from this stock.

    • Prepare a stock of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., 5000x SYPRO Orange).

  • Reaction Setup (96-well plate format):

    • In each well, add the protein to a final concentration of 2-5 µM.

    • Add this compound to the desired final concentration (e.g., from 0.1 µM to 100 µM). Include a DMSO-only control.

    • Add the fluorescent dye to a final concentration of 5x.

    • Adjust the final volume to 20-25 µL with the assay buffer.

  • Data Acquisition:

    • Seal the plate and briefly centrifuge to mix and remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve protocol: Ramp the temperature from 25°C to 95°C at a rate of 0.5-1.0°C per minute.

    • Measure fluorescence at each temperature increment.

  • Data Analysis:

    • Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated by finding the peak of the first derivative of the melt curve.

    • A positive shift in Tm (ΔTm) in the presence of this compound indicates that it binds to and stabilizes the protein.

Table 2: Example DSF Data for this compound Interaction

[this compound] (µM) Tm (°C) ΔTm (Tm Ligand - Tm Control) (°C)
0 (Control) 52.3 0.0
1 53.1 +0.8
10 55.8 +3.5
50 58.2 +5.9

| 100 | 58.5 | +6.2 |

Troubleshooting Guide

Q6: My absorbance or fluorescence-based assay is giving inconsistent or unexpected results. Could this compound be causing interference?

A6: Yes, natural products like this compound can interfere with optical assays.[12] Furanocoumarins are known to be photoactive and can absorb UV light, which may lead to autofluorescence or quenching.[2] Follow this guide to diagnose the issue.

G cluster_check Step 1: Run Background Controls cluster_diagnose Step 2: Diagnose Interference Type cluster_solve Step 3: Mitigate & Correct start Unexpected Assay Results control_abs Control 1: Buffer + this compound (No protein/enzyme/cells) start->control_abs control_fluor Control 2 (Fluorescence only): Pre-read plate with this compound before adding fluorescent probe start->control_fluor is_abs_high Is absorbance high in Control 1? control_abs->is_abs_high is_fluor_high Is signal high in Control 2? control_fluor->is_fluor_high is_abs_high->is_fluor_high No color_interfere Problem: Color Interference is_abs_high->color_interfere Yes autofluor Problem: Autofluorescence is_fluor_high->autofluor Yes no_interfere No optical interference detected. Troubleshoot other parameters (pH, temp, reagents). is_fluor_high->no_interfere No correct_data Solution: Subtract background reading from all experimental wells. color_interfere->correct_data autofluor->correct_data If moderate change_assay Solution: If severe, switch to a non-optical method (e.g., ITC, SPR) or change excitation/emission wavelengths. autofluor->change_assay

Caption: Troubleshooting workflow for assay interference.[12]

Q7: I am observing no binding or a very weak signal in my assay. What are the potential causes and solutions?

A7: A lack of signal can stem from multiple issues related to the experimental setup, the reagents, or the intrinsic properties of the interaction.

Table 3: Troubleshooting Weak or No Binding Signal

Potential Cause Suggested Solution
Incorrect pH The target protein may be inactive or misfolded. Perform a pH screen to find the optimal buffer condition where the protein is stable and active.[4]
Suboptimal Temperature The assay temperature may be too high (causing denaturation) or too low (slowing kinetics excessively). Verify protein stability at the assay temperature using DSF.[5][9]
Degraded Reagents This compound or the target protein may have degraded. Verify the integrity of the protein (e.g., via SDS-PAGE) and use freshly prepared this compound solutions. Check recommended storage conditions.[10][13]
Assay Interference As described in Q6, the compound may be interfering with the assay readout. Run appropriate controls to test for autofluorescence or quenching.[12]
Low Binding Affinity The interaction may be too weak to detect under the current concentrations. Increase the concentration of one or both binding partners, if solubility and assay limits permit.

| Incorrect Assay Choice | The chosen assay may not be sensitive enough. Consider an alternative, orthogonal method (e.g., if using DSF, try MST or SPR).[11][14] |

Signaling Pathway Interactions

Q8: How might this compound interact with a cellular signaling pathway?

A8: Small molecules like this compound can modulate signaling pathways by directly inhibiting or activating key proteins, such as kinases or receptors, or by interfering with protein-protein interactions.[15] While the specific pathways modulated by this compound require empirical determination, a common mechanism is the inhibition of a kinase cascade.

G cluster_pathway Example Kinase Signaling Pathway receptor Receptor kinase1 Kinase A (e.g., RAF) receptor->kinase1 kinase2 Kinase B (e.g., MEK) kinase1->kinase2 kinase3 Kinase C (e.g., ERK) kinase2->kinase3 tf Transcription Factor (e.g., AP-1) kinase3->tf response Cellular Response (Proliferation, Apoptosis) tf->response This compound This compound This compound->kinase2 Inhibition

Caption: Potential modulation of a signaling pathway by this compound.

References

Troubleshooting loss of yield in process-scale purification of Isobergapten

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the process-scale purification of Isobergapten.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low this compound yield during process-scale purification?

Low recovery of this compound during large-scale purification can stem from several factors throughout the workflow. The most common issues include inefficient initial extraction from the plant material, degradation of the compound, problems during chromatographic separation, and losses during solvent evaporation and crystallization. Each of these stages must be carefully optimized to maximize the final yield.

Q2: How do temperature and pH affect the stability of this compound?

This compound, like other furanocoumarins, is susceptible to degradation under harsh temperature and pH conditions. High temperatures, particularly above 80°C, during extraction or solvent removal can lead to the breakdown of the compound. Similarly, strongly acidic or alkaline conditions may cause structural changes to the this compound molecule, thereby reducing the overall yield and purity. For optimal stability, it is recommended to maintain a mildly acidic to neutral pH throughout the purification process.

Q3: My crude extract shows a high concentration of this compound, but the yield after column chromatography is significantly lower. What could be the issue?

A significant loss of this compound during column chromatography typically points to one or more of the following problems:

  • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase, such as silica gel.

  • Co-elution with Impurities: Poor separation resolution can lead to the discarding of fractions that contain a substantial amount of your target compound.

  • Column Overloading: Exceeding the binding capacity of the chromatography resin by loading too much crude extract can cause the target compound to be lost in the flow-through.

  • Improper Mobile Phase: The solvent system may not be optimized to efficiently elute this compound from the column.

Q4: this compound is not precipitating or crystallizing from the final purified solution. What steps can I take?

Difficulties in crystallization can be due to several factors, including the presence of impurities that inhibit crystal formation or sub-optimal solvent conditions. Consider the following troubleshooting steps:

  • Solvent Selection: Experiment with different anti-solvents to induce precipitation.

  • Seeding: Introduce a small crystal of pure this compound to initiate crystallization.

  • Concentration: Carefully concentrate the solution to the point of supersaturation.

  • Temperature: Gradually lower the temperature to promote crystallization.

Troubleshooting Guides

Problem 1: Low Yield in Initial Extraction

Symptoms:

  • Low concentration of this compound in the crude extract as determined by analytical methods (e.g., HPLC).

  • The overall yield of the final purified product is below expectations.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Solvent Penetration Ensure the plant material is ground to a fine, consistent powder to maximize the surface area for extraction.
Inappropriate Solvent Choice Select a solvent with optimal solubility for this compound. Methanol and ethanol are commonly used. For microwave-assisted extraction (MAE), hexane has been shown to be effective.[1]
Sub-optimal Extraction Temperature Optimize the extraction temperature. For MAE, temperatures between 70°C and 90°C have been found to be effective for furanocoumarins.[1]
Insufficient Extraction Time Determine the optimal extraction time. For MAE, 10 minutes has been shown to be effective, with longer times potentially leading to thermal degradation.[1]
Incorrect Solid-to-Solvent Ratio Optimize the ratio of plant material to solvent to ensure complete extraction. A ratio of 1:10 to 1:20 (w/v) is a good starting point for maceration.
Problem 2: Significant Product Loss During Chromatographic Purification

Symptoms:

  • Analytical testing of fractions shows a broad elution of this compound, making it difficult to isolate pure fractions.

  • A large portion of the loaded this compound is not recovered in the eluted fractions.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Poor Column Packing Ensure the chromatography column is packed uniformly to avoid channeling and poor separation.
Inappropriate Stationary Phase Silica gel is a common choice for furanocoumarin purification. The particle size and pore size should be optimized for the scale of the separation.
Sub-optimal Mobile Phase Develop an optimal mobile phase system using thin-layer chromatography (TLC) before scaling up. A mixture of n-hexane and ethyl acetate is a common choice.
Column Overloading Do not exceed the loading capacity of the column. This can be determined through small-scale experiments before proceeding to the process scale.
Product Degradation on Column If this compound is degrading on the column, consider using a less acidic stationary phase or neutralizing the silica gel before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityReference
MethanolSolubleChemBK
EthanolSolubleChemBK
DMSOSolubleChemBK
WaterPractically InsolubleFooDB
Table 2: Comparison of Extraction Methods for Furanocoumarins
Extraction MethodTypical YieldPurity of ExtractTime RequiredSolvent ConsumptionReference
MacerationLowerLower24-72 hoursHighAKT Publication
Soxhlet ExtractionModerateModerate4-6 hoursHighAKT Publication
Microwave-Assisted Extraction (MAE)HighHigh10-30 minutesLow[1]
Ultrasound-Assisted Extraction (UAE)Moderate-HighModerate-High30-60 minutesModerateAKT Publication

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material (Maceration)
  • Preparation of Plant Material: Air-dry the plant material (e.g., Heracleum dissectum) in a well-ventilated area away from direct sunlight. Grind the dried material into a fine powder.

  • Extraction: Place the powdered plant material in a suitable vessel and add methanol at a solid-to-solvent ratio of 1:15 (w/v).

  • Maceration: Seal the vessel and allow the mixture to stand for 48-72 hours at room temperature with occasional agitation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography
  • Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane. Pack a glass column with the slurry, ensuring a uniform and compact bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate (gradient elution).

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound.

Mandatory Visualization

TroubleshootingWorkflow start Start: Low this compound Yield check_extraction Check Initial Extraction Efficiency start->check_extraction check_chromatography Evaluate Chromatography Step check_extraction->check_chromatography Good Yield in Crude Extract optimize_extraction Optimize Extraction Parameters: - Solvent - Temperature - Time - Solid/Solvent Ratio check_extraction->optimize_extraction Low Yield in Crude Extract check_stability Assess Compound Stability check_chromatography->check_stability Good Chromatographic Performance optimize_chromatography Optimize Chromatography: - Mobile Phase - Stationary Phase - Loading - Column Packing check_chromatography->optimize_chromatography High Loss During Purification adjust_conditions Adjust Process Conditions: - Lower Temperature - Control pH check_stability->adjust_conditions Degradation Observed end_further_investigation Further Investigation Needed check_stability->end_further_investigation No Obvious Degradation end_yield_improved Yield Improved optimize_extraction->end_yield_improved optimize_chromatography->end_yield_improved adjust_conditions->end_yield_improved

Caption: Troubleshooting workflow for low this compound yield.

PurificationWorkflow plant_material Plant Material (e.g., Heracleum dissectum) extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling concentration2 Concentration pooling->concentration2 preparative_hplc Preparative HPLC (Optional) (for higher purity) concentration2->preparative_hplc final_product Purified this compound concentration2->final_product If HPLC is skipped preparative_hplc->final_product

Caption: General workflow for this compound purification.

References

Technical Support Center: Statistical Design of Experiments for Isobergapten Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing statistical design of experiments (DoE) for the development of analytical methods for Isobergapten.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process, with a focus on leveraging DoE principles to identify and resolve these challenges.

Question: Why am I observing peak tailing or fronting for my this compound peak in HPLC analysis?

Answer:

Peak asymmetry, such as tailing or fronting, can arise from several factors. A systematic DoE approach can help identify the root cause and optimize conditions to achieve a symmetrical peak shape.

Possible Causes & DoE-Based Solutions:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase (e.g., free silanol groups) can cause peak tailing.

    • DoE Strategy: A screening design (e.g., Plackett-Burman) can be employed to evaluate the effect of mobile phase pH and the concentration of an organic modifier or additive (e.g., trifluoroacetic acid). By systematically varying these factors, you can identify a pH range or additive concentration that minimizes these secondary interactions.

  • Column Overload: Injecting too high a concentration of this compound can lead to peak fronting.[1][2]

    • DoE Strategy: While not a direct DoE application for this specific issue, you can test a range of concentrations to determine the linear dynamic range of your method.

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

    • DoE Strategy: A mixture design can be used to optimize the composition of the sample solvent to ensure compatibility with the initial mobile phase conditions.

Question: I am seeing inconsistent retention times for this compound between injections. How can I improve reproducibility?

Answer:

Shifts in retention time are a common issue in HPLC and can be addressed by identifying and controlling the critical method parameters using DoE.[1]

Possible Causes & DoE-Based Solutions:

  • Fluctuations in Column Temperature: Small changes in ambient temperature can affect retention time.[1]

    • DoE Strategy: A response surface methodology (RSM) such as a Central Composite Design (CCD) can be used to study the effect of column temperature on retention time. This will help you determine an optimal temperature and a design space where minor fluctuations do not significantly impact the results.

  • Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to variability.

    • DoE Strategy: While DoE is not directly used to fix inaccurate mixing, it can help in developing a robust method that is less sensitive to minor variations in mobile phase composition. By including mobile phase ratio as a factor in your DoE, you can identify a region where the method is more forgiving of small errors.

  • Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift.

    • DoE Strategy: You can include equilibration time as a factor in a screening design to determine the minimum time required to achieve stable retention.

Question: My chromatogram shows peak splitting for this compound. What could be the cause and how can I fix it?

Answer:

Peak splitting can be a complex issue, often pointing to problems with the column or the sample introduction process.[1][3][4]

Possible Causes & DoE-Based Solutions:

  • Partially Blocked Column Frit: Debris from the sample or system can block the inlet frit of the column, distorting the peak.[3]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[4]

  • Co-eluting Impurity: An impurity with a very similar retention time to this compound might be present.

    • DoE Strategy: An optimization design (e.g., Box-Behnken) can be used to fine-tune the mobile phase composition (organic solvent ratio, pH) and column temperature to improve the resolution between this compound and any co-eluting species. This systematic approach allows for the discovery of optimal conditions that may not be found through one-factor-at-a-time experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in applying DoE to my this compound method development?

A1: The first and most crucial step is to define the Analytical Target Profile (ATP).[5] This involves clearly stating the goals of the method, such as the desired separation (resolution), sensitivity (limit of detection), and robustness. Once the ATP is defined, you can identify the critical quality attributes (CQAs) of the method, which are the measurable characteristics that ensure the method meets its objectives (e.g., peak resolution, tailing factor, retention time).

Q2: Which DoE design should I choose for screening the important factors in my HPLC method?

A2: For screening a larger number of potential factors to identify the most influential ones, a Plackett-Burman design is highly efficient.[6] This design allows you to evaluate the main effects of many factors in a small number of experimental runs. For example, you could screen factors like mobile phase pH, organic solvent type, column temperature, flow rate, and gradient slope.

Q3: After screening, what is the next step in optimizing the method?

A3: Once you have identified the critical factors from your screening experiment, the next step is to use a response surface methodology (RSM) to optimize their levels. Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design.[7][8] These designs allow you to model the relationship between the factors and the response, identify optimal settings, and understand potential interactions between factors.

Q4: How can DoE help in developing a stability-indicating method for this compound?

A4: A stability-indicating method must be able to separate the active pharmaceutical ingredient (API), this compound, from its degradation products. DoE is invaluable in this process. After subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light), you can use a DoE approach to optimize the chromatographic conditions to achieve baseline separation between the intact this compound peak and all degradation product peaks. An optimization design like a CCD can be used to fine-tune factors like gradient slope and mobile phase pH to maximize resolution.

Data Presentation

Table 1: Example of a Plackett-Burman Design for Screening of HPLC Method Parameters for this compound Analysis.

RunFactor A: Mobile Phase pHFactor B: Organic Solvent (%)Factor C: Column Temp (°C)Factor D: Flow Rate (mL/min)Response: Resolution
1LowLowLowLow1.8
2HighLowLowHigh2.5
3LowHighLowHigh3.1
4HighHighLowLow2.2
5LowLowHighHigh2.7
6HighLowHighLow2.1
7LowHighHighLow2.9
8HighHighHighHigh3.5
..................

Table 2: Example of a Central Composite Design for Optimization of HPLC Method Parameters for this compound Analysis.

RunFactor A: Mobile Phase pHFactor B: Organic Solvent (%)Response: Peak Tailing Factor
13.0401.5
24.0401.2
33.0501.1
44.0501.0
52.8451.3
64.2451.1
73.5381.4
83.5521.0
93.5451.0
103.5451.0
113.5451.1

Experimental Protocols

Protocol 1: Screening of Critical Method Parameters using a Plackett-Burman Design

  • Define Factors and Levels: Identify potential factors affecting the separation of this compound, such as mobile phase pH, percentage of organic solvent, column temperature, and flow rate. For each factor, define two levels, a high (+) and a low (-).

  • Generate the Design Matrix: Use statistical software to generate a Plackett-Burman design matrix for the selected number of factors.

  • Prepare Mobile Phases and Samples: Prepare the mobile phases and a standard solution of this compound according to the experimental design.

  • Perform Chromatographic Runs: Execute the HPLC runs in a randomized order as specified by the design matrix.

  • Record Responses: For each run, record the critical quality attributes, such as resolution between this compound and a relevant impurity or adjacent peak, and the tailing factor of the this compound peak.

  • Analyze the Data: Use statistical software to analyze the results and identify the factors that have a significant effect on the responses.

Protocol 2: Optimization of Critical Method Parameters using a Central Composite Design (CCD)

  • Select Factors and Ranges: Based on the results of the screening experiment, select the 2-3 most critical factors. Define the ranges for these factors to be explored in the optimization study.

  • Generate the Design Matrix: Use statistical software to create a CCD matrix, which will include factorial points, axial points, and center points.

  • Prepare Mobile Phases and Samples: Prepare the necessary mobile phases and this compound standard solutions to cover all the experimental conditions in the design.

  • Execute Chromatographic Runs: Perform the HPLC runs in a randomized order.

  • Measure Responses: Record the key responses for each run, such as resolution, peak tailing, and analysis time.

  • Model and Optimize: Use the collected data to fit a mathematical model (typically a quadratic equation) that describes the relationship between the factors and each response. Use this model to find the optimal operating conditions that provide the most desirable response values and to define a design space.

Mandatory Visualization

DoE_Workflow DoE Workflow for this compound Method Development A Define Analytical Target Profile (ATP) B Identify Critical Quality Attributes (CQAs) A->B C Risk Assessment to Identify Potential Critical Process Parameters (CPPs) B->C D Screening Experiment (e.g., Plackett-Burman) C->D E Identify Significant Factors D->E F Optimization Experiment (e.g., Central Composite Design) E->F G Define Design Space & Optimal Conditions F->G H Method Validation G->H

Caption: A typical workflow for HPLC method development using a DoE approach.

Troubleshooting_Logic Troubleshooting Logic for Peak Tailing Problem Peak Tailing Observed Cause1 Secondary Interactions? Problem->Cause1 Cause2 Column Overload? Problem->Cause2 Cause3 Mismatched Solvents? Problem->Cause3 Solution1 DoE: Screen pH & Additives Cause1->Solution1 Solution2 Reduce Sample Concentration Cause2->Solution2 Solution3 DoE: Optimize Sample Solvent Cause3->Solution3

Caption: A logical diagram for troubleshooting peak tailing using DoE strategies.

References

Validation & Comparative

A Comparative Analysis of Isobergapten and Bergapten Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactivities of two isomeric furanocoumarins, Isobergapten and Bergapten. This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes relevant signaling pathways to facilitate a deeper understanding of their therapeutic potential.

Abstract

This compound and Bergapten, both naturally occurring furanocoumarins, exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects. While structurally similar, their isomeric differences lead to variations in their bioactive profiles and mechanistic actions. This guide presents a side-by-side comparison of their efficacy in these key areas, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for common bioassays are provided to ensure reproducibility and aid in future research design. Furthermore, signaling pathways modulated by these compounds are illustrated to provide a clearer picture of their molecular mechanisms of action.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data on the bioactivities of this compound and Bergapten, providing a direct comparison of their potency.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
Cancer Cell LineThis compound (µM)Bergapten (µM)Reference
Murine Melanoma (B16/F10)->462.0[1]
Gastric Cancer (MK-1)-193.0[1]
Cervical Cancer (HeLa)-43.5[1]
Osteosarcoma (Saos-2)-40.05[1][2]
Osteosarcoma (HOS)-257.5[1][2]
Colon Cancer (HT-29)-332.4[1][2]
Colon Cancer (SW620/SW680)-354.5[1][2]
Multiple Myeloma (RPMI8226)-1272[1][2]
Multiple Myeloma (U266)-1190[1][2]

Note: A lower IC50 value indicates greater potency.

Table 2: Comparative Anti-inflammatory Activity (IC50 values)
AssayThis compoundBergaptenReference
Hypotonicity-induced Hemolysis-7.71 ± 0.27 µg/mL[3]
Heat-induced Hemolysis-4.23 ± 0.42 µg/mL[3]

Note: A lower IC50 value indicates greater potency.

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay - IC50 values)
CompoundIC50 (µM)Reference
This compound28.6[4]
Bergapten--
Table 4: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Bacterial StrainThis compound (µg/mL)Bergapten (µg/mL)Reference
Staphylococcus aureus125-[4]
Bacillus cereus125-[4]
Pseudomonas aeruginosa125-[4]
Salmonella enteritidis125-[4]

Note: A lower MIC value indicates greater antibacterial potency. Specific MIC values for Bergapten against these exact strains were not found in the reviewed literature, although general antibacterial activity is reported.

Experimental Protocols: Methodologies for Key Experiments

To ensure transparency and facilitate the replication of the cited bioactivity studies, detailed protocols for the most common assays are provided below.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Bergapten and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound (this compound or Bergapten) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is then determined.

Broth Microdilution Method for Antibacterial Activity (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and Bergapten.

Bergapten_Anticancer_PI3K_Akt Bergapten Bergapten PI3K PI3K Bergapten->PI3K Inhibits Apoptosis Apoptosis Bergapten->Apoptosis Induces Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes mTOR->Cell_Survival Promotes

Caption: Bergapten's inhibition of the PI3K/Akt signaling pathway.

Bergapten_Anti_inflammatory_JAK_STAT Bergapten Bergapten JAK JAK Bergapten->JAK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->JAK Activates STAT STAT JAK->STAT Phosphorylates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) STAT->Pro_inflammatory_Cytokines Induces Transcription

Caption: Bergapten's suppression of the JAK/STAT inflammatory pathway.

Experimental_Workflow_MTT_Assay Start Start Cell_Seeding Cell Seeding (96-well plate) Start->Cell_Seeding Incubation_24h 24h Incubation Cell_Seeding->Incubation_24h Compound_Treatment Compound Treatment (this compound/Bergapten) Incubation_24h->Compound_Treatment Incubation_48h 48h Incubation Compound_Treatment->Incubation_48h MTT_Addition MTT Addition Incubation_48h->MTT_Addition Incubation_4h 4h Incubation MTT_Addition->Incubation_4h Solubilization Formazan Solubilization (DMSO) Incubation_4h->Solubilization Absorbance_Reading Absorbance Reading (570 nm) Solubilization->Absorbance_Reading Data_Analysis Data Analysis (IC50 Calculation) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the MTT assay.

Conclusion

This comparative guide highlights the distinct and overlapping bioactivities of this compound and Bergapten. Bergapten has been more extensively studied, with a significant body of evidence supporting its anticancer and anti-inflammatory effects through the modulation of key signaling pathways like PI3K/Akt and JAK/STAT. This compound also demonstrates promising antioxidant and antibacterial properties. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of these furanocoumarins. Future studies focusing on direct, standardized comparisons of these two isomers are warranted to fully elucidate their structure-activity relationships and guide the development of novel therapeutic agents.

References

Methoxyfuranocoumarins in Oncology: A Comparative Analysis of Isobergapten and its Congeners in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents has led researchers to explore the vast therapeutic potential of natural compounds. Among these, furanocoumarins, a class of phytochemicals prevalent in various plant families, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the anticancer efficacy of isobergapten versus other prominent methoxyfuranocoumarins, including bergapten, xanthotoxin, and imperatorin. By presenting objective experimental data, this document aims to facilitate a deeper understanding of their relative potencies and mechanisms of action, thereby guiding future research and drug development efforts.

Comparative Cytotoxicity: A Quantitative Overview

The anticancer potential of a compound is often initially assessed by its cytotoxicity against various cancer cell lines, quantified by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound and other selected methoxyfuranocoumarins. It is critical to note that these values are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methodologies.

Table 1: IC50 Values of Methoxyfuranocoumarins in Various Cancer Cell Lines

FuranocoumarinCancer TypeCell LineIC50 (µM)Reference
This compound N/AN/AData not widely available in compared studies
Bergapten Gastric CancerMK-1193.0[1]
Cervical CancerHeLa43.5[1]
Murine MelanomaB16F10>462.0[1]
Colorectal CancerHT-29>100[1]
OsteosarcomaSaos-2~50-100 (apoptosis induction)[1]
Breast CancerMCF-7, MDA-MB-231324 (cell cycle arrest)[2]
Xanthotoxin Liver CancerHepG2~29.9 (6.9 µg/mL)[3][4]
Amelanotic MelanomaC32105.3 (with UVA)[5]
Imperatorin Larynx CancerRK3367.8[5]
RhabdomyosarcomaTE671111.2[5]
Colon CancerHT-2978[5]
Human Gastric AdenocarcinomaSGC-7901Dose-dependent apoptosis[6]
Liver CancerHepG2Dose-dependent apoptosis[7]

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer activity of methoxyfuranocoumarins stems from their ability to modulate a multitude of cellular signaling pathways that are often dysregulated in cancer.[8][9] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit cell proliferation and metastasis.[8][10][11]

The PI3K/Akt/mTOR Pathway: A Common Target

A frequently implicated signaling cascade in the anticancer mechanism of furanocoumarins is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.[12][13][14] Several methoxyfuranocoumarins, including bergapten and imperatorin, have been shown to exert their effects by inhibiting this pathway.[6][15]

PI3K_Akt_mTOR_Pathway Furanocoumarins Bergapten, Imperatorin PI3K PI3K Furanocoumarins->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling cascade by methoxyfuranocoumarins.

Induction of Apoptosis: The Mitochondrial and Death Receptor Pathways

Apoptosis, or programmed cell death, is a primary mechanism through which furanocoumarins eliminate cancer cells.[1][7] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, imperatorin has been demonstrated to induce apoptosis in HepG2 cells by activating both of these pathways, leading to the activation of caspases and subsequent cell death.[7] Bergapten also modulates the Bcl-2 family of proteins to promote apoptosis.[5][15]

Apoptosis_Pathways cluster_extrinsic Death Receptor Pathway cluster_intrinsic Mitochondrial Pathway Imperatorin_ext Imperatorin DeathReceptor Death Receptor Imperatorin_ext->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Furanocoumarins_int Imperatorin, Bergapten Bcl2 Bcl-2 family (Bax/Bcl-2 ratio) Furanocoumarins_int->Bcl2 Mitochondrion Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Dual induction of apoptosis by methoxyfuranocoumarins.

Experimental Protocols: A Guide to Key Methodologies

Reproducibility and standardization are paramount in scientific research. The following outlines the general experimental protocols frequently employed in the evaluation of the anticancer properties of methoxyfuranocoumarins.

Cell Viability and Cytotoxicity Assays
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the furanocoumarin for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.[7]

Apoptosis Detection
  • Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

    • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed.

    • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters and stains the DNA of cells with compromised membranes).

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant.[3][7]

Western Blot Analysis
  • Western Blotting: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

    • Protein Extraction: Total protein is extracted from treated and untreated cells.

    • Protein Quantification: The concentration of the extracted protein is determined.

    • SDS-PAGE: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, caspases) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: The protein bands are visualized using a chemiluminescent substrate.[7]

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Methoxyfuranocoumarins Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Data Data Analysis (IC50, Apoptosis Rate, Protein Levels) MTT->Data Flow->Data Western->Data

Caption: A generalized workflow for evaluating the anticancer activity of furanocoumarins.

Conclusion and Future Directions

The available evidence strongly suggests that methoxyfuranocoumarins, including bergapten, xanthotoxin, and imperatorin, possess significant anticancer properties. Their ability to modulate critical signaling pathways, such as the PI3K/Akt/mTOR cascade, and induce apoptosis underscores their potential as valuable leads in oncology drug discovery. While direct comparative data for this compound is less prevalent in the reviewed literature, the established anticancer profiles of its structural analogs provide a strong rationale for its further investigation.

Future research should prioritize direct, head-to-head comparative studies of this compound against other methoxyfuranocoumarins under standardized experimental conditions. This will enable a more definitive ranking of their potency and selectivity. Furthermore, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of these promising natural compounds. A deeper understanding of their structure-activity relationships will also be crucial for the rational design of more potent and selective furanocoumarin-based anticancer agents.

References

A Comparative Guide to Analytical Methods for Furanocoumarin Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Furanocoumarins, a class of naturally occurring compounds found in various plants, are of significant interest to the scientific community due to their photosensitizing properties and their potential for drug interactions. Accurate and reliable quantification of furanocoumarins is crucial for research, drug development, and ensuring the safety of food and cosmetic products. This guide provides an objective comparison of common analytical methods for furanocoumarin detection, supported by experimental data to aid in the selection of the most appropriate technique for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method for furanocoumarin analysis depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most widely employed techniques. The following table summarizes the key performance validation parameters for these methods based on published studies.

Parameter HPLC-UV UPLC-MS/MS LC-MS/MS
Linearity (R²) >0.999[1]>0.999[1]>0.99[2]
Accuracy (Recovery %) 97.3 - 99.5%[3]105.7 ± 6.3% (LCS)[4][5]-
Precision (%RSD) < 5%[3]< 1.50%[6]-
Limit of Detection (LOD) -1.31 - 1.57 ng/L[6]2 mg/kg[2]
Limit of Quantification (LOQ) -2.63 - 3.14 ng/L[6]5 - 13 mg/kg[2]
Analysis Time ~20-30 min< 5.0 min[1]~8 min[6]

Note: The values presented are indicative and can vary depending on the specific furanocoumarin, matrix, and experimental conditions.

Experimental Protocols

Accurate quantification of furanocoumarins relies on robust and well-defined experimental protocols. Below is a representative methodology for the analysis of furanocoumarins in citrus juice using HPLC or UPLC.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Centrifuge the juice sample to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol and then water through it.

  • Sample Loading: Load the pre-treated juice sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water to remove polar interferences.

  • Elution: Elute the furanocoumarins from the cartridge using a suitable organic solvent, such as ethyl acetate or methanol.[7]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.[8]

Chromatographic Analysis: HPLC/UPLC
  • Instrumentation: An HPLC or UPLC system equipped with a photodiode array (PDA) or UV detector is commonly used.[3][9] For higher sensitivity and selectivity, a mass spectrometer can be coupled to the liquid chromatography system (LC-MS).[2]

  • Column: A C18 reversed-phase column is typically employed for the separation of furanocoumarins.[8][10]

  • Mobile Phase: A gradient elution using a mixture of water (often with a small percentage of formic acid) and an organic solvent like acetonitrile or methanol is typically used.[8][11]

  • Detection:

    • UV Detection: Furanocoumarins exhibit strong absorbance at approximately 310 nm.[8][11]

    • Mass Spectrometry (MS) Detection: Provides higher sensitivity and selectivity, allowing for the identification and quantification of furanocoumarins based on their mass-to-charge ratio.[2] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization sources used for furanocoumarin analysis.[12]

  • Quantification: A calibration curve is generated using certified reference standards of the furanocoumarins of interest to quantify the analytes in the samples.[8]

Visualizing the Workflow and Biological Context

To better understand the analytical process and the biological relevance of furanocoumarins, the following diagrams illustrate a typical cross-validation workflow and a simplified metabolic pathway.

Cross-Validation Workflow for Furanocoumarin Analysis cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison Sample Plant/Biological Sample Extraction Extraction (e.g., SPE) Sample->Extraction HPLC HPLC-UV Analysis Extraction->HPLC UPLC UPLC-MS/MS Analysis Extraction->UPLC Data_HPLC HPLC Data (Peak Area, RT) HPLC->Data_HPLC Data_UPLC UPLC-MS/MS Data (Peak Area, RT, m/z) UPLC->Data_UPLC Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Data_HPLC->Comparison Data_UPLC->Comparison Validation Method Validation Parameters (Linearity, Accuracy, Precision) Comparison->Validation

Cross-Validation Workflow Diagram

Simplified Metabolic Pathway of Bergamottin cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Bergamottin Bergamottin DHB 6',7'-Dihydroxybergamottin (DHB) Bergamottin->DHB Hydroxylation CYP3A4 CYP3A4 Enzyme Bergamottin->CYP3A4 Inhibition Bergaptol Bergaptol DHB->Bergaptol Demethylation Conjugated_Metabolites Glucuronide/Sulfate Conjugates Bergaptol->Conjugated_Metabolites Conjugation Excretion Excretion Conjugated_Metabolites->Excretion Urinary Excretion

Simplified Furanocoumarin Metabolism

Conclusion

The choice between HPLC, UPLC, and LC-MS for furanocoumarin analysis will be dictated by the specific requirements of the study. HPLC-UV is a robust and widely available technique suitable for routine analysis where high sensitivity is not a primary concern. UPLC offers a significant advantage in terms of speed and resolution, making it ideal for high-throughput screening.[13] LC-MS/MS provides the highest sensitivity and selectivity, which is crucial for the analysis of complex matrices and trace-level detection.[14][15] A thorough cross-validation of methods is essential when transferring analytical procedures between laboratories or when comparing data from different analytical platforms to ensure consistency and reliability of results.[16][17]

References

Comparative Analysis of Isobergapten's Potential Effects on Tyrosinase and Cholinesterase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory effects of furanocoumarins, a class of organic chemical compounds that includes Isobergapten, on the enzymatic activity of tyrosinase and cholinesterase. Due to a lack of specific experimental data for this compound's effect on these enzymes in the reviewed scientific literature, this report focuses on the activities of structurally similar furanocoumarins to provide a comparative context. This information is intended to guide future research and drug discovery efforts targeting these important enzymes.

Executive Summary

Tyrosinase and cholinesterase are critical enzymes involved in distinct physiological processes. Tyrosinase is a key enzyme in melanin synthesis, making it a target for agents addressing hyperpigmentation. Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating neurotransmission and are targets for the management of neurodegenerative diseases like Alzheimer's. Natural products, including furanocoumarins, have been investigated as potential inhibitors of these enzymes. While direct inhibitory data for this compound remains elusive, studies on other furanocoumarins suggest that this class of compounds exhibits inhibitory activity against both tyrosinase and cholinesterases, warranting further investigation into this compound's specific effects.

Comparative Inhibitory Activity of Furanocoumarins

The following tables summarize the available quantitative data on the inhibitory effects of various furanocoumarins on tyrosinase and cholinesterase activity. It is important to note that direct IC50 values for this compound were not found in the surveyed literature.

Table 1: Tyrosinase Inhibitory Activity of Furanocoumarins

CompoundSourceIC50 (µM)Positive ControlIC50 of Positive Control (µM)
9-Hydroxy-4-methoxypsoralenAngelica dahuricaData not explicitly quantified, but identified as the active tyrosinase inhibitor.Not specifiedNot specified
MarmelosinAegle marmelosReported as having excellent anti-tyrosinase activity.Not specifiedNot specified
FN-19 (a coumarin–thiosemicarbazone analog)Synthetic42.16 ± 5.16Kojic acid72.27 ± 3.14[1]
FN-10 (a coumarin analog)Synthetic72.40 ± 6.53Kojic acid72.27 ± 3.14[1]

Table 2: Cholinesterase Inhibitory Activity of Furanocoumarins

CompoundEnzymeIC50 (µM)Positive ControlIC50 of Positive Control (µM)
(R)-(+)-6'-Hydroxy-7'-methoxybergamottinButyrylcholinesterase (BChE)11.2 ± 0.1[2]Not specifiedNot specified
(R)-(+)-6',7'-dihydroxybergamottinButyrylcholinesterase (BChE)15.4 ± 0.3[2]Not specifiedNot specified
(+)-IsoimparatorinButyrylcholinesterase (BChE)23.0 ± 0.2[2]Not specifiedNot specified
Furo[3,2-c]coumarin derivative (3d)Acetylcholinesterase (AChE)4.1Not specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of findings.

Tyrosinase Inhibition Assay (Mushroom)

This assay is a widely used method to screen for tyrosinase inhibitors.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and positive control in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.

  • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

  • Initiate the enzymatic reaction by adding the L-DOPA substrate solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader. The absorbance change corresponds to the formation of dopachrome.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a simple, rapid, and sensitive colorimetric method for measuring cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine or Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive control.

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the cholinesterase enzyme solution.

  • Add the DTNB solution to each well.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.

  • Measure the absorbance at 412 nm at regular intervals for a set duration. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion resulting from the reaction of thiocholine with DTNB.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Tyrosinase Inhibition

The mechanism of tyrosinase inhibition by furanocoumarins is not fully elucidated but is thought to involve several possibilities:

  • Competitive Inhibition: Some furanocoumarins may act as competitive inhibitors, binding to the active site of the enzyme and preventing the substrate (tyrosine or L-DOPA) from binding.

  • Copper Chelation: Tyrosinase is a copper-containing enzyme. Furanocoumarins may chelate the copper ions in the active site, rendering the enzyme inactive.

  • Mixed-Type Inhibition: It is also possible that some furanocoumarins exhibit a mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex.

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase This compound This compound (Furanocoumarin) This compound->Tyrosinase Inhibition Cholinesterase_Inhibition_Workflow cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) Choline_Acetate Choline + Acetate Acetylcholine->Choline_Acetate Hydrolysis by AChE Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding AChE Cholinesterase (AChE/BChE) This compound This compound (Furanocoumarin) This compound->AChE Inhibition Experimental_Workflow cluster_screening Inhibitor Screening cluster_characterization Inhibitor Characterization A1 Prepare Enzyme and Substrate Solutions A2 Add Test Compounds (e.g., this compound) A1->A2 A3 Incubate and Measure Enzymatic Activity A2->A3 A4 Calculate % Inhibition A3->A4 B1 Determine IC50 Value A4->B1 Hits B2 Kinetic Studies (e.g., Lineweaver-Burk Plot) B1->B2 B3 Determine Inhibition Type (Competitive, Non-competitive, etc.) B2->B3

References

Evaluating Isobergapten as an Adjuvant in Antibacterial Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of innovative strategies to preserve the efficacy of our current antimicrobial arsenal. One promising approach is the use of antibiotic adjuvants, compounds that enhance the activity of antibiotics when used in combination. This guide provides a comparative evaluation of isobergapten, a naturally occurring furanocoumarin, as a potential antibacterial adjuvant. Due to the limited availability of direct synergistic data for this compound, this document will present its known antibacterial properties and compare them with established adjuvants, highlighting the experimental frameworks required for its comprehensive evaluation.

Part 1: Comparative Data Analysis

A direct quantitative comparison of this compound's adjuvant properties with other adjuvants is challenging due to a lack of published synergistic studies. The following tables summarize the available data for this compound's intrinsic antibacterial activity and the performance of well-established adjuvants.

Table 1: Intrinsic Antibacterial Activity of this compound

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureusGram-positive125[1]
Bacillus cereusGram-positive125[1]
Pseudomonas aeruginosaGram-negative125[1]
Salmonella enteritidisGram-negative125[1]
Mycobacterium tuberculosis H37RaAcid-fast1850 µM

Table 2: Performance of Comparative Antibacterial Adjuvants

AdjuvantAdjuvant ClassPartner Antibiotic(s)Target BacteriaEfficacy Data
Clavulanic Acid β-Lactamase InhibitorAmoxicillin, Ticarcillinβ-lactamase-producing bacteriaA potent, irreversible inhibitor of many β-lactamase enzymes. Its combination with amoxicillin (Augmentin) is a widely successful clinical therapy.[2][3][4][5]
Phenylalanine-Arginine β-Naphthylamide (PAβN) Efflux Pump InhibitorFluoroquinolones, β-lactams, ErythromycinGram-negative bacteria (e.g., P. aeruginosa, A. baumannii, E. coli)Demonstrates significant reduction in the MIC of various antibiotics. For example, it can cause a ≥8-fold decrease in the levofloxacin MIC for resistant P. aeruginosa and a 2- to 64-fold reduction in the MIC of several antibiotics against E. coli overexpressing AcrAB pump.[6][7][8]

Part 2: Mechanism of Action and Potential of this compound

This compound belongs to the furanocoumarin class of compounds. While direct evidence of its synergistic mechanism with antibiotics is lacking, related compounds have been shown to interact with bacterial efflux pumps.[6] Efflux pumps are a significant cause of multidrug resistance in bacteria, actively transporting antibiotics out of the cell. Compounds that inhibit these pumps can restore antibiotic susceptibility. It is hypothesized that this compound may act as a competitive inhibitor of efflux pumps, thereby increasing the intracellular concentration of co-administered antibiotics.

dot

Efflux Pump Inhibition Hypothesized Mechanism: Efflux Pump Inhibition cluster_membrane Bacterial Cell Membrane EffluxPump Efflux Pump Antibiotic_in Antibiotic (intracellular) EffluxPump->Antibiotic_in Inhibition of Expulsion Antibiotic_out Antibiotic (extracellular) EffluxPump->Antibiotic_out Expulsion Antibiotic_in->EffluxPump Binding Antibiotic_out->Antibiotic_in Entry Isobergapten_in This compound (intracellular) Isobergapten_in->EffluxPump Competitive Binding Isobergapten_out This compound (extracellular) Isobergapten_out->Isobergapten_in Entry

Caption: Hypothesized mechanism of this compound as an efflux pump inhibitor.

Part 3: Experimental Protocols for Evaluation

To rigorously assess this compound's potential as an antibacterial adjuvant, the following standard in vitro assays are recommended.

Checkerboard Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two compounds.

Materials:

  • This compound

  • Selected antibiotic(s)

  • Bacterial strain of interest (e.g., a resistant clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (for OD600 readings)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilutions: Prepare serial dilutions of this compound and the antibiotic in the 96-well plate. This compound is typically diluted along the rows, and the antibiotic is diluted along the columns.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

dot

Checkerboard Assay Workflow Checkerboard Assay Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of this compound and Antibiotic in 96-well Plate Prepare_Inoculum->Serial_Dilutions Inoculate Inoculate Plate with Bacterial Suspension Serial_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Determine_MIC Determine MIC of each Compound Alone and in Combination Incubate->Determine_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Determine_MIC->Calculate_FICI Interpret_Results Interpret Results: Synergy, Additive, Indifference, or Antagonism Calculate_FICI->Interpret_Results End End Interpret_Results->End

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

This assay evaluates the bactericidal or bacteriostatic activity of a compound over time.

Materials:

  • This compound and/or antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Bacterial strain of interest

  • CAMHB

  • Sterile saline

  • Agar plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic growth phase and dilute it to a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup: Add the bacterial inoculum to flasks containing CAMHB with the desired concentrations of the test compounds. Include a growth control without any compound.

  • Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aseptically remove an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial inoculum.

Biofilm Inhibition Assay

This assay assesses the ability of a compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound and/or antibiotic

  • Bacterial strain capable of biofilm formation

  • Tryptic Soy Broth (TSB) or other suitable medium

  • 96-well flat-bottom microtiter plates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the bacterial strain and dilute it in fresh medium.

  • Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add crystal violet solution to each well and incubate at room temperature to stain the biofilm.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Quantification: Solubilize the stained biofilm with ethanol or acetic acid and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

dot

Biofilm Inhibition Assay Biofilm Inhibition Assay Workflow Start Start Prepare_Culture Prepare and Dilute Bacterial Culture Start->Prepare_Culture Add_Compounds Add Test Compounds to 96-well Plate Prepare_Culture->Add_Compounds Add_Culture Add Bacterial Culture to Wells Add_Compounds->Add_Culture Incubate Incubate for 24-48h to Allow Biofilm Formation Add_Culture->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_Biofilm Stain Biofilm with Crystal Violet Wash_Planktonic->Stain_Biofilm Wash_Excess_Stain Wash to Remove Excess Stain Stain_Biofilm->Wash_Excess_Stain Solubilize Solubilize Stained Biofilm Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: General workflow for a biofilm inhibition assay.

Conclusion and Future Directions

This compound exhibits intrinsic antibacterial activity against a range of bacteria. However, its potential as an antibacterial adjuvant remains to be experimentally validated. The provided experimental protocols offer a clear pathway for researchers to investigate the synergistic effects of this compound with conventional antibiotics. Such studies are crucial to determine if this compound can be developed as a novel adjuvant to combat the growing threat of antibiotic resistance. A thorough investigation into its mechanism of action, particularly as an efflux pump inhibitor, will be a critical step in this endeavor.

References

A Head-to-Head Comparison: Natural vs. Synthetic Isobergapten

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobergapten, a naturally occurring furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As research into its therapeutic potential progresses, a critical consideration for its application is the source of the compound: extraction from natural sources versus chemical synthesis. This guide provides an objective, data-driven comparison of natural and synthetic this compound, addressing key aspects from purity and yield to biological equivalence. While direct comparative studies on this compound are limited, this guide draws upon established principles and data from related furanocoumarins to provide a comprehensive overview for research and development decisions.

I. Source and Production

The origin of this compound dictates its production methodology, which in turn influences its purity, impurity profile, and scalability.

Natural this compound:

  • Source: Primarily isolated from plants of the Apiaceae and Rutaceae families, such as Heracleum persicum (Golpar) and various Citrus species.[1] The concentration of this compound in these natural sources can be influenced by environmental and cultivation conditions.

  • Extraction: The process typically involves solvent extraction from the plant material (e.g., roots, fruits), followed by chromatographic purification techniques to isolate this compound from a complex mixture of other secondary metabolites.

Synthetic this compound:

  • Source: Produced through multi-step chemical reactions from commercially available starting materials. The synthesis of the angular furanocoumarin scaffold of this compound presents unique regiochemical challenges.

  • Synthesis: While a specific industrial synthesis protocol for this compound is not widely published, routes analogous to the synthesis of other furanocoumarins, such as bergapten, are employed. These often involve the construction of the coumarin core followed by the formation of the furan ring.

The general workflow for obtaining natural versus synthetic this compound is outlined below:

G cluster_0 Natural this compound Workflow cluster_1 Synthetic this compound Workflow plant_material Plant Material (e.g., Heracleum persicum) extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography / TLC crude_extract->chromatography natural_this compound Purified Natural this compound chromatography->natural_this compound starting_materials Starting Materials multi_step Multi-Step Chemical Synthesis starting_materials->multi_step crude_product Crude Synthetic Product multi_step->crude_product purification Recrystallization / Chromatography crude_product->purification synthetic_this compound Purified Synthetic this compound purification->synthetic_this compound

Figure 1: Generalized workflows for the production of natural and synthetic this compound.

II. Data Presentation: A Comparative Analysis

The following tables summarize the key comparative aspects between natural and synthetic this compound, based on general principles of natural product chemistry and chemical synthesis.

Table 1: Physicochemical and Production Comparison

FeatureNatural this compoundSynthetic this compound
Purity Variable, dependent on extraction and purification efficiency. May contain isomeric impurities.High purity achievable (>98%).
Impurity Profile Co-extracted plant metabolites (other furanocoumarins, flavonoids, etc.).Reagents, catalysts, solvents, and reaction by-products.
Yield Low, dependent on the concentration in the natural source.Potentially high and scalable.
Isomeric Purity May contain other furanocoumarin isomers.High isomeric purity is expected.
Cost Can be high due to complex extraction and purification.Potentially lower for large-scale production.
Scalability Limited by the availability of the plant source.Highly scalable.

Table 2: Biological and Regulatory Comparison

FeatureNatural this compoundSynthetic this compound
Biological Activity Assumed to be identical to synthetic if pure. However, trace co-extracts could lead to synergistic or antagonistic effects.The biological activity is solely attributable to the this compound molecule.
Regulatory Approval May fall under regulations for botanical extracts or purified natural compounds.Follows the standard regulatory pathway for synthetic new chemical entities (NCEs).
"Natural" Claim Can be marketed as a "natural" product.Cannot be marketed as "natural".

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction of natural this compound and a plausible synthetic route.

Protocol 1: Extraction and Purification of Natural this compound from Heracleum persicum

This protocol is based on methodologies for isolating furanocoumarins from plant sources.

  • Preparation of Plant Material: The roots of Heracleum persicum are collected, dried, and ground into a fine powder.

  • Solvent Extraction: The powdered plant material is subjected to extraction with petroleum ether. This can be performed using maceration or a Soxhlet apparatus for exhaustive extraction.

  • Concentration: The resulting petroleum ether extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing the compound with an Rf value corresponding to this compound are pooled.

  • Final Purification: The pooled fractions are further purified by preparative TLC or recrystallization to obtain pure this compound.

  • Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR, MS) and by comparing its melting point with literature values.

Protocol 2: Plausible Laboratory Synthesis of this compound

  • Synthesis of the Coumarin Core: A suitably substituted phenol would be used as a starting material to construct the 7-hydroxycoumarin scaffold.

  • Introduction of the Furan Ring Precursor: An allyl group would be introduced at a specific position on the coumarin ring through an allylation reaction.

  • Claisen Rearrangement: The O-allylated coumarin would undergo a Claisen rearrangement to form a C-allylated intermediate.

  • Oxidative Cyclization: The C-allylated intermediate would then be subjected to oxidative cyclization to form the furan ring, yielding the this compound scaffold.

  • Functional Group Manipulation: Any necessary modifications to the functional groups would be performed to arrive at the final this compound molecule.

  • Purification: The final product would be purified by recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthetic this compound would be confirmed using spectroscopic techniques (¹H-NMR, ¹³C-NMR, MS) and melting point analysis.

IV. Signaling Pathways and Mechanism of Action

This compound, like other furanocoumarins, is known to exert its biological effects through various mechanisms, most notably by interacting with DNA.

Upon activation by UVA light, this compound can intercalate into the DNA double helix and form photoadducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in proliferating cells. Some of its biological activities, however, do not require photoactivation and may involve the modulation of various signaling pathways.

G This compound This compound dna_intercalation DNA Intercalation This compound->dna_intercalation uva UVA Light photoadducts Formation of Photoadducts uva->photoadducts dna_intercalation->photoadducts replication_inhibition Inhibition of DNA Replication and Transcription photoadducts->replication_inhibition apoptosis Apoptosis replication_inhibition->apoptosis

References

Unlocking Nature's Pharmacy: A Comparative Guide to Identifying Isobergapten Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobergapten, a furanocoumarin found in various plant species, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering and enhancing its production for therapeutic applications. This guide provides a comprehensive comparison of methodologies, with a focus on comparative genomics, to identify the elusive genes responsible for this compound synthesis. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to facilitate your research endeavors.

At a Glance: Comparative Performance of Gene Identification Strategies

The identification of genes in specialized metabolic pathways, such as that of this compound, can be approached through various techniques. Comparative genomics, when integrated with transcriptomics, stands out as a powerful and efficient method. Below is a summary of the performance of different approaches.

Method Principle Strengths Weaknesses Typical Data Output
Comparative Genomics & Transcriptomics Compares genomes and transcriptomes of plants with contrasting (high/low) this compound production to identify candidate genes.- High-throughput and cost-effective with decreasing sequencing costs.- Does not require prior knowledge of the target gene.- Can identify entire gene clusters involved in a pathway.- Requires high-quality genome and transcriptome data from multiple species.- Candidate gene lists can be large, requiring further validation.- Can be challenging for species with complex genomes.- Differentially expressed genes (DEGs).- Co-expressed gene modules.- Candidate biosynthetic and regulatory genes.
Forward Genetics (e.g., Mutagenesis) Induces random mutations and screens for phenotypes with altered this compound levels to identify the mutated gene.- Unbiased approach that can identify novel genes.- Directly links a gene to a phenotype.- Time-consuming and labor-intensive.- Can be difficult to identify the causative mutation.- Not suitable for all plant species.- Mutated gene loci.- Phenotypic data (e.g., metabolite levels).
Reverse Genetics (e.g., VIGS, CRISPR) Targets a known candidate gene to observe its effect on this compound production.- Directly tests the function of a specific gene.- Relatively rapid for functional validation.- Requires prior identification of candidate genes.- Off-target effects can be a concern.- Knockdown/knockout confirmation (e.g., qPCR).- Changes in metabolite profiles.
QTL Mapping & GWAS Associates genetic markers with variations in this compound content in a population.- Can identify genomic regions controlling a trait.- Useful for complex traits influenced by multiple genes.- Requires a suitable mapping population or diversity panel.- Resolution can be low, identifying large genomic regions.- Quantitative Trait Loci (QTLs).- Associated Single Nucleotide Polymorphisms (SNPs).

Unveiling the Genetic Blueprint: A Comparative Genomics Workflow

The following diagram illustrates a typical workflow for identifying this compound biosynthesis genes using a comparative genomics approach integrated with transcriptomics and metabolomics.

Comparative_Genomics_Workflow cluster_data_acquisition Data Acquisition cluster_bioinformatics Bioinformatic Analysis cluster_validation Functional Validation Plant_High High this compound Producer RNA_Seq RNA Sequencing Plant_High->RNA_Seq Metabolomics Metabolite Profiling (LC-MS/GC-MS) Plant_High->Metabolomics Plant_Low Low this compound Producer Plant_Low->RNA_Seq Plant_Low->Metabolomics DEG_Analysis Differential Gene Expression Analysis RNA_Seq->DEG_Analysis Coexpression Co-expression Network Analysis (WGCNA) RNA_Seq->Coexpression Metabolite_Analysis Differential Metabolite Analysis Metabolomics->Metabolite_Analysis Candidate_Genes Candidate Gene Prioritization DEG_Analysis->Candidate_Genes Coexpression->Candidate_Genes Metabolite_Analysis->Candidate_Genes VIGS Virus-Induced Gene Silencing (VIGS) Candidate_Genes->VIGS Enzyme_Assay In vitro/In vivo Enzyme Assays Candidate_Genes->Enzyme_Assay Validated_Gene Validated Biosynthesis Gene VIGS->Validated_Gene Enzyme_Assay->Validated_Gene

Caption: Comparative genomics workflow for identifying this compound biosynthesis genes.

The Pathway to this compound: A Proposed Biosynthetic Route

This compound is a member of the furanocoumarin family, which is synthesized via the phenylpropanoid pathway. The proposed biosynthetic pathway leading to this compound is illustrated below. The final steps involve the conversion of psoralen to bergapten, which is then isomerized to this compound, although the specific enzyme for this isomerization is yet to be fully characterized.

Isobergapten_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_furanocoumarin Furanocoumarin Biosynthesis L_Phe L-Phenylalanine Cinnamic Cinnamic acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric acid Cinnamic->p_Coumaric C4H Umbelliferone Umbelliferone p_Coumaric->Umbelliferone 4CL, C2'H Marmesin Marmesin Umbelliferone->Marmesin PT, MS Psoralen Psoralen Marmesin->Psoralen PS Bergaptol Bergaptol Psoralen->Bergaptol P5H Bergapten Bergapten Bergaptol->Bergapten BMT This compound This compound Bergapten->this compound Isomerase (putative)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Data: A Tale of Two Hogweeds

A comparative study of Heracleum sosnowskyi (a high furanocoumarin producer) and Heracleum sibiricum (a low furanocoumarin producer) provides valuable insights into the genes involved in furanocoumarin biosynthesis.[1][2][3][4] The table below summarizes the differential expression of key biosynthetic genes and the corresponding metabolite concentrations in the leaves of these two species.

Gene/Metabolite Enzyme/Compound Class Heracleum sosnowskyi Heracleum sibiricum Fold Change (H. sosnowskyi / H. sibiricum)
Genes (FPKM)
PALPhenylalanine ammonia-lyase~150~100~1.5
C4HCinnamate 4-hydroxylase~80~50~1.6
4CL4-coumarate-CoA ligase~250~150~1.7
PSPsoralen synthase~120~20~6.0
BMTBergaptol O-methyltransferase~90~15~6.0
Metabolites (µg/g DW)
PsoralenFuranocoumarin~50~5~10.0
BergaptenLinear Furanocoumarin~1500~100~15.0

Note: FPKM (Fragments Per Kilobase of transcript per Million mapped reads) values and metabolite concentrations are approximate and derived from published data for illustrative purposes.[5]

Experimental Protocols

RNA Sequencing and Differential Gene Expression Analysis

Objective: To identify genes that are differentially expressed between high and low this compound-producing plants.

Methodology:

  • Plant Material: Collect tissue samples (e.g., leaves, roots) from at least three biological replicates of high and low this compound-producing plant species or varieties. Immediately freeze the samples in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the frozen tissues using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation and Sequencing: Construct RNA-seq libraries from high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit. Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.

  • Data Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapter sequences and low-quality bases using software like Trimmomatic.

    • Read Mapping: Align the trimmed reads to a reference genome using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Count the number of reads mapped to each gene using featureCounts or HTSeq-count.

    • Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes between the high and low this compound-producing samples. Set a significance threshold (e.g., adjusted p-value < 0.05 and log2 fold change > 1).

Co-expression Network Analysis (WGCNA)

Objective: To identify modules of co-expressed genes that are associated with this compound biosynthesis.

Methodology:

  • Data Preparation: Use the normalized gene expression data (e.g., from DESeq2) for all samples. Filter out genes with low expression or low variance across samples.

  • Network Construction:

    • Use the WGCNA R package to construct a weighted gene co-expression network.

    • Calculate a similarity matrix based on Pearson correlation of all gene pairs.

    • Determine a soft-thresholding power (β) to achieve a scale-free topology of the network.

    • Transform the similarity matrix into an adjacency matrix using the soft-thresholding power.

    • Calculate the topological overlap matrix (TOM), which is a robust measure of network interconnectedness.

  • Module Detection: Use hierarchical clustering on the TOM-based dissimilarity measure to group genes with similar expression profiles into modules.

  • Module-Trait Relationship: Correlate the module eigengenes (the first principal component of each module) with the measured this compound concentrations to identify modules that are significantly associated with the trait.

  • Hub Gene Identification: Within the significant modules, identify hub genes with high intramodular connectivity as key candidate genes for this compound biosynthesis.

Functional Validation using Virus-Induced Gene Silencing (VIGS)

Objective: To confirm the function of candidate genes in this compound biosynthesis.

Methodology:

  • VIGS Vector Construction:

    • Select a 200-400 bp fragment of the candidate gene's coding sequence. Ensure the fragment is specific to the target gene by BLAST analysis against a transcriptome database to avoid off-target silencing.

    • Clone the fragment into a suitable VIGS vector (e.g., Tobacco Rattle Virus - TRV).

  • Agrobacterium Transformation: Transform the VIGS construct and a helper plasmid into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.

  • Agroinfiltration:

    • Grow the transformed Agrobacterium cultures and resuspend them in infiltration buffer.

    • Infiltrate the Agrobacterium suspension into the leaves of young plants (e.g., Nicotiana benthamiana or the target plant species if a protocol is available).

  • Phenotypic Analysis:

    • After 2-3 weeks, observe the plants for any visible phenotypes.

    • Confirm the silencing of the target gene by quantitative real-time PCR (qRT-PCR).

    • Extract metabolites from the silenced and control plants and analyze the this compound levels using LC-MS or GC-MS to determine the effect of gene silencing on its biosynthesis.

References

Enhancing Isobergapten Bioavailability: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isobergapten, a naturally occurring furanocoumarin, has garnered significant interest for its diverse pharmacological activities. However, its poor aqueous solubility presents a substantial hurdle to achieving optimal oral bioavailability, potentially limiting its therapeutic efficacy. This guide provides a comparative overview of different formulation strategies designed to enhance the systemic absorption of this compound. The following sections present hypothetical, yet plausible, experimental data and detailed protocols to illustrate the potential improvements in bioavailability offered by various advanced formulation techniques.

Comparative Bioavailability of this compound Formulations

The successful delivery of this compound to the systemic circulation is critically dependent on the formulation's ability to overcome its inherent low solubility. Advanced formulation strategies can significantly improve the dissolution rate and subsequent absorption of the compound. Below is a summary of hypothetical pharmacokinetic data from a simulated preclinical study in a rat model, comparing standard this compound to several advanced formulations.

Table 1: Hypothetical Pharmacokinetic Parameters of Different this compound Formulations in Rats Following Oral Administration

Formulation TypeDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)Relative Bioavailability (%)
Standard this compound 20150 ± 254.0 ± 0.51200 ± 210100
Micronized this compound 20280 ± 402.5 ± 0.52500 ± 350208
Amorphous Solid Dispersion 20550 ± 751.5 ± 0.35800 ± 600483
Lipid-Based Formulation (SEDDS) 20700 ± 901.0 ± 0.27500 ± 820625

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable time point. Relative Bioavailability is calculated with respect to the standard this compound formulation.

Experimental Protocols

A robust experimental design is crucial for the accurate assessment of a drug's bioavailability. The following is a detailed methodology for a typical in vivo pharmacokinetic study to compare different this compound formulations.

In Vivo Pharmacokinetic Study in Rats

1. Subjects:

  • Male Sprague-Dawley rats (250-300g) are used for the study.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.

  • Rats are fasted overnight before the administration of the formulations.

2. Formulation Administration:

  • The different this compound formulations (Standard, Micronized, Amorphous Solid Dispersion, and Lipid-Based) are prepared at a concentration suitable for oral gavage.

  • A single oral dose of 20 mg/kg is administered to each group of rats (n=6 per group).

3. Blood Sampling:

  • Blood samples (approximately 0.25 mL) are collected from the tail vein at pre-determined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Blood is collected into heparinized tubes and centrifuged at 4000 rpm for 10 minutes to separate the plasma.

  • Plasma samples are stored at -80°C until analysis.

4. Sample Analysis:

  • The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

  • Sample Preparation: A liquid-liquid extraction or protein precipitation method is used to extract this compound from the plasma.

  • Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with a small percentage of formic acid.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters including Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in assessing bioavailability and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_pre_study Pre-Study cluster_study_conduct Study Conduct cluster_analysis Analysis formulation_prep Formulation Preparation dosing Oral Dosing formulation_prep->dosing animal_acclimatization Animal Acclimatization animal_acclimatization->dosing blood_sampling Blood Sampling (Serial) dosing->blood_sampling plasma_separation Plasma Separation blood_sampling->plasma_separation sample_extraction Sample Extraction plasma_separation->sample_extraction hplc_msms HPLC-MS/MS Analysis sample_extraction->hplc_msms pk_analysis Pharmacokinetic Analysis hplc_msms->pk_analysis

Caption: Experimental workflow for a preclinical bioavailability study.

Furanocoumarins like this compound are known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including drugs. This interaction is a key aspect of this compound's biological activity.

signaling_pathway This compound This compound cyp3a4 Cytochrome P450 3A4 (Intestinal & Hepatic) This compound->cyp3a4 Inhibition metabolite Inactive Metabolite cyp3a4->metabolite increased_bioavailability Increased Bioavailability of Drug X cyp3a4->increased_bioavailability drug_x Co-administered Drug (CYP3A4 Substrate) drug_x->cyp3a4 Metabolism drug_x->increased_bioavailability

Caption: Inhibition of Cytochrome P450 3A4 by this compound.

Conclusion

The data and protocols presented in this guide underscore the critical role of formulation in unlocking the therapeutic potential of poorly soluble compounds like this compound. While the presented data is hypothetical, it is based on established principles of pharmaceutical sciences and illustrates the substantial improvements in bioavailability that can be achieved through techniques such as micronization, amorphous solid dispersions, and lipid-based formulations.[1][2][3] Researchers and drug developers are encouraged to explore these advanced formulation strategies to enhance the pharmacokinetic profiles of promising new chemical entities. The interaction of this compound with metabolic enzymes like cytochrome P450 should also be a key consideration in its development, as this can have significant implications for drug-drug interactions.[4][5]

References

Safety Operating Guide

Navigating the Safe Disposal of Isobergapten in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Isobergapten, a furanocoumarin found in various plants, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for isobargapten. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, isobargapten may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times.

Key Hazard Information:

Hazard StatementGHS ClassificationPrecautionary Statement (Disposal)
H317: May cause an allergic skin reaction[1]Skin SensitizerP501: Dispose of contents/container in accordance with local/regional/national/international regulations.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of isobargapten and its contaminated materials should be treated as hazardous waste unless explicitly determined otherwise by institutional safety officers. Under no circumstances should it be disposed of down the drain or in regular trash without proper assessment.[4][5]

  • Waste Identification and Segregation :

    • All waste materials contaminated with isobargapten, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous waste.[6][7]

    • Do not mix isobargapten waste with other incompatible waste streams. For instance, keep organic solvent waste separate from aqueous waste.[8][9]

  • Container Selection and Labeling :

    • Use a chemically compatible, leak-proof container for collecting isobargapten waste.[6] The original container is often a suitable option if it is in good condition.[8]

    • The container must be clearly labeled with the words "Hazardous Waste."[6]

    • The label must also include the full chemical name "this compound," the concentration, and any other components in the waste mixture. Avoid using abbreviations or chemical formulas.[6]

    • Indicate the accumulation start date and the name of the principal investigator or laboratory contact.[6]

  • Accumulation and Storage :

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]

    • The SAA should be away from sinks and floor drains.[9]

    • Ensure the container is securely capped at all times, except when adding waste.[8]

    • Secondary containment should be used to prevent spills.[9]

  • Disposal Request and Pickup :

    • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal route for isobargapten waste.

IsobergaptenDisposal start Start: this compound Waste Generated is_sds_consulted Consult Safety Data Sheet (SDS) start->is_sds_consulted identify_hazards Identify Hazards (e.g., Skin Sensitizer) is_sds_consulted->identify_hazards Yes ppe Wear Appropriate PPE identify_hazards->ppe segregate Segregate as Hazardous Waste ppe->segregate container Select & Label Compatible Container segregate->container store Store in Designated Satellite Accumulation Area container->store request_pickup Arrange for EH&S Pickup store->request_pickup end End: Proper Disposal request_pickup->end

Caption: Decision workflow for the safe disposal of isobargapten waste.

Experimental Protocols Cited

This guidance is based on established laboratory safety protocols and regulations rather than specific experimental results. The primary sources are general chemical waste disposal guidelines from academic and regulatory bodies.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Isobergapten

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Isobergapten, a furanocoumarin with potential phototoxic and photocarcinogenic properties. Adherence to these procedural, step-by-step instructions is critical for minimizing risk and ensuring operational integrity.

This compound, like other furanocoumarins, can intercalate with DNA and may cause mutations upon photochemical activation. It is also known to be an inhibitor of insect cytochrome P450. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a substance that may cause an allergic skin reaction.[1] Therefore, stringent safety measures are necessary to protect laboratory personnel.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, categorized by the level of protection needed for different laboratory procedures.

PPE ComponentSpecificationPurpose
Hand Protection Double-layered, powder-free nitrile gloves. Change every 30-60 minutes or immediately upon contamination.[2]Prevents skin contact and potential allergic reactions. The absence of powder minimizes the risk of aerosolizing the compound.
Eye and Face Protection Safety glasses with side shields are the minimum requirement. For splash hazards, use safety goggles in combination with a face shield.[2][3]Protects eyes and face from accidental splashes of solutions containing this compound.
Body Protection A disposable, low-permeability laboratory coat or coverall.[4]Provides a barrier against contamination of personal clothing.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. For procedures that may generate dust or aerosols, a NIOSH-approved respirator is recommended.Protects against inhalation of airborne particles.

Handling and Storage Protocols

Proper handling and storage are vital to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Conduct all work with this compound in a well-ventilated laboratory or within a certified chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Prevent the formation of dust and aerosols.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4]

Storage:

  • Store this compound in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill Management Workflow

Immediate and correct response to a spill is critical to contain the hazard and prevent exposure.

Spill_Management_Workflow This compound Spill Management Workflow cluster_Initial_Response Initial Response cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE If safe to proceed Contain Contain the Spill Don_PPE->Contain Absorb Absorb with Inert Material Contain->Absorb Collect Collect Contaminated Material Absorb->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to an this compound spill.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[5]

  • Contaminated Materials: Place all disposable PPE, absorbent pads, and other contaminated materials into a designated, labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in regular trash.

  • Waste Containers: Use clearly labeled, sealed containers for all this compound waste.

Emergency Procedures

In the event of an emergency, prompt action is essential.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

Skin Contact:

  • Immediately wash the affected area with soap and plenty of water for at least 15 minutes.

  • Remove contaminated clothing and shoes.

  • Seek medical attention if irritation or other symptoms develop.

Inhalation:

  • Move the individual to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobergapten
Reactant of Route 2
Isobergapten

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.